molecular formula C16H32 B7770540 1-Hexadecene CAS No. 68855-59-4

1-Hexadecene

Cat. No.: B7770540
CAS No.: 68855-59-4
M. Wt: 224.42 g/mol
InChI Key: GQEZCXVZFLOKMC-UHFFFAOYSA-N
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Description

1-hexadecene is an unbranched sixteen-carbon alkene with one double bond between C-1 and C-2.
hexadecene is a natural product found in Alpinia conchigera, Streptomyces, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadec-1-ene
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InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3
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InChI Key

GQEZCXVZFLOKMC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC=C
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Molecular Formula

C16H32
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Related CAS

25655-58-7
Record name 1-Hexadecene, homopolymer
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DSSTOX Substance ID

DTXSID1027269
Record name 1-Hexadecene
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Molecular Weight

224.42 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB]
Record name 1-Hexadecene
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Boiling Point

284.4 °C @ 760 MM HG
Record name N-HEXADEC-1-ENE
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Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS
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Density

0.7811 @ 20 °C/4 °C
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Vapor Pressure

0.00264 [mmHg]
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Color/Form

LEAF, COLORLESS LIQUID

CAS No.

629-73-2, 26952-14-7
Record name 1-Hexadecene
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Melting Point

4.1 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene (B165127), an alpha-olefin with the chemical formula C₁₆H₃₂, is a long-chain hydrocarbon that serves as a versatile building block in various chemical syntheses.[1][2] Also known as cetene, it is a colorless liquid at room temperature and is characterized by a terminal double bond, which is the site of its chemical reactivity.[1][2] This property makes it a valuable intermediate in the production of surfactants, lubricants, plasticizers, and polymers.[2][3][4] In the context of drug development and research, its long alkyl chain and reactive center are utilized in the synthesis of novel organic molecules and in the functionalization of surfaces for biomedical applications. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical pathways.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, application, and purification. These properties are summarized in the tables below.

General and Molar Properties
PropertyValue
Chemical Formula C₁₆H₃₂
Molar Mass 224.43 g/mol [1][5]
Appearance Colorless liquid[1]
Odor Mild hydrocarbon odor[6]
Thermal and Density Properties
PropertyValueConditions
Boiling Point 284 - 285 °C[1][7]@ 760 mmHg
Melting Point 4 - 5 °C[1][7]@ 760 mmHg
Density 0.7811 g/cm³[8]@ 20 °C/4 °C
0.783 g/mL[5]@ 25 °C
Flash Point 132 °C[1]Closed cup
Autoignition Temperature 240 °C[1]
Optical and Solubility Properties
PropertyValueConditions
Refractive Index 1.4412[8]@ 20 °C
Solubility in Water 0.001232 mg/L (estimated)[7]@ 25 °C
Solubility in Solvents Soluble in alcohol, ether, petroleum ether, and coal-tar solvents.[8]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its terminal double bond. As an alkene, it readily undergoes addition reactions and polymerization.

  • Stability : this compound is stable under normal storage and handling conditions.[9][10]

  • Reactivity : The high reactivity of the double bond means that exposure to air can lead to oxidation.[1][2] It can undergo violent reactions with strong oxidizing agents.[11]

  • Polymerization : this compound can be polymerized, often using Ziegler-Natta catalysts, to produce poly(this compound). It is also used as a comonomer with ethylene (B1197577) to produce low-density polyethylene (B3416737) with enhanced properties.[2][4]

  • Addition Reactions : The double bond allows for a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

  • Epoxidation : In biological systems, this compound can be metabolized to 1,2-epoxyhexadecane (B1204884) by cytochrome P450 enzymes.[8] This is a common detoxification pathway for xenobiotics.

  • Hydrosilylation : this compound is used to functionalize hydrogen-terminated silicon surfaces, forming a self-assembled monolayer. This is a key technique in surface science and materials engineering.[1]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

  • Apparatus : Thiele tube or a beaker for oil bath, thermometer, small test tube, a capillary tube sealed at one end, heating source (e.g., hot plate or Bunsen burner), and mineral oil.

  • Procedure :

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The test tube is attached to the thermometer and immersed in the oil bath.

    • The oil bath is heated slowly and evenly.

    • As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.

    • The heat source is removed, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of Melting Point

As this compound has a melting point above 0 °C, this procedure can be used to determine its freezing/melting point.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, capillary tubes, and a thermometer.

  • Procedure :

    • A small amount of solidified this compound is introduced into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[13][14] For a pure compound, this range should be narrow.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

  • Apparatus : Pycnometer, analytical balance, and a temperature-controlled water bath.

  • Procedure :

    • The empty, clean, and dry pycnometer is accurately weighed (m₁).

    • The pycnometer is filled with distilled water and placed in the water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is reweighed (m₂). The mass of the water is m₂ - m₁.

    • The pycnometer is emptied, dried, and filled with this compound.

    • The filled pycnometer is brought to the same constant temperature in the water bath, and the volume is adjusted.

    • The pycnometer filled with this compound is weighed (m₃). The mass of the this compound is m₃ - m₁.

    • The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.[15][16][17]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through the substance.

  • Apparatus : Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).

  • Procedure :

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

    • A few drops of this compound are placed on the surface of the lower prism.

    • The prisms are closed and the temperature is allowed to stabilize by circulating water from the constant temperature bath.

    • The light source is positioned, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale.[4][11][18]

Visualizations of Chemical Pathways and Workflows

Metabolism of this compound via Cytochrome P450

The following diagram illustrates the enzymatic epoxidation of this compound, a key metabolic pathway.

metabolism cluster_0 Cytochrome P450 Catalytic Cycle Hexadecene This compound Hex_P450_Fe3 [this compound]-P450 (Fe³⁺) Hexadecene->Hex_P450_Fe3 Substrate Binding P450_Fe3 P450 (Fe³⁺) P450_Fe3->Hex_P450_Fe3 Hex_P450_Fe2 [this compound]-P450 (Fe²⁺) Hex_P450_Fe3->Hex_P450_Fe2 e⁻ (from NADPH) Hex_P450_Fe2_O2 [this compound]-P450 (Fe²⁺)-O₂ Hex_P450_Fe2->Hex_P450_Fe2_O2 O₂ Compound_I Compound I [this compound]-P450 (Fe⁴⁺=O Por•⁺) Hex_P450_Fe2_O2->Compound_I e⁻, 2H⁺ Compound_I->P450_Fe3 Product Release Epoxyhexadecane 1,2-Epoxyhexadecane Compound_I->Epoxyhexadecane Oxygen Transfer

Caption: Metabolic epoxidation of this compound by Cytochrome P450.

Experimental Workflow for Surface Functionalization

This diagram outlines the process of forming a self-assembled monolayer of this compound on a silicon surface.

workflow cluster_workflow Hydrosilylation of Silicon Surface start Start: Silicon Wafer clean 1. Clean Silicon Wafer (e.g., Piranha solution) start->clean h_terminate 2. Create H-terminated Surface (e.g., HF etching) clean->h_terminate immerse 3. Immerse in this compound h_terminate->immerse activate 4. Activation (Thermal, UV, or Visible Light) immerse->activate rinse 5. Rinse and Dry activate->rinse end End: Functionalized Surface rinse->end

Caption: Workflow for forming a this compound monolayer on silicon.

Polymerization of this compound via Ziegler-Natta Catalysis

The following diagram illustrates the general mechanism for the polymerization of an alpha-olefin like this compound using a Ziegler-Natta catalyst.

polymerization cluster_polymerization Ziegler-Natta Polymerization Mechanism catalyst Active Catalyst [Ti]-R complex Coordination Complex [Ti]-(CH₂=CHR')-R catalyst->complex Coordination monomer This compound (CH₂=CHR') monomer->complex insertion Migratory Insertion [Ti]-CH₂-CHR'-R complex->insertion Insertion propagation Chain Propagation [Ti]-(CH₂-CHR')n-R insertion->propagation Repeat n times

Caption: Mechanism of this compound polymerization with a Ziegler-Natta catalyst.

References

An In-depth Technical Guide to 1-Hexadecene: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-hexadecene (B165127), a long-chain alpha-olefin, detailing its molecular structure, chemical formula, and physicochemical properties. It includes in-depth experimental protocols for its synthesis, purification, and analysis, along with a discussion of its reactivity, particularly its metabolic epoxidation.

Molecular Structure and Chemical Formula

This compound, also known as cetene, is a linear alpha-olefin with the chemical formula C₁₆H₃₂.[1][2] Its structure consists of a sixteen-carbon chain with a double bond at the primary, or alpha, position.[1][3]

The IUPAC name for this compound is hexadec-1-ene.[3]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂[1][2]
Molecular Weight 224.43 g/mol [4]
Appearance Colorless liquid[2]
Melting Point 4 °C (39 °F; 277 K)[2]
Boiling Point 285 °C (545 °F; 558 K)[2]
Density 0.781 g/cm³ at 20 °C[2]
Vapor Pressure 0.00264 mmHg at 25 °C[3]
Solubility Insoluble in water; soluble in alcohol, ether, petroleum ether, and other nonpolar organic solvents.[3][5][6]
Refractive Index (n²⁰/D) 1.441[7]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, including the dehydration of 1-hexadecanol (B1195841) or the dehydrohalogenation of a 1-halohexadecane. A general protocol for the synthesis from an alkyl bromide is described below.[8]

Materials:

Procedure:

  • Add 1 mmol of 1-bromohexadecane to a 10 mL quartz tube.

  • Add 1 mmol of sodium tert-butoxide to the tube.

  • Add 1 mL of distilled water to create a biphasic mixture.

  • Seal the tube and place it in a pre-heated 50 °C water bath.

  • Irradiate the mixture with a 350 W UV lamp for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the organic compounds with 1 mL of chloroform.

  • For yield determination by NMR, add a known amount of benzyl alcohol as an internal standard.

Purification by Fractional Distillation

Purification of the synthesized this compound can be achieved by fractional distillation, which is suitable for separating liquids with close boiling points.[9][10]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

  • Place the crude this compound in the round-bottom flask with a few boiling chips.

  • Gently heat the flask using a heating mantle.

  • Observe the condensation ring rise slowly up the fractionating column. This slow rise is crucial for good separation.[9]

  • Collect the fraction that distills at the boiling point of this compound (approximately 285 °C at atmospheric pressure). The temperature should remain constant during the collection of the pure fraction.

  • The process separates the lower and higher boiling impurities from the desired product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and identification.[11][12]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5 or equivalent non-polar column)

  • Helium as the carrier gas

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[13]

  • Transfer the solution to a 1.5 mL GC autosampler vial.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp at 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas Flow Rate: 1 mL/min

  • MS Scan Range: m/z 40-400

Data Analysis:

  • The retention time of the peak corresponding to this compound is used for identification by comparison with a standard.

  • The mass spectrum of the peak is compared with a library spectrum for confirmation. The mass spectrum will show characteristic fragmentation patterns for a long-chain alkene.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis synthesis Synthesis of Crude this compound purification Fractional Distillation synthesis->purification sample_prep Sample Preparation (Dilution in Hexane) purification->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Interpretation (Retention Time & Mass Spectrum) gc_ms->data_analysis

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the aliphatic chain.[14][15]

  • ~5.8 ppm (ddt): The proton on C2, coupled to the terminal vinyl protons and the allylic protons.

  • ~4.9 ppm (m): The two terminal protons on C1.

  • ~2.0 ppm (q): The two allylic protons on C3.

  • ~1.3 ppm (m): The bulk of the methylene (B1212753) protons in the long alkyl chain.

  • ~0.9 ppm (t): The three terminal methyl protons on C16.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.[15][16]

  • ~139 ppm: The internal vinylic carbon (C2).

  • ~114 ppm: The terminal vinylic carbon (C1).

  • ~34 ppm: The allylic carbon (C3).

  • ~29-32 ppm: The methylene carbons in the main chain.

  • ~23 ppm: The methylene carbon adjacent to the terminal methyl group.

  • ~14 ppm: The terminal methyl carbon (C16).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound shows characteristic absorption bands for the alkene functional group and the long alkyl chain.[17][18]

  • ~3080 cm⁻¹: C-H stretch of the =C-H bonds.

  • ~2925 and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretches of the CH₂ and CH₃ groups.

  • ~1640 cm⁻¹: C=C stretching vibration.[17]

  • ~1465 cm⁻¹: C-H bending (scissoring) of the CH₂ groups.

  • ~990 and ~910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

Reactivity and Metabolic Pathways

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical alkene reactions such as addition and oxidation.

Epoxidation and Metabolism

A significant reaction for drug development professionals is the metabolic oxidation of alkenes. This compound can be metabolized in vivo by cytochrome P450 enzymes to form 1,2-epoxyhexadecane.[3][19] This epoxidation is a common pathway for the detoxification or bioactivation of xenobiotics containing alkene moieties.[20]

The mechanism involves the transfer of an oxygen atom from the activated heme iron center of the cytochrome P450 enzyme to the double bond of this compound.[21][22]

Epoxidation_of_this compound cluster_reactants Reactants cluster_product Product hexadecene This compound epoxy 1,2-Epoxyhexadecane hexadecene->epoxy Metabolic Oxidation p450 Cytochrome P450 [O] p450->epoxy

Caption: Metabolic epoxidation of this compound by Cytochrome P450.

This guide provides a foundational understanding of this compound for research and development purposes. The detailed protocols and data summaries are intended to facilitate its practical application in a laboratory setting.

References

Synthesis of 1-Hexadecene: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established and contemporary laboratory-scale synthesis methods for 1-hexadecene (B165127). The following sections detail various synthetic routes, complete with experimental protocols and quantitative data to facilitate reproducible research and development.

Overview of Synthetic Strategies

This compound, an alpha-olefin, is a valuable precursor and intermediate in the synthesis of various specialty chemicals, including surfactants, lubricants, and components of drug delivery systems. Several viable laboratory-scale synthetic routes exist, each with distinct advantages concerning starting materials, reaction conditions, and overall efficiency. This guide will focus on the following key methods:

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound in a laboratory setting is often dictated by factors such as the availability of starting materials, desired purity, and scalability. The following table summarizes the key quantitative data for the methods detailed in this guide.

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Decarbonylative DehydrationStearic AcidIrCl(CO)(PPh₃)₂ / KI2503 h70
Elimination1-BromohexadecaneSodium tert-butoxide504 h50
Dehydration1-Octadecanol*Al₂O₃-ThO₂300-92
Ethylene OligomerizationEthylene(Ph₃SiO)Cr₃(THF)₂ / Al(iBu)₃030 min-

*Data for a similar long-chain fatty alcohol, 1-octadecanol, which is indicative of the potential yield for 1-hexadecanol dehydration.[1]

Detailed Experimental Protocols

Method 1: Decarbonylative Dehydration of Stearic Acid

This method provides a direct route to this compound from a readily available fatty acid.

Experimental Workflow:

reagents Stearic Acid, IrCl(CO)(PPh3)2, KI setup Add to screw-capped test tube reagents->setup evacuate Evacuate and flush with Nitrogen setup->evacuate react Heat at 250°C in salt bath for 3h evacuate->react cool Cool reaction mixture react->cool purify Purify by silica (B1680970) gel column chromatography cool->purify product This compound purify->product

Caption: Workflow for this compound synthesis via decarbonylative dehydration.

Protocol:

  • To a screw-capped test tube, add stearic acid (0.5 mmol), IrCl(CO)(PPh₃)₂ (7.8 mg, 0.01 mmol), and potassium iodide (16.6 mg, 0.1 mmol).[2]

  • Evacuate the tube and backfill with nitrogen gas. This step should be repeated three times to ensure an inert atmosphere.

  • Immerse the sealed test tube in a preheated salt bath (a eutectic mixture of 53% potassium nitrate, 40% sodium nitrite, and 7% sodium nitrate) at 250°C.[2]

  • Maintain the reaction at this temperature for 3 hours.[2]

  • After 3 hours, remove the test tube from the salt bath and allow it to cool to room temperature.

  • The crude product is then purified by column chromatography on silica gel using hexane (B92381) as the eluent to yield pure this compound. A yield of 70% can be expected.[2]

Method 2: Elimination of 1-Bromohexadecane

This method utilizes an elimination reaction to form the double bond.

Logical Relationship of Reaction Components:

substrate 1-Bromohexadecane product This compound substrate->product Elimination base Sodium tert-butoxide base->product Promotes solvent Water solvent->product Medium energy UV Irradiation (350 nm) 50°C energy->product Initiates

Caption: Key components and their roles in the elimination synthesis of this compound.

Protocol:

  • Add 1-bromohexadecane (1 mmol) and sodium tert-butoxide (1 mmol) to a 10 mL quartz tube.[3]

  • Add 1 mL of distilled water to create a biphasic mixture.[3]

  • Seal the tube and place it in a pre-heated water bath at 50°C.

  • Irradiate the mixture with a 350-watt UV lamp for 4 hours.[3]

  • After the reaction is complete, cool the tube and extract the organic components with CDCl₃ (1 mL).

  • An internal standard, such as benzyl (B1604629) alcohol (10 µL), can be added for quantitative analysis by NMR to determine the yield, which is reported to be around 50%.[3]

Method 3: Dehydration of Fatty Alcohols

The dehydration of long-chain alcohols presents a green chemistry approach to olefin synthesis. While the specific example below uses 1-octadecanol, the methodology is directly applicable to 1-hexadecanol.

Signaling Pathway of Catalytic Dehydration:

cluster_catalyst Al2O3-ThO2 Catalyst Surface LAS Lewis Acidic Site Carbocation Carbocation Intermediate LAS->Carbocation LBS Lewis Basic Site Alpha_Olefin This compound LBS->Alpha_Olefin Alcohol 1-Hexadecanol Alcohol->LAS Adsorption & -OH elimination Carbocation->LBS Deprotonation Isomerized_Olefin Isomerized Olefins Carbocation->Isomerized_Olefin Isomerization (Inhibited by ThO2)

Caption: Catalytic pathway for fatty alcohol dehydration to alpha-olefins.

Protocol:

  • A physical mixture of nano-sized alumina (B75360) (Al₂O₃) and thoria (ThO₂) is prepared as the catalyst.

  • The dehydration reaction is carried out in a suitable solvent such as dodecane.

  • Stearic alcohol (or 1-hexadecanol) is added to the solvent with the catalyst.

  • The reaction mixture is heated to 300°C.[1]

  • The reaction progress can be monitored by techniques like gas chromatography.

  • For a similar substrate, 1-octadecanol, this catalytic system has shown 100% conversion with a 92% yield of the corresponding alpha-olefin.[1] The addition of ThO₂ is crucial as it suppresses the isomerization of the alpha-olefin to more thermodynamically stable internal olefins by strongly adsorbing the product at high temperatures.[1]

Method 4: Ethylene Oligomerization

This method builds up this compound from the basic building block of ethylene. It is a common industrial method but can be adapted for laboratory synthesis.

Experimental Workflow:

reagents (Ph3SiO)Cr3(THF)2(μ-OSiPh3), Al(iBu)3, Toluene (B28343) setup Add to reactor in glove box reagents->setup ethylene Pressurize with Ethylene (20 atm) setup->ethylene react Maintain pressure for 30 min at 0°C ethylene->react vent Rapidly vent unreacted ethylene react->vent quench Decompose cocatalyst with H2O/MeOH vent->quench separate Separate organic and aqueous phases quench->separate wash Wash polymer with HCl/MeOH, MeOH, and H2O separate->wash dry Vacuum dry polymer at 60°C for 24h wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound via ethylene oligomerization.

Protocol:

  • In a glove box, add a specific amount of (Ph₃SiO)Cr₃(THF)₂(μ-OSiPh₃), Al(iBu)₃, and 10 mL of toluene to a reactor.[2]

  • Seal the reactor and fill it with ethylene to a pressure of 20 atmospheres.

  • Maintain this pressure for 30 minutes while cooling the reactor to 0°C.[2]

  • Rapidly vent the unreacted ethylene in a well-ventilated fume hood. This will also induce a sudden cooling of the reaction.[2]

  • Introduce a 10% solution of H₂O in MeOH to decompose the alkylaluminum cocatalyst.[2]

  • Separate the organic and aqueous phases from the resulting polymer.

  • Wash the polymer with a 10% solution of HCl in MeOH, followed by pure MeOH, and then H₂O.[2]

  • Obtain the pure this compound product by vacuum drying the polymer at 60°C for 24 hours.[2]

References

Spectroscopic data for 1-Hexadecene (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hexadecene (CAS No. 629-73-2), a long-chain alpha-olefin with applications in various fields including the synthesis of surfactants, lubricants, and polymers.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~4.9m2H-CH=CH
~2.0q2H-CH ₂-CH=CH₂
~1.3m24H-(CH ₂)₁₂-
~0.9t3H-CH

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~139.2C H=CH₂
~114.1-CH=C H₂
~33.9-C H₂-CH=CH₂
~31.9-(C H₂)n-
~29.7-(C H₂)n-
~29.6-(C H₂)n-
~29.4-(C H₂)n-
~29.3-(C H₂)n-
~29.0-(C H₂)n-
~22.7-C H₂-CH₃
~14.1-C H₃

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)DescriptionFunctional Group
~3077C-H stretch=C-H (alkene)
~2925 (strong)C-H stretch-C-H (alkane)
~2854 (strong)C-H stretch-C-H (alkane)
~1641C=C stretchC=C (alkene)
~1465C-H bend-CH₂- (alkane)
~991C-H bend=C-H out-of-plane
~909C-H bend=CH₂ out-of-plane

Technique: Neat (KBr) or ATR[3][4]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
224~20[M]⁺ (Molecular Ion)
97~92[C₇H₁₃]⁺
83~48[C₆H₁₁]⁺
71~51[C₅H₁₁]⁺
57~39[C₄H₉]⁺
55~25[C₄H₇]⁺

Ionization Method: Chemical Ionization (CI-B)[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]

  • Instrument Setup: A standard 5 mm NMR tube was used. Spectra were acquired on a 90 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • The spectral width was set to cover a range of 0-10 ppm.

    • A pulse angle of 30-45 degrees was utilized.

    • A relaxation delay of 1-2 seconds was set.

    • A sufficient number of scans (typically 16 or 32) were acquired to achieve a good signal-to-noise ratio.

    • Data was processed with a line broadening of approximately 0.3 Hz.[6]

  • ¹³C NMR Acquisition:

    • The spectral width was set to cover a range of 0-200 ppm.

    • A proton-decoupled pulse sequence was used.

    • A relaxation delay of 2-5 seconds was set.

    • A larger number of scans (e.g., 1024 or more) were acquired due to the lower natural abundance of ¹³C.

    • Data was processed with a line broadening of 1-2 Hz.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (KBr): A drop of liquid this compound was placed between two potassium bromide (KBr) plates.[3][4]

    • Attenuated Total Reflectance (ATR): A small amount of the liquid sample was placed directly onto the ATR crystal, ensuring good contact.[7]

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer was used.[4]

  • Data Acquisition:

    • A background spectrum of the empty sample compartment or the clean ATR crystal was recorded.

    • The spectrum was acquired over a range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, 16 to 32 scans were co-added.[6]

    • The resulting spectrum was plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced via a Gas Chromatography (GC) system to ensure sample purity.[8]

    • GC Column: J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness).[8]

    • GC Oven Program: The temperature was ramped from 60 °C to 246 °C at a rate of 3 °C/min.[8]

  • Instrument Setup: A FINNIGAN-MAT 4500 mass spectrometer was used.[5]

  • Data Acquisition:

    • Ionization Method: Chemical Ionization (CI-B) with methane (B114726) as the reagent gas.[5]

    • Ion Mode: Positive.[5]

    • Ionization Energy: 120 eV.[5]

    • The mass spectrum was recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat or ATR Sample->Prep_IR Prep_MS GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

1-Hexadecene: A Comprehensive Technical Guide on its CAS Number and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene, an alpha-olefin with the chemical formula C16H32, is a colorless liquid utilized in various industrial applications, including as a surfactant, in lubricating fluids, and as a component in drilling fluids.[1] Its CAS (Chemical Abstracts Service) Registry Number is 629-73-2 .[2][3][4] This technical guide provides an in-depth overview of the safety and toxicological data for this compound, compiled from various safety data sheets and scientific resources. The information is presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or investigate this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference. This data is essential for understanding its behavior under various experimental and industrial conditions.

PropertyValueReferences
Molecular Formula C16H32[1][3]
Molecular Weight 224.43 g/mol [3]
Appearance Colorless liquid[1]
Melting Point 3-5 °C
Boiling Point 274 °C
Density 0.783 g/mL at 25 °C
Vapor Pressure <0.2 mmHg at 20 °C
Flash Point 132 °C (closed cup)
Autoignition Temperature 464 °F (240 °C)[1]
Refractive Index n20/D 1.441
Water Solubility Insoluble[5]

Safety Information

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Aspiration Hazard1H304: May be fatal if swallowed and enters airways
alt text
Danger

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P331: Do NOT induce vomiting.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local regulations.

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. A summary of the key findings is presented in Table 2.

TestSpeciesRouteValueReferences
Acute Oral Toxicity (LD50) RatOral> 2,000 mg/kg[6]
Acute Dermal Toxicity (LD50) RabbitDermal> 2,000 mg/kg[6]
Reproductive Toxicity (NOAEL) RatOral (gavage)1000 mg/kg bw/day[7]
Combined Repeated Dose and Reproductive/Developmental Toxicity (NOAEL) RatOral (gavage)1000 mg/kg bw/day[7]

Ecotoxicological Data

The potential environmental impact of this compound has been assessed through studies on aquatic organisms. The results are summarized in Table 3.

TestSpeciesDurationValueReferences
Acute Fish Toxicity (LL50) Oncorhynchus mykiss (rainbow trout)96 hours> 1000 mg/L[7]
Acute Daphnia Toxicity (EL50) Daphnia magna (Water flea)48 hours< 1000 mg/L[7]

Experimental Protocols

The toxicological and ecotoxicological data presented above are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key cited experiments.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[8][9][10]

  • Test Organism: Juvenile Daphnia magna, less than 24 hours old.

  • Procedure: A minimum of 20 daphnids are exposed to at least five concentrations of the test substance in a geometric series for 48 hours.[8][11] The test is conducted in four replicates with five animals each.[8]

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[8][9] Observations are made at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the test population) at 48 hours is calculated.

OECD_202 start Start: Prepare Test Solutions (at least 5 concentrations) culture Culture Daphnia magna start->culture select_daphnids Select juvenile daphnids (<24 hours old) culture->select_daphnids exposure Expose daphnids (4 replicates of 5) to test solutions for 48 hours select_daphnids->exposure observe_24h Observe and record immobilization at 24 hours exposure->observe_24h observe_48h Observe and record immobilization at 48 hours observe_24h->observe_48h calculate_ec50 Calculate 48h EC50 observe_48h->calculate_ec50 end End calculate_ec50->end

Workflow for OECD Guideline 202.
OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.[12][13][14][15]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[12][15]

  • Procedure: Fish are exposed to the test substance in a series of at least five concentrations for a period of 96 hours.[12][13] A minimum of seven fish are used for each concentration and for the control group.[13]

  • Endpoint: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.[12]

  • Data Analysis: The LC50 (the concentration that is lethal to 50% of the test population) is determined at the end of the exposure period.[15]

OECD_203 start Start: Prepare Test Solutions (at least 5 concentrations) acclimate Acclimate fish to test conditions start->acclimate exposure Expose fish (at least 7 per group) to test solutions for 96 hours acclimate->exposure observe Record mortality at 24, 48, 72, and 96 hours exposure->observe calculate_lc50 Calculate 96h LC50 observe->calculate_lc50 end End calculate_lc50->end

Workflow for OECD Guideline 203.
OECD Guideline 421: Reproduction/Developmental Toxicity Screening Test

This test provides an initial assessment of the potential effects of a substance on reproduction and development.[16][17][18][19][20]

  • Test Organism: Typically rats.[16][20]

  • Procedure: The test substance is administered daily at graduated doses to several groups of males and females.[16] Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[16][19] Mating is initiated after the pre-treatment period.

  • Endpoints: The study evaluates effects on mating performance, fertility, gestation length, and parturition. Offspring are examined for viability, growth, and any developmental abnormalities.[20]

  • Data Analysis: A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental and offspring effects.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This guideline combines a repeated dose toxicity study with a reproduction/developmental toxicity screening test.[21][22][23]

  • Test Organism: Typically rats.[24][22]

  • Procedure: The administration of the test substance and the general study design are similar to OECD 421, with males dosed for at least four weeks and females throughout the study.[21][22]

  • Endpoints: In addition to the reproductive and developmental endpoints of OECD 421, this study includes a more comprehensive assessment of systemic toxicity, such as clinical pathology and detailed histopathology of various organs.[24]

  • Data Analysis: A NOAEL is determined for systemic toxicity in the parents, as well as for reproductive and developmental effects.

Metabolic Pathway

The primary metabolic pathway for this compound involves oxidation by cytochrome P450 enzymes to form an epoxide, followed by hydrolysis catalyzed by epoxide hydrolase.[4]

  • Epoxidation: The double bond of this compound is oxidized by cytochrome P450 monooxygenases, resulting in the formation of 1,2-epoxyhexadecane.[4]

  • Hydrolysis: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form the corresponding diol, 1,2-hexadecanediol.[25] This two-step process is a common detoxification pathway for xenobiotics containing epoxide groups.[25][26]

Metabolic_Pathway cluster_0 Metabolism of this compound Hexadecene This compound Epoxide 1,2-Epoxyhexadecane Hexadecene->Epoxide Cytochrome P450 Diol 1,2-Hexadecanediol Epoxide->Diol Epoxide Hydrolase

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Hexadecene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Hexadecene (B165127), a long-chain alpha-olefin, serves as a versatile platform for a variety of chemical transformations, yielding products with applications ranging from polymer and surfactant synthesis to potential implications in drug development and toxicology. This technical guide provides a detailed overview of the core reaction mechanisms involving this compound, with a focus on hydroformylation, epoxidation, oligomerization, and metathesis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Reaction Mechanisms

Hydroformylation: Synthesis of C17 Aldehydes

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. In the case of this compound, this reaction produces a mixture of linear (heptadecanal) and branched (2-methylhexadecanal) aldehydes. These aldehydes are valuable intermediates for the production of alcohols, carboxylic acids, and other specialty chemicals.

Reaction Mechanism: The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination.

Quantitative Data Summary: Hydroformylation of this compound

Catalyst SystemTemperature (°C)Pressure (bar)Time (h)Conversion (%)Aldehyde Selectivity (%)n:iso RatioReference
Rh(acac)(CO)₂ / TPPTS with β-CD-(OSG-Me)₁.₆8050 (CO:H₂ = 1:1)665--[1]

Note: Data for this compound is limited; the table presents available data. TPPTS = trisulfonated triphenylphosphine, β-CD-(OSG-Me)₁.₆ = a modified cyclodextrin (B1172386).

Experimental Protocol: Hydroformylation of this compound

The following protocol is adapted from the hydroformylation of long-chain olefins in an aqueous biphasic medium.

Materials:

  • This compound

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS) (ligand)

  • β-Cyclodextrin derivative (promoter)

  • Deionized water

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave with mechanical stirring

Procedure:

  • The high-pressure autoclave is charged with this compound, the rhodium catalyst precursor, the TPPTS ligand, the cyclodextrin promoter, and deionized water.

  • The autoclave is sealed and purged several times with syngas to remove air.

  • The reactor is pressurized to 50 bar with the 1:1 CO/H₂ mixture.

  • The reaction mixture is heated to 80°C with vigorous stirring (e.g., 1500 rpm).

  • The reaction is allowed to proceed for 6 hours, maintaining constant pressure and temperature.

  • After cooling to room temperature, the excess gas is carefully vented.

  • The product mixture is extracted with an organic solvent (e.g., diethyl ether) and analyzed by gas chromatography (GC) to determine conversion and product distribution.[1]

Reaction Pathway Diagram: Hydroformylation

Hydroformylation This compound This compound Intermediate_1 Olefin Complex This compound->Intermediate_1 Rh_catalyst Rh_catalyst Rh_catalyst->Intermediate_1 Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Intermediate_1 Intermediate_2 Alkyl-Rh Complex Intermediate_1->Intermediate_2 Migratory Insertion Intermediate_3 Acyl-Rh Complex Intermediate_2->Intermediate_3 CO Insertion Heptadecanal Heptadecanal Intermediate_3->Heptadecanal Reductive Elimination 2-Methylhexadecanal 2-Methylhexadecanal Intermediate_3->2-Methylhexadecanal Reductive Elimination

Caption: Catalytic cycle of this compound hydroformylation.

Epoxidation: Synthesis of 1,2-Epoxyhexadecane

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (oxirane). 1,2-Epoxyhexadecane, the product of this compound epoxidation, is a reactive intermediate used in the synthesis of diols, surfactants, and other fine chemicals.

Reaction Mechanism: The epoxidation of alkenes with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism often referred to as the "butterfly mechanism."

Quantitative Data Summary: Epoxidation of 1-Hexene (B165129) (as a model for this compound)

CatalystOxidantSolventTemperature (K)Time (h)1-Hexene Conversion (%)1,2-Epoxyhexane Selectivity (%)Reference
Fe-TS-1H₂O₂Acetonitrile343533.492.0[2]
cis-MoO₂(Schiff base)O₂DMF333-3636~100~4.5 (product ratio 1:20:6 with hexanal (B45976) and hexanone)[3]

Note: Data is for 1-hexene as a representative substrate due to the lack of specific data for this compound.

Experimental Protocol: Epoxidation of 1-Hexene

The following protocol is a general procedure for the epoxidation of an alkene using m-CPBA.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography if necessary.

Reaction Pathway Diagram: Epoxidation

Caption: Concerted mechanism of this compound epoxidation.

Oligomerization: Synthesis of Higher Molecular Weight Olefins

Oligomerization is the process of linking a few monomer units together. For this compound, this reaction produces dimers, trimers, and higher oligomers, which are used in the formulation of synthetic lubricants and other specialty fluids.

Reaction Mechanism: The oligomerization of alpha-olefins is typically catalyzed by acid catalysts or transition metal complexes. The mechanism often involves the formation of a carbocation intermediate, followed by subsequent additions of monomer units.

Quantitative Data Summary: Oligomerization of 1-Hexene (as a model for this compound)

Catalyst SystemTemperature (°C)Time (h)1-Hexene Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)Reference
(n-C₄H₉-Cp)₂ZrCl₂ / MAO704>80Dominant product-[4]
HY Zeolite (for 1-decene)21038054.222.3[5]

Note: Data is for 1-hexene and 1-decene (B1663960) as representative substrates.

Experimental Protocol: Oligomerization of 1-Hexene

The following protocol is a general procedure for the oligomerization of 1-hexene using a metallocene catalyst.

Materials:

  • This compound

  • (n-C₄H₉-Cp)₂ZrCl₂ (metallocene catalyst)

  • Methylaluminoxane (MAO) (cocatalyst)

  • Toluene (B28343) (solvent)

  • High-pressure reactor with stirring

Procedure:

  • Dry and deoxygenate the reactor.

  • Add toluene and this compound to the reactor under an inert atmosphere.

  • Introduce the MAO solution to the reactor.

  • Heat the reactor to the desired temperature (e.g., 70°C).

  • Inject a toluene solution of the metallocene catalyst to start the reaction.

  • Maintain the reaction at the set temperature for the desired time (e.g., 4 hours).

  • Quench the reaction by adding a small amount of methanol.

  • Analyze the product mixture by gas chromatography to determine the conversion and oligomer distribution.[4]

Reaction Pathway Diagram: Cationic Oligomerization

Oligomerization This compound This compound Carbocation_1 Secondary Carbocation This compound->Carbocation_1 Protonation Acid_Catalyst H+ Acid_Catalyst->Carbocation_1 Dimer_Carbocation Dimer Carbocation Carbocation_1->Dimer_Carbocation + this compound Dimer Dimer Dimer_Carbocation->Dimer Deprotonation Trimer_Carbocation Trimer Carbocation Dimer_Carbocation->Trimer_Carbocation + this compound Trimer Trimer Trimer_Carbocation->Trimer Deprotonation

Caption: Simplified mechanism of cationic oligomerization of this compound.

Metathesis: Carbon-Carbon Double Bond Reorganization

Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Self-metathesis of this compound would yield ethylene (B1197577) and 15-triacontene. Cross-metathesis with other olefins allows for the synthesis of a wide range of alkenes.

Reaction Mechanism: The Chauvin mechanism is the widely accepted pathway for olefin metathesis, involving the formation of a metallacyclobutane intermediate.

Quantitative Data Summary: Metathesis of 1-Hexene (as a model for this compound)

Catalyst SystemTemperature (°C)Time (h)1-Hexene Conversion (%)Propylene Selectivity (%)Reference
HBEA and 12MoO₃/Al₂O₃150-60-[6]
WCl₄(O-C₆H₃Cl₂)₂ / Cocatalyst655--[7]

Note: Data is for 1-hexene as a representative substrate.

Experimental Protocol: Cross-Metathesis of 1-Nonene (B85954) (as a model for long-chain olefins)

The following protocol is for the synthesis of trans-8-hexadecene (B12330489) via cross-metathesis of 1-nonene.

Materials:

  • 1-Nonene

  • Second-generation Grubbs catalyst

  • Dichloromethane (DCM), degassed

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve 1-nonene in degassed dichloromethane in a Schlenk flask.

  • Add the Grubbs catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by GC.

  • Once the reaction is complete, add a small amount of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to obtain the desired product.

Reaction Pathway Diagram: Olefin Metathesis (Chauvin Mechanism)

Metathesis cluster_cycle Catalytic Cycle Catalyst [M]=CH₂ Metallacyclobutane_1 Metallacyclobutane Catalyst->Metallacyclobutane_1 + this compound This compound This compound This compound->Metallacyclobutane_1 Intermediate_Carbene [M]=CH(C₁₄H₂₉) Metallacyclobutane_1->Intermediate_Carbene - C₂H₄ Metallacyclobutane_2 Metallacyclobutane Intermediate_Carbene->Metallacyclobutane_2 + this compound Metallacyclobutane_2->Catalyst - C₂₈H₅₆ Product C₂₈H₅₆ + C₂H₄ Metallacyclobutane_2->Product

Caption: Chauvin mechanism for the self-metathesis of this compound.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its reactivity and derivatives have implications for drug development professionals in several areas:

1. Elicitor for the Production of Bioactive Secondary Metabolites:

Research has shown that the addition of this compound to the liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 can significantly enhance the production of palmarumycins C2 and C3.[5][8] These compounds belong to the spirobisnaphthalene class of fungal metabolites, which are known to possess a range of biological activities, including antimicrobial and antioxidant properties.[8] This elicitation strategy could be a valuable tool for the discovery and production of novel drug leads from microbial sources.

Quantitative Data: Enhancement of Palmarumycin Production

CompoundYield without this compound (g/L)Maximal Yield with 10% this compound (g/L)Fold Increase
Palmarumycin C20.010.4040.0
Palmarumycin C30.021.1959.5

Experimental Protocol: Fungal Culture Elicitation

Materials:

  • Berkleasmium sp. Dzf12 culture

  • Potato dextrose broth (PDB) medium

  • This compound (sterile filtered)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate 100 mL of PDB medium in 250 mL shake flasks with the mycelia of Berkleasmium sp. Dzf12.

  • Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 3 days.

  • On day 6 of the culture, add sterile-filtered this compound to a final concentration of 10% (v/v).

  • Continue the incubation for another 10 days under the same conditions.

  • After the incubation period, harvest the culture broth and mycelia.

  • Extract the culture with ethyl acetate (B1210297) and analyze the production of palmarumycins C2 and C3 by high-performance liquid chromatography (HPLC).[8]

Workflow Diagram: Elicitation of Bioactive Compounds

Elicitation_Workflow Start Start Inoculation Inoculate Fungus in PDB Medium Start->Inoculation Incubation_1 Incubate for 6 days Inoculation->Incubation_1 Addition Add this compound Incubation_1->Addition Incubation_2 Incubate for 10 more days Addition->Incubation_2 Extraction Extract with Ethyl Acetate Incubation_2->Extraction Analysis HPLC Analysis of Palmarumycins Extraction->Analysis End End Analysis->End

Caption: Workflow for enhancing palmarumycin production using this compound.

2. Metabolic Activation to a Carcinogenic Intermediate:

A critical consideration for drug development professionals is the metabolic fate and potential toxicity of any compound. It has been reported that this compound can be metabolized by hepatic microsomes to 1,2-epoxyhexadecane.[9] This epoxide is a known carcinogen, causing skin carcinomas in mice.[9] This metabolic activation pathway highlights the importance of thorough toxicological evaluation of any long-chain olefin-containing drug candidates or excipients.

Metabolic Pathway Diagram

Metabolism This compound This compound Epoxide 1,2-Epoxyhexadecane (Carcinogenic) This compound->Epoxide Epoxidation CYP450 Cytochrome P450 Monooxygenase CYP450->Epoxide Diol 1,2-Hexadecanediol Epoxide->Diol Hydrolysis Epoxide_Hydrolase Epoxide Hydrolase Epoxide_Hydrolase->Diol

References

An In-depth Technical Guide to the Solubility of 1-Hexadecene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-hexadecene (B165127), a long-chain alpha-olefin, in a variety of common organic solvents. Due to a lack of readily available quantitative data in the public domain, this guide focuses on qualitative solubility principles, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection. This document is intended to be a valuable resource for laboratory professionals requiring guidance on handling and utilizing this compound in various solvent systems.

Introduction to this compound Solubility

This compound (CH₃(CH₂)₁₃CH=CH₂) is a nonpolar hydrocarbon, and its solubility is primarily governed by the "like dissolves like" principle. As a nonpolar molecule, it is expected to be soluble in nonpolar solvents and poorly soluble in polar solvents. General literature confirms that this compound is soluble in hydrocarbons, ethers, and alcohols, while being insoluble in water[1][2][3].

Qualitative Solubility of this compound

While precise quantitative solubility data is not widely published, the following table summarizes the expected qualitative solubility of this compound in common organic solvents based on established chemical principles and available literature. "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution.

Solvent ClassSolventQualitative Solubility
Alkanes Hexane, HeptaneMiscible
Alcohols Methanol, EthanolSoluble/Miscible[1][2][3]
Propanol, ButanolSoluble/Miscible
Ketones AcetoneSoluble/Miscible[4]
Methyl Ethyl Ketone (MEK)Soluble/Miscible
Esters Ethyl Acetate, Butyl AcetateSoluble/Miscible
Aromatic Hydrocarbons Toluene, XyleneSoluble/Miscible
Chlorinated Solvents Dichloromethane, ChloroformSoluble/Miscible
Polar Aprotic Solvents Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible[1]
Water WaterInsoluble[1][2][5]

Experimental Protocols for Determining Quantitative Solubility

To obtain precise solubility data, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques to determine the solubility of a liquid solute like this compound in an organic solvent.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent[6][7].

Objective: To prepare a saturated solution of this compound in a chosen solvent at a specific temperature and determine its concentration.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and this compound)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph, HPLC, or UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of a separate phase of this compound should be visible.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours[8]. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.

  • Once equilibrium is achieved, stop the agitation and allow the two phases to separate.

  • Carefully withdraw a sample from the solvent phase using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microdroplets of this compound.

  • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

  • Back-calculate the original concentration in the saturated solution. The solubility is typically expressed in g/100 mL, mol/L, or as a mole fraction.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute has a low volatility compared to the solvent[9][10][11][12].

Objective: To determine the mass of this compound dissolved in a known mass of a saturated solution.

Materials:

  • Saturated solution of this compound prepared as described in the shake-flask method.

  • Evaporating dish or other suitable container.

  • Analytical balance.

  • Oven or vacuum oven.

Procedure:

  • Prepare a saturated solution and filter it as described in the shake-flask method (Steps 1-7).

  • Accurately weigh an empty, clean, and dry evaporating dish (W₁).

  • Pipette a precise volume of the saturated filtrate into the evaporating dish and weigh it again to determine the total mass of the solution (W₂).

  • Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound but sufficient to remove all the solvent.

  • Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved (W₃).

  • The mass of the dissolved this compound is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

  • Calculate the solubility in grams of this compound per 100 grams of solvent.

Analytical Methods for Concentration Determination

The choice of analytical technique depends on the solvent and the required sensitivity.

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile and semi-volatile compounds like this compound. A calibration curve is prepared using standard solutions of known this compound concentrations in the solvent of interest. The filtered and diluted sample from the solubility experiment is then injected into the GC, and its concentration is determined from the calibration curve[13].

  • High-Performance Liquid Chromatography (HPLC): For less volatile solvents or when derivatization is preferred, HPLC can be used. Similar to GC, a calibration curve is essential for accurate quantification[14][15].

  • UV-Vis Spectroscopy: If this compound or a derivative exhibits a distinct UV-Vis absorption spectrum from the solvent, this method can be employed. A calibration curve based on Beer's Law is used to determine the concentration[16][17][18][19].

Mandatory Visualizations

The following diagrams illustrate the logical workflows for determining solubility and selecting an appropriate solvent.

Experimental_Workflow_for_Solubility_Determination cluster_prep Sample Preparation cluster_analysis Analysis A Mix Excess this compound with Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Phase Separation B->C D Withdraw & Filter Solvent Phase C->D Sampling E Dilute Sample D->E F Analyze Concentration (GC, HPLC, etc.) E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Solvent_Selection_Workflow A Define Application Requirements B Is High Solubility Critical? A->B C Select Nonpolar Solvent Class (e.g., Alkanes, Aromatics) B->C Yes D Consider Moderately Polar Solvents (e.g., Esters, Ketones) B->D No E Evaluate Other Factors: - Boiling Point - Viscosity - Toxicity - Cost C->E D->E F Perform Experimental Solubility Tests E->F G Select Optimal Solvent F->G

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in readily accessible literature, its nonpolar nature dictates its high solubility and miscibility in a wide range of nonpolar and moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, such as the shake-flask method coupled with appropriate analytical techniques, provide a robust framework for their determination. The provided workflows offer a systematic approach to both measuring solubility and selecting an optimal solvent based on application-specific requirements.

References

Vapor pressure and boiling point of 1-Hexadecene at various pressures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vapor pressure and boiling point of 1-Hexadecene at various pressures. The following sections detail the thermodynamic principles, experimental methodologies, and comprehensive data presented in a clear and accessible format for professionals in research and development.

Physicochemical Properties and Data

This compound (C₁₆H₃₂) is an unsaturated hydrocarbon with a single double bond. Its vapor pressure and boiling point are critical parameters in many industrial and research applications, including its use as a solvent, in the synthesis of other chemicals, and as a component in drilling fluids.

Vapor Pressure and Boiling Point Data

The relationship between temperature and vapor pressure for this compound can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure in mmHg.

  • T is the temperature in degrees Celsius (°C).

  • A, B, and C are the Antoine coefficients specific to this compound.

The Antoine coefficients for this compound are:

  • A = 7.04437 [1]

  • B = 1843.581 [1]

  • C = 157.917 [1]

These coefficients are valid for the temperature range of 147°C to 319°C.[1]

Using these coefficients, the boiling point of this compound at various pressures has been calculated and is presented in the table below. The normal boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.325 kPa). For this compound, the normal boiling point is approximately 284.4 °C.[2]

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)
10.133105.3
101.33147.8
405.33183.4
10013.3214.2
20026.7239.8
40053.3265.3
760101.3284.4

Note: The boiling points in this table were calculated using the provided Antoine equation coefficients.

Experimental Determination of Vapor Pressure and Boiling Point

Several experimental methods are employed to determine the vapor pressure and boiling point of liquids like this compound. The choice of method often depends on the pressure range of interest and the required accuracy.

Static Method

The static method is a direct and accurate technique for measuring vapor pressure. It involves placing a purified and degassed sample in a thermostated container connected to a pressure-measuring device.

Experimental Protocol:

  • Sample Preparation: A sample of this compound is purified to remove any volatile impurities. This is often achieved through distillation or chromatography.

  • Apparatus Setup: The purified sample is introduced into a sample bulb connected to a manometer and a vacuum line. The entire apparatus is enclosed in a constant-temperature bath.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air. This is a critical step and is typically performed by repeated freeze-pump-thaw cycles. The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), and the headspace is evacuated. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases. This process is repeated until the pressure of the permanent gases is negligible.

  • Equilibration and Measurement: The constant-temperature bath is set to the desired temperature. The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading from the manometer becomes stable. This stable pressure is the vapor pressure of the sample at that temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling point of the liquid at a controlled pressure. An ebulliometer is a specialized apparatus designed for this purpose.

Experimental Protocol:

  • Apparatus Setup: A sample of this compound is placed in the boiling flask of the ebulliometer. The apparatus is connected to a pressure control system, which allows for the precise setting and maintenance of the system pressure. A condenser is used to prevent the loss of vapor.

  • Pressure Control: The system pressure is set to the desired value using the pressure control system.

  • Heating and Boiling: The sample is gently heated until it boils. The heating rate is controlled to ensure smooth and steady boiling.

  • Temperature Measurement: A calibrated temperature sensor is placed in the vapor phase, just above the boiling liquid, to measure the equilibrium temperature. This temperature is the boiling point of the liquid at the set pressure.

  • Data Collection: The boiling point is recorded for a range of pressures.

Isoteniscope Method

The isoteniscope is a specific type of static apparatus that is particularly useful for determining the vapor pressure of volatile liquids.

Experimental Protocol:

  • Apparatus Setup: The isoteniscope consists of a sample bulb connected to a U-tube manometer, which is also filled with the sample liquid. The entire apparatus is placed in a constant-temperature bath.

  • Degassing: The sample is degassed as described in the static method.

  • Measurement: The external pressure is adjusted until the liquid levels in the U-tube manometer are equal. At this point, the external pressure is equal to the vapor pressure of the sample at the given temperature.

  • Data Collection: The procedure is repeated at different temperatures to obtain the vapor pressure curve.

Visualizing Key Relationships and Workflows

Relationship Between Vapor Pressure, Temperature, and Boiling Point

The following diagram illustrates the fundamental relationship between vapor pressure, external pressure, and the boiling point of a liquid.

VaporPressureBoilingPoint cluster_liquid Liquid Phase cluster_gas Gas Phase Liquid This compound (Liquid) Vapor This compound (Vapor) Liquid->Vapor Evaporation BoilingPoint Boiling Point Liquid->BoilingPoint Vapor Pressure Equals Vapor->Liquid Condensation Temperature Increase Temperature Temperature->Liquid Increases Kinetic Energy ExternalPressure External Pressure ExternalPressure->BoilingPoint External Pressure StaticMethodWorkflow start Start prep Sample Purification and Degassing start->prep setup Apparatus Setup and Leak Check prep->setup thermostat Set Constant Temperature setup->thermostat equilibrate Allow System to Reach Equilibrium thermostat->equilibrate measure Record Stable Vapor Pressure equilibrate->measure repeat Change Temperature measure->repeat repeat->thermostat Yes end End repeat->end No

References

The Ubiquitous Alkene: A Technical Guide to the Natural Occurrence and Biological Sources of 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecene (B165127), a C16 alpha-olefin, is a naturally occurring hydrocarbon found across diverse biological taxa, from microorganisms and plants to insects and animals. While often considered a simple metabolic byproduct, emerging research highlights its multifaceted roles in chemical communication, structural integrity, and as a potential biomarker. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development. It aims to consolidate current knowledge, present quantitative data in a structured format, detail experimental protocols, and visualize key biological pathways to facilitate further investigation into the physiological and pharmacological significance of this ubiquitous alkene.

Natural Occurrence of this compound

This compound has been identified as a component of the volatile or cuticular profiles of a wide array of organisms. Its presence is particularly notable in the floral scents of numerous plant species, where it can act as a semiochemical to attract pollinators. It is also a common constituent of insect cuticular hydrocarbons, playing a role in preventing desiccation and in chemical communication. In microorganisms, it can be a metabolic product with potential applications in biofuel production.

Quantitative Data on this compound Occurrence

The concentration of this compound varies significantly depending on the biological source, developmental stage, and environmental conditions. The following tables summarize the quantitative data available in the literature.

Plant SpeciesFamilyPlant PartThis compound Concentration/PercentageReference(s)
Origanum vulgareLamiaceaeAerial PartsTrace amounts to percentages, chemotype dependent[1][2][3]
Carthamus tinctorius (Safflower)AsteraceaeFlowers, Germinating SeedsComponent of volatile profile[4][5][6]
Magnolia grandiflora (Southern Magnolia)MagnoliaceaeFlowersComponent of floral scent
Passiflora mucronataPassifloraceaeFlowersComponent of floral scent
Camellia sinensis (Tea Plant)TheaceaeLeavesReported as a volatile compound[1]
Vanilla madagascariensisOrchidaceaeFruitReported as a volatile compound[1]
Insect SpeciesOrderFunctionThis compound Concentration/PercentageReference(s)
Heliothis virescens (Tobacco Budworm)LepidopteraPheromone ComponentMinor component of the female sex pheromone blend[7]
Various Beetle SpeciesColeopteraAggregation-Sex PheromoneCan be a key signaling molecule
Microbial SpeciesTypeSignificanceThis compound Production LevelReference(s)
Berkleasmium sp. Dzf12Endophytic FungusEnhancer of secondary metabolite productionUsed as a culture additive
Bacillus sp. Hex-HIT36BacteriumBiodegradation of this compound
Jeotgalicoccus sp.BacteriumBiosynthesis via OleT enzyme

Biosynthesis of this compound

The biosynthesis of this compound and other long-chain alkenes is intrinsically linked to fatty acid metabolism. The specific pathways and enzymes involved vary between different biological kingdoms.

Biosynthesis in Plants

In plants, the production of very-long-chain alkanes and alkenes, which are major components of cuticular waxes, is primarily mediated by the ECERIFERUM (CER) proteins. The biosynthesis of this compound likely originates from palmitic acid (C16:0).

The proposed pathway involves two core enzymatic steps:

  • Reduction of a Fatty Acyl-CoA to an Aldehyde: This step is catalyzed by an enzyme complex that includes CER3, a fatty acyl-CoA reductase.

  • Decarbonylation of the Aldehyde to an Alkene: The resulting aldehyde is then decarbonylated by the CER1 enzyme to produce the final alkene with one less carbon atom. The CER1/CER3 complex is a key component of this process[8][9][10][11].

plant_biosynthesis Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Hexadecanal Hexadecanal Palmitoyl-CoA (C16)->Hexadecanal CER3 (Fatty Acyl-CoA Reductase) 1-Pentadecene (C15) 1-Pentadecene (C15) Hexadecanal->1-Pentadecene (C15) CER1 (Aldehyde Decarbonylase) Fatty Acid Elongation Fatty Acid Elongation Fatty Acid Elongation->Palmitoyl-CoA (C16)

Biosynthesis of Alkenes in Plants via the CER1/CER3 Pathway.

Biosynthesis in Insects

In insects, cuticular hydrocarbons, including this compound, are synthesized in specialized cells called oenocytes. The pathway is similar to that in plants, involving the decarbonylation of a fatty aldehyde precursor.

The key enzyme in this final step is a P450 enzyme from the CYP4G family, which functions as an oxidative decarbonylase[12][13][14]. This enzyme catalyzes the cleavage of the aldehyde to form the corresponding hydrocarbon and carbon dioxide.

insect_biosynthesis Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Hexadecanal Hexadecanal Palmitoyl-CoA (C16)->Hexadecanal Fatty Acyl-CoA Reductase 1-Pentadecene (C15) 1-Pentadecene (C15) Hexadecanal->1-Pentadecene (C15) CYP4G (Oxidative Decarbonylase) Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acid Synthesis->Palmitoyl-CoA (C16)

Biosynthesis of Alkenes in Insects.

Biosynthesis in Microorganisms

Microorganisms employ several pathways for alkene biosynthesis. One of the most direct routes to alpha-olefins like this compound is through the action of a fatty acid decarboxylase known as OleT. OleT is a P450 peroxygenase that directly converts free fatty acids into terminal alkenes[8]. This pathway is of significant interest for the biotechnological production of biofuels and biochemicals.

microbial_biosynthesis Palmitic Acid (C16) Palmitic Acid (C16) This compound This compound Palmitic Acid (C16)->this compound OleT (Fatty Acid Decarboxylase) Fatty Acid Pool Fatty Acid Pool Fatty Acid Pool->Palmitic Acid (C16)

Microbial Biosynthesis of this compound via the OleT Pathway.

Role in Biological Signaling

While the role of many long-chain hydrocarbons is primarily structural or protective, this compound and its derivatives can also function as semiochemicals, mediating communication between organisms.

In insects, the olfactory system is highly attuned to specific chemical cues. While much research has focused on the sex pheromone (Z)-11-hexadecenal in species like Heliothis virescens, the presence of this compound in pheromone blends suggests it may play a role in modulating the behavioral response of the receiving insect[7][15][16]. The detection of these volatile molecules occurs in specialized sensory neurons within the insect's antennae. These neurons express olfactory receptors (ORs) that bind to specific odorants. The binding of a ligand like this compound to its cognate receptor would trigger a conformational change, leading to the opening of an ion channel and the generation of an electrical signal that is transmitted to the brain. While specific receptors for this compound have not been definitively characterized in most species, the general mechanism of insect olfaction is well-established.

insect_olfaction cluster_neuron Olfactory Sensory Neuron Odorant_Binding_Protein Odorant Binding Protein (OBP) Olfactory_Receptor Olfactory Receptor (OR) Odorant_Binding_Protein->Olfactory_Receptor Presents Ligand Ion_Channel Ion Channel Olfactory_Receptor->Ion_Channel Activates Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Initiates Neuronal_Firing Action Potential Signal_Transduction->Neuronal_Firing Brain Brain Neuronal_Firing->Brain Signal to Antennal Lobe This compound This compound This compound->Odorant_Binding_Protein Binds to

Generalized Insect Olfactory Signaling Pathway.

Experimental Protocols

The identification and quantification of this compound in biological matrices typically involve chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common method. The choice of extraction and sample preparation protocol is critical and depends on the nature of the sample.

Headspace GC-MS Analysis of Floral Volatiles

This method is suitable for the non-destructive analysis of volatile compounds emitted from living flowers.

Materials:

  • Dynamic headspace collection system (e.g., with a portable pump)

  • Adsorbent tubes (e.g., filled with Tenax® TA or a combination of adsorbents)

  • Oven bags or glass chambers

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Thermal desorber

Protocol:

  • Sample Collection:

    • Enclose the flower or inflorescence in an oven bag or glass chamber.

    • Use a pump to draw air from the chamber through an adsorbent tube for a defined period (e.g., 1-24 hours) at a controlled flow rate (e.g., 100-200 mL/min).

    • A parallel "blank" sample of ambient air should be collected as a control.

  • Sample Analysis:

    • Place the adsorbent tube in a thermal desorber connected to the GC-MS.

    • Heat the tube to desorb the trapped volatiles onto a cold trap.

    • Rapidly heat the cold trap to inject the analytes onto the GC column.

    • GC Parameters (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier gas: Helium at a constant flow of 1.0 mL/min.

      • Oven temperature program: Initial temperature of 40°C for 2 min, then ramp to 250°C at 5°C/min, and hold for 5 min.

    • MS Parameters (Example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-400.

      • Identification is based on comparison of mass spectra and retention times with authentic standards and/or spectral libraries (e.g., NIST).

headspace_workflow Flower Flower Enclosure Enclosure Flower->Enclosure Place in Adsorbent_Tube Adsorbent_Tube Enclosure->Adsorbent_Tube Draw air through Thermal_Desorber Thermal_Desorber Adsorbent_Tube->Thermal_Desorber Place in GC_MS GC_MS Thermal_Desorber->GC_MS Inject into Data_Analysis Data_Analysis GC_MS->Data_Analysis Generate data for

Workflow for Headspace GC-MS Analysis of Floral Volatiles.

Solvent Extraction of Insect Cuticular Hydrocarbons

This method is used to extract hydrocarbons present on the surface of an insect's cuticle.

Materials:

  • Glass vials with PTFE-lined caps

  • Non-polar solvent (e.g., n-hexane or pentane, high purity)

  • Microsyringe

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system

Protocol:

  • Extraction:

    • Place a single insect (or a pooled sample) in a glass vial.

    • Add a small volume of n-hexane (e.g., 200 µL) to fully immerse the insect.

    • Gently agitate or vortex the vial for a short period (e.g., 2-5 minutes) to dissolve the cuticular lipids[17][18][19][20].

    • Carefully remove the insect from the vial.

  • Sample Preparation:

    • Concentrate the hexane (B92381) extract under a gentle stream of nitrogen to the desired final volume (e.g., 50 µL).

    • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • The GC-MS parameters can be similar to those described for headspace analysis, with adjustments to the temperature program to suit the analysis of less volatile hydrocarbons.

    • Example Temperature Program: Initial temperature of 60°C for 2 min, ramp to 300°C at 10°C/min, and hold for 15 min.

Derivatization for Double Bond Localization (DMDS)

For the unambiguous determination of the double bond position in alkenes like this compound, derivatization with dimethyl disulfide (DMDS) can be performed prior to GC-MS analysis[21][22][23][24].

Protocol:

  • Derivatization:

    • To the hydrocarbon extract (in a suitable solvent like hexane), add DMDS and a catalytic amount of iodine.

    • Heat the mixture at a controlled temperature (e.g., 40-60°C) for several hours.

    • After the reaction is complete, quench the excess iodine with a solution of sodium thiosulfate.

    • Extract the derivatized products with hexane.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS. The mass spectrum of the DMDS adduct will show characteristic fragmentation patterns that allow for the precise localization of the original double bond.

Conclusion and Future Perspectives

This compound is a widely distributed natural product with diverse biological origins and functions. While its role as a structural component of plant cuticular waxes and insect cuticles is well-established, its involvement in chemical communication and other signaling processes is an area of active research. The continued development of sensitive analytical techniques, coupled with genetic and biochemical studies, will further elucidate the biosynthesis and physiological roles of this seemingly simple yet biologically significant molecule. For drug development professionals, understanding the natural sources and biosynthetic pathways of such compounds may open new avenues for the discovery of novel bioactive molecules and the development of sustainable production methods.

References

Thermodynamic Properties of 1-Hexadecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1-hexadecene (B165127). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and formulation. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides a visual representation of the general experimental workflow.

Core Thermodynamic Data of this compound

The following tables summarize the essential thermodynamic and physical properties of this compound, compiled from various reputable sources.

Table 1: General and Physical Properties of this compound

PropertyValueUnitsReference(s)
Molecular FormulaC₁₆H₃₂-[1][2]
Molar Mass224.43g·mol⁻¹[2]
Melting Point4°C[2]
Boiling Point285°C[2]
Density (at 20°C)0.781g/cm³[2]
Refractive Index (n²⁰/D)1.441-[3]
Vapor Pressure (at 20°C)<0.2mmHg[3]
Flash Point132°C[2]
Autoignition Temperature240°C[2]

Table 2: Enthalpy and Entropy Data for this compound

Thermodynamic PropertyValueUnitsConditionsReference(s)
Standard Enthalpy of Formation (liquid)-330.5 ± 3.0kJ·mol⁻¹298.15 KStridh, 1976
Standard Enthalpy of Combustion (liquid)-10539.0 ± 2.0kJ·mol⁻¹298.15 KStridh, 1976
Standard Molar Entropy (liquid)613.88J·mol⁻¹·K⁻¹298.15 KMesserly, Todd, et al., 1990
Heat of Vaporization (at boiling point)12.05kcal/mol-[3]

Table 3: Heat Capacity of Liquid this compound

Heat Capacity (Cp)TemperatureUnitsReference(s)
485.83298.15 KJ·mol⁻¹·K⁻¹Messerly, Todd, et al., 1990
488.88298.15 KJ·mol⁻¹·K⁻¹McCullough, Finke, et al., 1957
0.516425 °Ccal/g-°C[3]

Experimental Protocols

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a high-precision bomb calorimeter.

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5-1.0 g) is placed in a platinum or fused-silica crucible. A small amount of a known auxiliary substance, such as mineral oil, may be used to ensure complete combustion. A cotton or platinum fuse wire is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed inside a stainless steel "bomb," which is then sealed. The bomb is purged of air and pressurized with pure oxygen to approximately 30 atm. A small, known amount of distilled water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The calorimeter is equipped with a high-precision thermometer (e.g., a platinum resistance thermometer) and a stirrer. The entire assembly is placed within an outer jacket, which is maintained at a controlled temperature to minimize heat exchange with the surroundings (in an isoperibol setup) or its temperature is continuously adjusted to match that of the inner vessel (in an adiabatic setup).

  • Combustion and Data Acquisition: The temperature of the water in the calorimeter is monitored until a steady state is reached. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a final steady state is achieved.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings and the heat introduced by the ignition process. The energy equivalent of the calorimeter (calorimeter constant) is determined separately by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample. Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the heat of combustion of the fuse wire and any auxiliary substance.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of liquid this compound is measured using an adiabatic calorimeter over a range of temperatures.

  • Calorimeter and Sample Loading: A known mass of purified this compound is hermetically sealed in a sample vessel, typically made of platinum or gold-plated copper. The vessel is equipped with a heater and a temperature sensor (e.g., a platinum resistance thermometer).

  • Adiabatic Shielding: The sample vessel is suspended within a series of concentric, electrically heated adiabatic shields in a high-vacuum environment. The temperatures of these shields are meticulously controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings to a negligible level.

  • Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing a small increase in its temperature (typically 1-4 K). The temperature of the sample vessel is accurately measured before and after the energy input, once thermal equilibrium is re-established.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the corresponding rise in temperature. The heat capacity of the empty sample vessel (the addendum) is determined in separate experiments and subtracted from the total heat capacity to obtain the heat capacity of the this compound sample. This process is repeated in a stepwise manner over the desired temperature range.

Determination of Vapor Pressure by the Static Method

The vapor pressure of a low-volatility liquid like this compound can be determined using a static method.

  • Sample Degassing: A sample of high-purity this compound is placed in an equilibrium cell connected to a vacuum line and a pressure-measuring device (e.g., a capacitance diaphragm gauge). The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles, where the sample is frozen with liquid nitrogen, the headspace is evacuated, and the sample is then thawed to release dissolved gases.

  • Temperature Control and Equilibration: The equilibrium cell containing the degassed sample is immersed in a precision thermostat capable of maintaining a highly stable and uniform temperature (to within ±0.001 K). The sample is allowed to reach thermal and vapor-liquid equilibrium at a set temperature, which is monitored by a calibrated thermometer.

  • Pressure Measurement: Once equilibrium is established, the pressure of the vapor in the headspace above the liquid is measured by the pressure sensor.

  • Data Collection: The vapor pressure measurements are repeated at various temperatures over the desired range. The temperature-pressure data can then be fitted to a suitable equation, such as the Antoine or Clausius-Clapeyron equation, to describe the vapor pressure as a function of temperature.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid organic compound such as this compound.

G cluster_sample Sample Preparation cluster_properties Thermodynamic Property Determination cluster_combustion Enthalpy of Combustion cluster_heat_capacity Heat Capacity & Entropy cluster_vapor_pressure Vapor Pressure & Enthalpy of Vaporization cluster_analysis Data Analysis and Modeling synthesis Synthesis/Procurement of this compound purification Purification (e.g., Fractional Distillation) synthesis->purification characterization Purity Analysis (e.g., GC-MS, NMR) purification->characterization bomb_cal Bomb Calorimetry characterization->bomb_cal adiabatic_cal Adiabatic Calorimetry characterization->adiabatic_cal static_method Static Method characterization->static_method enthalpy_comb Calculate ΔHc° bomb_cal->enthalpy_comb data_comp Data Compilation and Correlation enthalpy_comb->data_comp heat_cap Determine Cp(T) adiabatic_cal->heat_cap entropy Calculate S° heat_cap->entropy entropy->data_comp vapor_p Measure P vs. T static_method->vapor_p enthalpy_vap Calculate ΔHvap vapor_p->enthalpy_vap enthalpy_vap->data_comp thermo_tables Generation of Thermodynamic Tables data_comp->thermo_tables eos Equation of State (EoS) Development data_comp->eos

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Hexadecene in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene (B165127), a long-chain alpha-olefin, serves as a high-boiling point, non-coordinating solvent in the synthesis of a variety of nanoparticles. Its inert nature at high temperatures makes it an ideal medium for the thermal decomposition of organometallic precursors and for facilitating the nucleation and growth of high-quality nanocrystals. These application notes provide an overview of the roles of this compound in nanoparticle synthesis and detailed protocols for its use. While 1-octadecene (B91540) is more commonly cited in the literature, the principles and protocols are largely translatable to its shorter-chain analogue, this compound, with minor adjustments to reaction parameters such as temperature and time.

Roles of this compound in Nanoparticle Synthesis

This compound primarily functions as a high-boiling point solvent, providing a stable medium for reactions that require elevated temperatures, often in the range of 200-320°C. Its key roles include:

  • Solvent: It dissolves organometallic precursors and surfactants, creating a homogeneous reaction mixture necessary for uniform nanoparticle nucleation and growth. Its high boiling point (284°C) allows for a wide operational temperature range, which is crucial for controlling nanoparticle size and crystallinity.

  • Heat Transfer Medium: It facilitates uniform heat distribution throughout the reaction mixture, ensuring consistent reaction conditions.

  • Influence on Nanoparticle Growth: While generally considered a non-coordinating solvent, the viscosity and thermal properties of this compound can influence the diffusion of precursors and monomers, thereby affecting the growth kinetics and final morphology of the nanoparticles. In some cases, it can form a protective layer around the nanoparticles, contributing to their stability at high temperatures.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of nanoparticles using a high-boiling point solvent like this compound. These are based on well-established methods such as hot-injection and thermal decomposition.

Protocol 1: Hot-Injection Synthesis of Quantum Dots (e.g., CdSe)

This method separates the nucleation and growth phases to produce monodisperse nanoparticles.

Materials:

  • Cadmium precursor (e.g., Cadmium oxide, Cadmium acetate)

  • Selenium precursor (e.g., Selenium powder)

  • This compound

  • Surfactants/ligands (e.g., Oleic acid, Trioctylphosphine (B1581425) (TOP))

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Precursor Preparation:

    • Prepare a cadmium precursor solution by dissolving the cadmium salt in oleic acid and this compound in a three-neck flask. Heat under vacuum to remove water and oxygen, then switch to an inert atmosphere.

    • Prepare a selenium precursor solution by dissolving selenium powder in trioctylphosphine in a glovebox or under an inert atmosphere.

  • Reaction Setup:

    • Heat the cadmium precursor solution in the three-neck flask to a high temperature (e.g., 250-300°C) under a constant flow of inert gas.

  • Injection and Growth:

    • Rapidly inject the selenium precursor solution into the hot cadmium precursor solution. This sudden introduction of the second precursor induces a burst of nucleation.

    • The temperature will drop upon injection. Allow it to recover to a specific growth temperature (e.g., 230-280°C).

    • The growth of the nanoparticles is controlled by the reaction time at this temperature. Aliquots can be taken at different time points to monitor the growth and isolate nanoparticles of desired sizes.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the quantum dots by adding a non-solvent like methanol (B129727) or ethanol (B145695).

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles multiple times with a non-solvent and re-disperse them in a suitable solvent like toluene (B28343) or hexane (B92381).

Protocol 2: Thermal Decomposition Synthesis of Magnetic Nanoparticles (e.g., Iron Oxide)

This "heat-up" method involves gradually heating a mixture of all reactants to the desired reaction temperature.

Materials:

  • Iron precursor (e.g., Iron(III) acetylacetonate, Iron oleate)

  • This compound

  • Surfactants (e.g., Oleic acid, Oleylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Mixture Preparation:

    • In a three-neck flask, combine the iron precursor, oleic acid, oleylamine, and this compound.

  • Degassing:

    • Heat the mixture to a moderate temperature (e.g., 100-120°C) under vacuum for a period to remove water and oxygen.

  • Thermal Decomposition and Growth:

    • Switch to an inert atmosphere and heat the mixture to a high temperature (e.g., 200°C) and hold for a certain duration (e.g., 30 minutes).

    • Further increase the temperature to the final reaction temperature (e.g., 250-320°C) and maintain it for a specific time to allow for nanoparticle growth. The final size of the nanoparticles is dependent on this temperature and duration.[2]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add a polar solvent like ethanol to precipitate the nanoparticles.

    • Separate the nanoparticles using a strong magnet (for magnetic nanoparticles) or by centrifugation.

    • Wash the nanoparticles multiple times with ethanol and re-disperse them in a non-polar solvent like hexane or toluene.

Data Presentation

The following tables summarize typical experimental parameters and resulting nanoparticle characteristics from syntheses using high-boiling point solvents like 1-octadecene, which are expected to be similar for this compound.

Table 1: Synthesis of CdSe Quantum Dots via Hot-Injection

ParameterValue RangeEffect on Nanoparticle Properties
Injection Temperature250 - 300 °CInfluences initial nucleation rate.
Growth Temperature230 - 280 °CHigher temperature leads to faster growth and larger nanoparticles.
Reaction Time1 - 30 minutesLonger time results in larger nanoparticle size.
Precursor Concentration0.1 - 1.0 MAffects the number of nuclei formed and final particle concentration.
Resulting NP Size 2 - 10 nm Tunable by controlling temperature and time.

Table 2: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition

ParameterValue RangeEffect on Nanoparticle Properties
Heating Rate5 - 20 °C/minCan influence the size distribution of the nanoparticles.
Final Temperature250 - 320 °CHigher temperatures generally lead to larger and more crystalline nanoparticles.
Reaction Time30 - 120 minutesLonger reaction times promote particle growth.
Surfactant Ratio1:1 to 6:1 (ligand:precursor)Affects particle shape, stability, and monodispersity.
Resulting NP Size 4 - 20 nm Controlled by temperature and reaction duration.

Mandatory Visualizations

Hot_Injection_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification prep_metal Prepare Metal Precursor Solution heat_metal Heat Metal Precursor in this compound prep_metal->heat_metal prep_chalcogen Prepare Chalcogenide Precursor Solution inject Rapid Injection of Chalcogenide Precursor prep_chalcogen->inject heat_metal->inject growth Nanoparticle Growth at Controlled Temp inject->growth cool Cool Reaction Mixture growth->cool precipitate Precipitate with Non-solvent cool->precipitate centrifuge Centrifuge & Wash precipitate->centrifuge disperse Re-disperse in Suitable Solvent centrifuge->disperse

Caption: Workflow for hot-injection synthesis of nanoparticles.

Nucleation_Growth_Mechanism cluster_0 Initial State cluster_1 Nucleation Phase cluster_2 Growth Phase cluster_3 Final State precursors Precursors in This compound monomers Monomer Formation (Supersaturation) precursors->monomers Heat nuclei Nucleation (Formation of Seeds) monomers->nuclei Burst Nucleation growth Particle Growth (Monomer Diffusion) nuclei->growth ostwald Ostwald Ripening growth->ostwald nanoparticles Stable Nanoparticles (Capped) growth->nanoparticles ostwald->nanoparticles

Caption: General mechanism of nanoparticle formation in solution.

References

Protocols for the Polymerization of 1-Hexadecene: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 1-hexadecene (B165127), a long-chain alpha-olefin. The synthesis of poly(this compound) is of significant interest due to its potential applications as a specialty polymer in various fields, including lubricants, adhesives, and as a component in drug delivery systems. These protocols cover four major polymerization techniques: Ziegler-Natta, metallocene-catalyzed, cationic, and free-radical polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a cornerstone for the production of polyolefins, offering a route to polymers with high linearity and stereospecificity. The classical system employs a titanium-based catalyst in conjunction with an organoaluminum co-catalyst.

Application Note:

This method is well-suited for producing high molecular weight, linear poly(this compound). The properties of the resulting polymer, such as tacticity and molecular weight, can be influenced by the choice of catalyst, co-catalyst, and polymerization conditions. Heterogeneous Ziegler-Natta catalysts, often based on titanium chlorides supported on magnesium chloride, are commonly used in industrial processes.[1]

Experimental Protocol: Polymerization using TiCl₄ / Triethylaluminum (B1256330)

Materials:

  • This compound (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) (or other inert solvent, purified and dried)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (HCl) solution (for catalyst residue removal)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A oven-dried Schlenk flask equipped with a magnetic stirrer is placed under a high-purity inert atmosphere (Nitrogen or Argon).

  • Solvent and Monomer Addition: Anhydrous heptane is transferred to the reaction flask via cannula, followed by the addition of purified this compound. The solution is stirred and brought to the desired reaction temperature.

  • Catalyst and Co-catalyst Preparation: In a separate Schlenk flask, a solution of triethylaluminum in anhydrous heptane is prepared. In another flask, a solution or slurry of titanium tetrachloride in anhydrous heptane is prepared.

  • Initiation: The triethylaluminum solution is added to the reactor, followed by the dropwise addition of the titanium tetrachloride solution. The molar ratio of Al to Ti is a critical parameter and should be optimized for the desired polymer properties.

  • Polymerization: The reaction mixture is stirred at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination and Quenching: The polymerization is terminated by the addition of methanol.

  • Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into an excess of methanol. The precipitated polymer is then filtered and washed with a dilute solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, typically based on zirconocene (B1252598) or titanocene (B72419) complexes, are known for producing polymers with narrow molecular weight distributions and well-defined microstructures.[2] Methylaluminoxane (MAO) is a common co-catalyst used to activate the metallocene pre-catalyst.

Application Note:

This method offers excellent control over the polymer architecture, allowing for the synthesis of poly(this compound) with specific tacticities (isotactic, syndiotactic, or atactic) by carefully selecting the metallocene catalyst's ligand framework. The resulting polymers typically exhibit a narrow polydispersity index (PDI).

Experimental Protocol: Polymerization using Zirconocene Dichloride / MAO

Materials:

  • This compound (purified and dried)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂) or other suitable zirconocene pre-catalyst

  • Methylaluminoxane (MAO) solution in toluene (B28343)

  • Anhydrous toluene (purified and dried)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl) solution

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: An oven-dried Schlenk flask with a magnetic stirrer is set up under an inert atmosphere.

  • Solvent and Monomer: Anhydrous toluene and purified this compound are added to the flask. The solution is thermally equilibrated to the desired reaction temperature.

  • Catalyst Activation: In a separate Schlenk flask, the zirconocene pre-catalyst is dissolved in a small amount of anhydrous toluene. The MAO solution is then added to the zirconocene solution to activate the catalyst. The mixture is typically stirred for a short period to ensure complete activation.

  • Initiation: The activated metallocene/MAO solution is injected into the reactor containing the monomer and solvent.

  • Polymerization: The reaction is allowed to proceed with vigorous stirring for the specified duration.

  • Termination: The polymerization is quenched by the addition of methanol.

  • Polymer Isolation: The polymer is precipitated in an excess of acidified methanol.

  • Purification and Drying: The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Cationic Polymerization

Cationic polymerization is initiated by an electrophilic species and is suitable for monomers with electron-donating substituents. For alpha-olefins like this compound, strong Lewis acids are typically required as initiators.

Application Note:

Cationic polymerization of this compound can lead to polymers with a branched structure due to potential isomerization and chain transfer reactions. The molecular weight and structure of the resulting polymer are highly dependent on the initiator, co-initiator (if any), solvent polarity, and temperature. This method can be useful for producing oligomers or low molecular weight polymers.

Experimental Protocol: Polymerization using Boron Trifluoride Etherate

Materials:

  • This compound (rigorously purified and dried)

  • Boron trifluoride etherate (BF₃·OEt₂) (distilled)

  • Anhydrous dichloromethane (B109758) or other suitable polar solvent (rigorously purified and dried)

  • Methanol (for quenching)

  • Nitrogen or Argon gas (high purity)

  • Dry-ice/acetone bath for temperature control

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is maintained under a strict inert atmosphere. The reaction is typically carried out at low temperatures to suppress side reactions.

  • Solvent and Monomer: Anhydrous dichloromethane and freshly distilled this compound are transferred to the reaction flask. The solution is cooled to the desired low temperature (e.g., -78 °C) using a dry-ice/acetone bath.

  • Initiation: A pre-chilled solution of boron trifluoride etherate in dichloromethane is slowly added to the stirred monomer solution.

  • Polymerization: The reaction is maintained at the low temperature for the desired time.

  • Termination: The polymerization is terminated by adding cold methanol.

  • Polymer Isolation and Purification: The polymer is precipitated by pouring the solution into a large volume of methanol. The precipitate is then filtered, redissolved in a suitable solvent (e.g., hexane), and re-precipitated to remove residual initiator.

  • Drying: The final polymer is dried in a vacuum oven at a low temperature.

Free-Radical Polymerization

Free-radical polymerization is initiated by the decomposition of a radical initiator. While less common for producing high molecular weight linear poly(alpha-olefins) due to the stability of the resulting secondary radical, it can be employed under specific conditions.

Application Note:

This method is generally less effective for the polymerization of this compound to high molecular weight polymers due to the prevalence of chain transfer reactions, which can lead to the formation of oligomers and branched structures. The choice of initiator and reaction temperature are critical for controlling the polymerization.[3]

Experimental Protocol: Polymerization using AIBN

Materials:

  • This compound (purified to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

  • Anhydrous toluene or other suitable solvent (optional, for solution polymerization)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

  • Reaction vessel with a condenser and inert gas inlet

Procedure:

  • Monomer Purification: this compound is passed through a column of activated alumina (B75360) to remove any inhibitors.

  • Reactor Setup: The reaction vessel is charged with the purified this compound and the radical initiator (e.g., AIBN). If solution polymerization is desired, the solvent is also added at this stage.

  • Degassing: The mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiation and Polymerization: The reaction vessel is heated to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C) under an inert atmosphere. The polymerization is allowed to proceed for the desired time.

  • Termination: The reaction is terminated by cooling the mixture to room temperature.

  • Polymer Isolation: The polymer is isolated by precipitating the reaction mixture in a large excess of a non-solvent, such as methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound and analogous long-chain alpha-olefins using different catalytic systems. Note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Ziegler-Natta Polymerization of Higher Alpha-Olefins

Catalyst SystemMonomerTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
TiCl₄/MgCl₂/Al(i-Bu)₃1-Hexene70-3.7-15[4]
TiCl₄/MgCl₂/AlEt₃1-Hexene70-15-25[4]

Table 2: Metallocene-Catalyzed Polymerization of Higher Alpha-Olefins

Catalyst SystemMonomerTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
rac-{Me₂Si(2-Me-4-Ph-Ind}ZrCl₂/MAO2-Methyl-1,5-hexadiene (B165376)/Propylene (B89431)60-70--[5]
CpTiMe₂(O-2,6-iPr₂C₆H₃)/Borate/Al(iBu)₃1-Decene-307.04-7.82 x 10⁵-[6]
CpTiMe₂(O-2,6-iPr₂C₆H₃)/Borate/Al(iBu)₃1-Dodecene-505.26 x 10⁵1.16[6]
Cp*TiMe₂(O-2,6-iPr₂C₆H₃)/Borate/Al(iBu)₃1-Tetradecene-301.02 x 10⁶1.38[6]

Note: Data for cationic and free-radical polymerization of this compound is limited in the reviewed literature, often resulting in oligomeric products. Further research is needed to establish reliable quantitative data for these methods.

Visualizations

The following diagrams illustrate the general workflows for the described polymerization protocols.

Ziegler_Natta_Workflow cluster_prep Reactor Preparation cluster_catalyst Catalyst Introduction prep Inert Atmosphere Setup add_solvent Add Anhydrous Solvent prep->add_solvent add_monomer Add this compound add_solvent->add_monomer polymerization Polymerization add_monomer->polymerization add_cocatalyst Add Al(C2H5)3 add_catalyst Add TiCl4 add_cocatalyst->add_catalyst add_catalyst->polymerization termination Termination (Methanol Quench) polymerization->termination isolation Polymer Isolation (Precipitation) termination->isolation purification Purification (Washing) isolation->purification drying Drying purification->drying

Caption: Workflow for Ziegler-Natta Polymerization of this compound.

Metallocene_Workflow cluster_prep Reactor Preparation cluster_activation Catalyst Activation prep Inert Atmosphere Setup add_solvent Add Anhydrous Toluene prep->add_solvent add_monomer Add this compound add_solvent->add_monomer polymerization Polymerization add_monomer->polymerization dissolve_metallocene Dissolve Zirconocene add_mao Add MAO dissolve_metallocene->add_mao add_mao->polymerization termination Termination (Methanol Quench) polymerization->termination isolation Polymer Isolation (Precipitation) termination->isolation purification Purification (Washing) isolation->purification drying Drying purification->drying

Caption: Workflow for Metallocene-Catalyzed Polymerization.

Cationic_Workflow cluster_prep Reactor Preparation prep Strict Inert Atmosphere add_solvent Add Anhydrous Solvent prep->add_solvent add_monomer Add this compound add_solvent->add_monomer cool Cool to Low Temp. add_monomer->cool polymerization Polymerization cool->polymerization add_initiator Add BF3.OEt2 add_initiator->polymerization termination Termination (Methanol Quench) polymerization->termination isolation Polymer Isolation (Precipitation) termination->isolation purification Purification isolation->purification drying Drying purification->drying

Caption: Workflow for Cationic Polymerization of this compound.

Free_Radical_Workflow cluster_prep Monomer & Initiator Prep purify_monomer Purify this compound add_initiator Add AIBN/BPO purify_monomer->add_initiator degas Degas Mixture (Freeze-Pump-Thaw) add_initiator->degas heat Heat to Initiate degas->heat polymerization Polymerization heat->polymerization cool_terminate Cool to Terminate polymerization->cool_terminate isolation Polymer Isolation (Precipitation) cool_terminate->isolation drying Drying isolation->drying

Caption: Workflow for Free-Radical Polymerization of this compound.

References

Application of 1-Hexadecene in Quantum Dot Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals, typically 2-10 nanometers in diameter, that exhibit quantum mechanical properties. Their fluorescence emission is size-dependent, with smaller dots emitting shorter wavelengths (e.g., blue) and larger dots emitting longer wavelengths (e.g., red). This tunability makes them ideal for a wide range of applications, including bioimaging, drug delivery, light-emitting diodes (LEDs), and solar cells.

The synthesis of high-quality, monodisperse quantum dots is critical for these applications. The hot-injection method is a widely used technique that allows for precise control over the size and size distribution of the nanocrystals. This method involves the rapid injection of precursors into a hot, high-boiling point solvent, which facilitates the separation of the nucleation and growth phases of the nanocrystals.

Role of 1-Hexadecene (B165127) and its Analogue 1-Octadecene (B91540)

Long-chain alkenes like this compound and the more commonly used 1-octadecene (ODE) serve as non-coordinating, high-boiling point solvents in the synthesis of quantum dots.[1][2] Their high boiling points (around 274°C for this compound and 315°C for 1-octadecene) allow for the high reaction temperatures necessary for the pyrolysis of organometallic precursors and the crystallization of high-quality nanocrystals.[1]

Key functions of this compound and 1-octadecene in quantum dot synthesis:

  • High-Boiling Point Solvent: Enables the high temperatures required for precursor decomposition and nanocrystal growth.[1]

  • Non-coordinating Nature: Minimally interacts with the surface of the growing nanocrystals, allowing for the controlled addition of capping ligands to passivate the surface and prevent aggregation.[2]

  • Heat Transfer Medium: Provides a stable thermal environment for uniform nucleation and growth of the quantum dots.

  • Control over Reaction Kinetics: The viscosity and heat capacity of the solvent influence the diffusion of precursors and the growth rate of the nanocrystals.[1]

While 1-octadecene is more frequently cited in the literature, this compound can be used as a suitable alternative, particularly when slightly lower reaction temperatures are desired. It is important to note that at the high temperatures used in synthesis, 1-octadecene can undergo polymerization, which may contaminate the final product.[3][4] Using a saturated alkane like hexadecane (B31444) can mitigate this issue.[5]

Experimental Protocols

The following are detailed protocols for the synthesis of common types of quantum dots using a high-boiling point alkene solvent like 1-octadecene. These protocols can be adapted for use with this compound, with potential adjustments to reaction temperatures.

Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol is based on the widely used hot-injection method.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE) or this compound

  • Selenium (Se) powder

  • Trioctylphosphine (B1581425) (TOP)

  • Methanol (B129727) (for washing)

  • Toluene (B28343) or Hexane (for dispersion)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Thermocouple

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Centrifuge

Procedure:

  • Preparation of Cadmium Precursor:

    • In a three-neck flask, combine CdO (e.g., 0.013 g), oleic acid (e.g., 0.6 mL), and 1-octadecene (e.g., 10 mL).[6]

    • Heat the mixture to ~150°C under an inert atmosphere while stirring until the solution becomes clear, indicating the formation of cadmium oleate.

    • Further, heat the solution to the desired injection temperature (e.g., 225-250°C).[2][6]

  • Preparation of Selenium Precursor:

    • In a glovebox or under an inert atmosphere, dissolve Se powder (e.g., 30 mg) in trioctylphosphine (e.g., 0.4 mL) and 1-octadecene (e.g., 5 mL).[6] Gentle heating may be required.

  • Hot-Injection and Growth:

    • Rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.[6]

    • The color of the solution will change, indicating the nucleation and growth of CdSe quantum dots.

    • The size of the quantum dots is controlled by the reaction time and temperature. Aliquots can be taken at different time intervals to obtain QDs of various sizes.[7]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of methanol to precipitate the quantum dots.[8]

    • Centrifuge the mixture to pellet the QDs.

    • Discard the supernatant and re-disperse the QDs in a small amount of toluene or hexane.

    • Repeat the precipitation and re-dispersion steps 2-3 times to remove unreacted precursors and excess ligands.[8]

Protocol 2: Synthesis of Indium Phosphide (InP) Quantum Dots

This protocol describes a method for synthesizing InP quantum dots, which are a less toxic alternative to cadmium-based QDs.

Materials:

  • Indium(III) acetate (B1210297) (In(OAc)₃) or Indium(III) chloride (InCl₃)

  • Myristic acid (MA) or Palmitic acid (PA)

  • 1-Octadecene (ODE) or this compound

  • Tris(trimethylsilyl)phosphine ((TMS)₃P)

  • Methanol

  • Toluene

Procedure:

  • Preparation of Indium Precursor:

    • Combine In(OAc)₃ (e.g., 0.2 mmol) and myristic acid (e.g., 0.6 mmol) in 1-octadecene (e.g., 5 mL) in a three-neck flask.

    • Degas the mixture under vacuum at ~120°C for 1 hour.

    • Switch to an inert atmosphere and heat to the desired injection temperature (e.g., 270°C).

  • Hot-Injection and Growth:

    • Rapidly inject a solution of (TMS)₃P in 1-octadecene into the hot indium precursor solution.

    • Allow the reaction to proceed for a specific time to achieve the desired particle size.

  • Purification:

    • Cool the reaction to room temperature.

    • Add methanol to precipitate the InP QDs.

    • Centrifuge the solution and discard the supernatant.

    • Re-disperse the QDs in toluene and repeat the washing steps.

Data Presentation

The following tables summarize quantitative data from the synthesis of quantum dots using high-boiling point solvents.

Table 1: Effect of Reaction Time on CdSe Quantum Dot Emission Wavelength in 1-Octadecene.

Reaction Time (seconds)Emission Peak (nm)
300580
600595
1800610

Data adapted from a study on CdSe QD synthesis in 1-octadecene, showing a red-shift in emission with longer reaction times, indicating an increase in particle size.[1]

Table 2: Full Width at Half Maximum (FWHM) of CdSe Quantum Dots Synthesized in Different Solvents.

SolventFWHM (nm) at 300sFWHM (nm) at 600sFWHM (nm) at 1800s
Hexane9.09.210.2
1-Octadecene9.611.011.0

A smaller FWHM indicates a narrower size distribution of the quantum dots.[1]

Visualizations

Experimental Workflow for Hot-Injection Synthesis of Quantum Dots

G cluster_0 Precursor Preparation cluster_1 Synthesis cluster_2 Purification Metal_Precursor Metal Precursor (e.g., CdO, Oleic Acid, this compound) Heating Heat Metal Precursor (e.g., 250°C) Metal_Precursor->Heating Chalcogenide_Precursor Chalcogenide Precursor (e.g., Se, TOP) Injection Rapid Injection Chalcogenide_Precursor->Injection Heating->Injection Growth Nanocrystal Growth (Size controlled by time and temp.) Injection->Growth Precipitation Precipitation (e.g., with Methanol) Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redispersion Redispersion (e.g., in Toluene) Centrifugation->Redispersion Redispersion->Centrifugation Repeat 2-3x Final_Product Purified Quantum Dots Redispersion->Final_Product

Caption: Workflow for the hot-injection synthesis of quantum dots.

Logical Relationship of Core-Shell Quantum Dot Structure

G Core Core (e.g., CdSe) Shell Shell (e.g., ZnS) Core->Shell Encapsulates Ligands Ligands (e.g., Oleic Acid) Shell->Ligands Stabilized by Solvent Solvent (e.g., this compound) Ligands->Solvent Dispersed in

Caption: Structure of a core-shell quantum dot with ligands in solvent.

Applications in Drug Development

The use of quantum dots in drug development is a rapidly advancing field. Their unique optical properties allow for highly sensitive and multiplexed imaging of biological targets.

  • Bioimaging: QDs can be conjugated with antibodies, peptides, or other targeting moieties to specifically label and track cells, tissues, and biological processes in vitro and in vivo. Their high photostability allows for long-term imaging studies.

  • Drug Delivery: QDs can be engineered as nanocarriers for targeted drug delivery. The surface of the QD can be functionalized with drugs and targeting ligands to deliver therapeutic agents to specific sites, such as tumor cells, thereby reducing systemic toxicity.

  • Sensing: QD-based biosensors can be designed to detect specific biomolecules, such as proteins and nucleic acids, with high sensitivity and specificity, making them valuable tools for diagnostics.

Safety and Toxicity Considerations

A significant concern for the application of quantum dots in biological systems is their potential toxicity, particularly for those containing heavy metals like cadmium. The toxicity of QDs is influenced by several factors, including their size, charge, surface coating, and the stability of the core and shell materials. Degradation of the QD can lead to the release of toxic heavy metal ions. For in vivo applications, it is crucial to use QDs with a stable, biocompatible coating to minimize toxicity. The development of cadmium-free quantum dots, such as those based on InP or graphene, is an active area of research to address these safety concerns.

References

Application Notes and Protocols: 1-Hexadecene as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phase Change Materials (PCMs) offer a high-density medium for thermal energy storage (TES) by utilizing their latent heat of fusion. During a phase transition, they can absorb, store, and release large amounts of energy at a nearly constant temperature. Organic PCMs, such as paraffin (B1166041) hydrocarbons, are attractive due to their chemical stability, negligible supercooling, and non-toxic nature. 1-Hexadecene (B165127) (C₁₆H₃₂), an alpha-olefin, is a promising organic PCM for low-temperature TES applications, including passive solar heating, building climate control, and thermal management of electronic devices. This document provides a summary of its thermophysical properties and detailed protocols for its characterization.

Thermophysical Properties of this compound

The performance of a PCM is primarily determined by its thermophysical properties. The following tables summarize the key properties of this compound.

Table 1: Phase Change Characteristics of this compound

PropertyValueUnitReference
Melting Point / Freezing Point~3.9 - 7.2°C[1]
Latent Heat of Fusion (ΔHfus)~111 - 118J/g[2][3]
Molecular Weight224.43 g/mol [4]
CAS Number629-73-2-[5]

Note: Properties can vary based on the purity of the material.

Table 2: Thermal and Physical Properties of this compound

PropertyValue (at 25°C unless noted)UnitReference
Density (Liquid)
at 15.6°C0.785g/cm³[1]
Viscosity (Liquid)
at 25°C3.46cSt[6]
at 50°C2.21cSt[6]
at 100°C1.149cSt[6]
Thermal Conductivity Low (typical for paraffins)W/(m·K)[2][3]
Specific Heat Capacity (Liquid)
at 25°C~86.29cal/(g-mol·°C)[6]
Flash Point (TCC) 132°C[1]
Autoignition Temperature 240°C[1]

Note: The thermal conductivity of organic PCMs is generally low, which can be a limitation for heat transfer rates. Enhancements can be made by incorporating high-conductivity materials.

Experimental Protocols

Accurate characterization of this compound is crucial for its effective application. Below are detailed protocols for key analytical techniques.

Protocol 1: Determination of Phase Change Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance (±0.01 mg accuracy)

  • This compound sample (high purity)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan using a crimper. This prevents any loss of material due to vaporization.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C) for 5 minutes.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 30°C).[7]

    • Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature (-20°C) at the same rate.

    • Perform a second heating/cooling cycle to ensure thermal history is removed and to check for reproducibility.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting temperature is typically determined as the onset temperature or the peak temperature of the endothermic melting peak.

    • The latent heat of fusion (in J/g) is calculated by integrating the area under the melting peak.[8]

    • Similarly, the freezing temperature and latent heat of solidification are determined from the exothermic freezing peak during the cooling cycle.

Protocol 2: Measurement of Thermal Conductivity using the Transient Hot Wire Method

Objective: To measure the thermal conductivity of this compound in both its solid and liquid phases.

Materials and Equipment:

  • Transient Hot Wire (THW) apparatus

  • Temperature-controlled bath or chamber

  • This compound sample

  • Data acquisition system

Procedure:

  • Sample Preparation:

    • For the liquid phase, pour the this compound into the sample cell, ensuring the hot wire sensor is fully submerged.

    • For the solid phase, the sample must be carefully solidified around the sensor to ensure excellent thermal contact without any air gaps.[9] This can be achieved by slowly cooling the liquid sample within the cell.

  • Experimental Setup:

    • Place the sample cell in a temperature-controlled bath set to the desired measurement temperature.

    • Allow the sample to reach thermal equilibrium (typically 30-60 minutes).

  • Measurement:

    • A short heat pulse is applied to the wire, and the resulting temperature rise is measured as a function of time.

    • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.[10]

  • Data Collection:

    • Perform measurements at various temperatures to determine the temperature dependency of the thermal conductivity in both the solid and liquid states.

    • Ensure multiple measurements are taken at each temperature point to verify reproducibility.

Protocol 3: Evaluation of Thermal Reliability through Thermal Cycling

Objective: To assess the long-term stability of this compound's thermophysical properties after repeated melting and freezing cycles.

Materials and Equipment:

  • Thermal cycler or temperature-controlled bath system

  • Sealed vials or containers for the PCM sample

  • DSC instrument (for pre- and post-cycling analysis)

Procedure:

  • Initial Characterization:

    • Perform an initial DSC analysis (as per Protocol 1) on a sample of this compound to establish its baseline melting temperature and latent heat of fusion.

  • Thermal Cycling:

    • Place a known quantity of this compound in a sealed container.

    • Subject the sample to a large number of melt/freeze cycles (e.g., 1000 cycles).[2][3]

    • Each cycle should involve heating the sample to a temperature above its melting point and cooling it to a temperature below its freezing point.[7] For this compound, a cycle between -10°C and 25°C would be appropriate.

  • Post-Cycling Characterization:

    • After the completion of the cycling test, perform another DSC analysis on the cycled sample.

  • Data Analysis:

    • Compare the melting temperature and latent heat of fusion of the cycled sample with the initial baseline values.

    • A significant change (e.g., >5%) in these properties may indicate thermal degradation or instability.[2]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound as a PCM.

G cluster_0 PCM Characterization Workflow A 1. Sample Acquisition (High Purity this compound) B 2. Thermal Analysis (DSC) - Melting/Freezing Point - Latent Heat of Fusion A->B C 3. Thermal Conductivity Test (e.g., Transient Hot Wire) A->C D 4. Thermal Stability (TGA) - Decomposition Temperature A->D E 5. Long-Term Reliability (Thermal Cycling) B->E G 7. Material Qualification - Suitable for Application? C->G D->G F 6. Post-Cycling Analysis (DSC) - Compare with initial data E->F F->G

Caption: Experimental workflow for characterizing this compound as a PCM.

G cluster_advantages Advantages cluster_disadvantages Disadvantages center This compound as a PCM adv1 High Latent Heat Storage Capacity center->adv1 dis1 Low Thermal Conductivity center->dis1 adv2 Chemically Stable and Inert adv3 Negligible Supercooling adv4 Non-Toxic and Non-Corrosive dis2 Flammability (Organic Material) dis3 Relatively Low Melting Point

Caption: Advantages and disadvantages of this compound for TES.

References

Application Notes and Protocols for the Quantification of 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene (B165127) (C16H32) is a long-chain alpha-olefin with significant applications across various industries, including its use as a surfactant, in lubricant production, and as a component in drilling fluids.[1] In research and development, particularly in fields like microbiology, environmental science, and toxicology, accurate quantification of this compound is crucial. For instance, it is studied in the context of microbial degradation of hydrocarbons and as a potential biomarker. This document provides detailed analytical techniques, protocols, and data for the precise quantification of this compound in various matrices.

The primary analytical method for the quantification of this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for enhanced specificity and lower detection limits.

Analytical Techniques

Gas Chromatography is the cornerstone for analyzing volatile and semi-volatile compounds like this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is robust, and reliable, and provides excellent quantitative accuracy for this compound. The FID exhibits a linear response over a wide concentration range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and sensitivity. It provides structural information, allowing for unambiguous identification of this compound, which is particularly important in complex sample matrices. Quantification is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity.

Experimental Protocols

Protocol 1: Quantification of this compound using GC-FID

This protocol is suitable for the routine analysis of this compound in relatively clean matrices.

1. Sample Preparation (Solvent Extraction)

  • Materials:

    • Hexane (B92381) (HPLC grade)

    • Internal Standard (IS) solution (e.g., n-Pentadecane at 100 µg/mL in hexane)

    • 2 mL glass vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh approximately 100 mg of the homogenized sample into a 2 mL glass vial.

    • Add 1 mL of hexane to the vial.

    • Spike the sample with a known amount of the internal standard (e.g., 10 µL of 100 µg/mL n-pentadecane).

    • Vortex the mixture vigorously for 2 minutes. For solid samples, sonication for 10-15 minutes may be beneficial.

    • Centrifuge the sample at 5,000 x g for 5 minutes to pellet any solid material.

    • Carefully transfer the supernatant to a clean GC vial for analysis.

2. GC-FID Instrumentation and Conditions

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 10 minutes.

  • Detector Temperature: 300°C.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in hexane, each containing the internal standard at a fixed concentration.

  • Analyze the standards using the GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The concentration of this compound in the samples is determined using the generated calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound using GC-MS

This protocol is ideal for the analysis of this compound at trace levels or in complex matrices where high specificity is required.

1. Sample Preparation

Follow the same solvent extraction procedure as described in Protocol 1.

2. GC-MS Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 290°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection:

    • Full Scan Mode (for identification): Scan range m/z 40-300.

    • Selected Ion Monitoring (SIM) Mode (for quantification): Monitor characteristic ions of this compound (e.g., m/z 57, 71, 85, 99, 224). The molecular ion (m/z 224) may be of low abundance.

3. Calibration and Quantification

The calibration and quantification procedure is the same as for GC-FID, using the peak areas of the selected ions for this compound.

Data Presentation

Quantitative data should be meticulously organized for clarity and comparison.

Table 1: GC Parameters for this compound Analysis

ParameterGC-FIDGC-MS
Column DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm)DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.2 mL/min1.0 mL/min
Inlet Temperature 250°C260°C
Injection Volume 1 µL (splitless)1 µL (splitless)
Oven Program 80°C (2 min), then 10°C/min to 280°C (10 min)70°C (2 min), then 15°C/min to 290°C (5 min)
Detector Temp. 300°CN/A
Transfer Line Temp. N/A280°C
Ion Source Temp. N/A230°C

Table 2: Method Validation Parameters for this compound Quantification

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interfering peaks at the retention time of the analyte

Table 3: Mass Spectral Data for this compound Identification

m/z (relative abundance)
57 (100)
71 (85)
85 (70)
99 (50)
224 (M+, <10)

Note: Relative abundances can vary slightly between instruments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., tissue, soil, liquid) homogenize Homogenization sample->homogenize weigh Weighing homogenize->weigh spike Spike with Internal Standard weigh->spike extract Solvent Extraction (Hexane) spike->extract centrifuge Centrifugation extract->centrifuge transfer Transfer to GC Vial centrifuge->transfer injection GC Injection transfer->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_method_selection Method Selection cluster_techniques Analytical Technique cluster_outcomes Expected Outcome goal Analytical Goal routine Routine Quantification (High Concentration) goal->routine trace Trace Analysis (Low Concentration, Complex Matrix) goal->trace gcfid GC-FID routine->gcfid gcms GC-MS trace->gcms robust_quant Robust and Accurate Quantification gcfid->robust_quant high_spec High Specificity and Sensitivity gcms->high_spec

Caption: Logical relationship for selecting the appropriate analytical technique.

References

Application Notes and Protocols: 1-Hexadecene as a Precursor for Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 1-hexadecene (B165127) as a key precursor in the synthesis of various surfactants. The information presented herein is intended to guide researchers and professionals in the development and application of these surface-active agents. The protocols outlined are based on established chemical principles and published experimental data.

Introduction

This compound, a C16 alpha-olefin, is a versatile and important raw material in the chemical industry.[1] Its linear structure and terminal double bond make it an ideal hydrophobic starting material for the synthesis of a variety of surfactants.[2] These surfactants find widespread use in detergents, personal care products, industrial cleaners, and emulsion polymerization. The primary class of surfactants derived from this compound are alpha-olefin sulfonates (AOS), which are known for their excellent cleaning, foaming, and emulsifying properties, as well as their good hard water tolerance and biodegradability.[3] Additionally, this compound can be converted into other surfactant types, including non-ionic surfactants, offering a broad spectrum of applications.

This document details the synthesis, properties, and characterization of surfactants derived from this compound, with a focus on sodium this compound sulfonate (C16-AOS) and a non-ionic hexadecene-derived surfactant.

Properties of this compound

A thorough understanding of the physical and chemical properties of the precursor is essential for its effective use in surfactant synthesis.

PropertyValueReference
Molecular Formula C16H32[1]
Molecular Weight 224.43 g/mol [1]
Appearance Colorless liquid[1]
Density 0.781 g/cm³ at 20 °C[1]
Boiling Point 285 °C[1]
Melting Point 4 °C[1]
Flash Point 132 °C[1]
Solubility Insoluble in water-

Anionic Surfactants: Alpha-Olefin Sulfonates (AOS)

The most significant application of this compound in the surfactant field is in the production of alpha-olefin sulfonates. The resulting C16-AOS is a high-performing anionic surfactant.

Synthesis of Sodium this compound Sulfonate (C16-AOS)

The synthesis of C16-AOS is a multi-step process involving sulfonation, neutralization, and hydrolysis.

The overall chemical transformation from this compound to sodium this compound sulfonate is a complex process that results in a mixture of alkene sulfonates and hydroxyalkane sulfonates.[3]

G Hexadecene This compound Sulfonation Sulfonation Hexadecene->Sulfonation SO3 Sulfur Trioxide (SO3) SO3->Sulfonation Intermediates Alkene Sulfonic Acids & Sultones (cyclic esters) Sulfonation->Intermediates NaOH_hydrolysis NaOH / Heat Intermediates->NaOH_hydrolysis AOS Sodium this compound Sulfonate (Mixture of alkene sulfonates and hydroxyalkane sulfonates) NaOH_hydrolysis->AOS

Caption: Synthesis pathway of C16-AOS from this compound.

The following is a generalized laboratory-scale protocol for the synthesis of sodium this compound sulfonate, based on established industrial processes.[4][5]

Materials:

  • This compound (C16H32)

  • Sulfur trioxide (SO3) or a suitable sulfonating agent

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ethanol (for purification)

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, and gas inlet/outlet

  • Dropping funnel

  • Heating mantle and cooling bath

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Sulfonation:

    • Charge the reactor with a measured amount of this compound.

    • Purge the reactor with dry nitrogen gas.

    • Cool the reactor to the desired temperature (typically below 40°C) using the cooling bath.

    • Slowly add a stoichiometric amount of the sulfonating agent (e.g., SO3 diluted in a stream of nitrogen) to the stirred this compound. Maintain the reaction temperature throughout the addition.

  • Aging:

    • After the addition is complete, allow the mixture to stir at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure complete sulfonation.

  • Hydrolysis and Neutralization:

    • Slowly add a calculated amount of water to the reaction mixture.

    • Heat the mixture to 50-80°C to facilitate demulsification and layering.[5]

    • Separate the lower aqueous layer containing the sulfonic acid.[5]

    • Neutralize the sulfonic acid solution by slowly adding a 30% sodium hydroxide solution until the pH is in the range of 7-9.[5]

  • Saponification:

    • Heat the neutralized solution to an elevated temperature (e.g., 90-100°C) for a period of time (e.g., 1-2 hours) to hydrolyze any remaining sultones into hydroxyalkane sulfonates.

  • Purification and Isolation:

    • The resulting aqueous solution can be used directly, or the solid surfactant can be isolated.

    • For isolation, the product can be precipitated by adding ethanol, followed by filtration.

    • The collected solid is then dried in a vacuum oven at 70-90°C for 10-14 hours to yield the final sodium this compound sulfonate powder.[5]

G start Start sulfonation Sulfonation of This compound with SO3 start->sulfonation aging Aging of the reaction mixture sulfonation->aging hydrolysis Addition of water and heating for demulsification aging->hydrolysis separation Separation of the aqueous sulfonic acid layer hydrolysis->separation neutralization Neutralization with NaOH solution separation->neutralization saponification Heating for saponification of sultones neutralization->saponification purification Purification and isolation of C16-AOS saponification->purification end End purification->end

Caption: Experimental workflow for C16-AOS synthesis.

Performance Characteristics of C16-AOS

The performance of C16-AOS is comparable to other long-chain anionic surfactants and is particularly noted for its excellent foaming properties. While specific data for pure C16-AOS is limited in publicly available literature, the data for C14-C16 and C16-C18 AOS blends provide a strong indication of its performance.

Performance ParameterTypical Value (for C14-C16/C16-C18 AOS)Method
Critical Micelle Concentration (CMC) ~0.1 - 0.5 g/LSurface Tensiometry
Surface Tension at CMC ~30 - 35 mN/mWilhelmy Plate Method
Foaming Ability HighRoss-Miles Method
Foam Stability GoodRoss-Miles Method
Emulsification Power ExcellentEmulsion Stability Test
Hard Water Tolerance Good-
Biodegradability Readily biodegradable-

Note: The performance of AOS is influenced by the exact composition of alkene sulfonates and hydroxyalkane sulfonates, which in turn depends on the specific reaction conditions.

Non-ionic Surfactants from this compound

This compound can also serve as a precursor for non-ionic surfactants. One such example is the synthesis of 1,2-hexadecene carbonate.

Synthesis of 1,2-Hexadecene Carbonate

This synthesis involves the epoxidation of this compound followed by a carbonation reaction with carbon dioxide.

G Hexadecene This compound Epoxidation Epoxidation (e.g., with a peroxy acid) Hexadecene->Epoxidation Epoxide 1,2-Hexadecene Epoxide Epoxidation->Epoxide Carbonation Carbonation Epoxide->Carbonation CO2 Carbon Dioxide (CO2) & Catalyst CO2->Carbonation Carbonate 1,2-Hexadecene Carbonate Carbonation->Carbonate

Caption: Synthesis of 1,2-Hexadecene Carbonate.

A detailed experimental protocol for the synthesis of 1,2-hexadecene carbonate can be adapted from literature on the epoxidation of alkenes and subsequent carbonation.[6]

Materials:

  • This compound

  • A suitable oxidizing agent for epoxidation (e.g., meta-chloroperoxybenzoic acid)

  • Carbon dioxide (CO2)

  • A suitable catalyst for carbonation (e.g., a zinc-based catalyst)

  • An appropriate solvent (e.g., dichloromethane (B109758) for epoxidation)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • High-pressure reactor for carbonation

  • Purification setup (e.g., column chromatography)

Procedure:

  • Epoxidation:

    • Dissolve this compound in a suitable solvent in a round-bottom flask.

    • Slowly add the oxidizing agent at a controlled temperature (typically 0-25°C).

    • Monitor the reaction by techniques such as TLC or GC until the starting material is consumed.

    • Work up the reaction mixture to isolate the crude 1,2-hexadecene epoxide.

  • Carbonation:

    • Charge the high-pressure reactor with the crude epoxide and the carbonation catalyst.

    • Pressurize the reactor with CO2 to the desired pressure.

    • Heat the reactor to the specified temperature and stir for the required reaction time.

    • After cooling and depressurizing, the crude 1,2-hexadecene carbonate can be purified, for example, by column chromatography.

Performance Characteristics of 1,2-Hexadecene Carbonate

1,2-Hexadecene carbonate has shown promise as a non-ionic surfactant, particularly for water-in-oil emulsions.[6]

Performance ParameterObserved PerformanceReference
Interfacial Tension Reduction Effective in reducing water/hexane interfacial tension[6]
Emulsion Stability Stabilizes water-in-hexane emulsions[6]
Droplet Size in Emulsion Can form nanoemulsions with average droplet sizes of 72-170 nm[6]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of surfactants. The most prominent application is in the production of high-performance anionic surfactants, namely alpha-olefin sulfonates (AOS), which are widely used in various cleaning and personal care products. The synthesis of C16-AOS involves a well-established multi-step process of sulfonation, neutralization, and hydrolysis. Furthermore, this compound can be transformed into non-ionic surfactants, such as 1,2-hexadecene carbonate, which exhibit utility in specific applications like water-in-oil emulsification. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers and professionals engaged in the development and application of novel surfactant systems. Further research into the synthesis of other surfactant classes from this compound could open up new avenues for specialized applications.

References

Application Notes and Protocols: 1-Hexadecene in Specialty Lubricants and Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-hexadecene (B165127) in the production of high-performance specialty lubricants and plasticizers.

Application in Specialty Lubricants: Polyalphaolefins (PAOs)

This compound, a linear alpha-olefin, serves as a key building block for the synthesis of polyalphaolefins (PAOs). PAOs are Group IV synthetic lubricant base oils prized for their superior properties compared to conventional mineral oils, including a high viscosity index (VI), excellent low-temperature fluidity, and high thermal and oxidative stability.[1][2] The oligomerization of this compound allows for the creation of tailored lubricant base stocks with specific viscosity grades.

Quantitative Data: Properties of this compound-Based PAO (Representative)

The following table summarizes typical properties of a PAO synthesized from this compound. These values can be influenced by the degree of oligomerization and the specific catalytic process used.

PropertyTest MethodTypical Value
Kinematic Viscosity @ 100°C, cStASTM D4454.0 - 8.0
Kinematic Viscosity @ 40°C, cStASTM D44518 - 50
Viscosity IndexASTM D2270> 130
Pour Point, °CASTM D97< -50
Flash Point, °CASTM D92> 220
Noack Volatility, % lossASTM D5800< 10
Experimental Protocol: Synthesis of Poly(this compound) Lubricant

This protocol describes the oligomerization of this compound to produce a PAO base oil using a metallocene catalyst system. Metallocene catalysts offer high activity and selectivity for the production of PAOs with a well-defined structure.[3]

Materials:

Equipment:

  • Glass reactor with a mechanical stirrer, thermocouple, and reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis of unreacted monomer

Procedure:

  • Reactor Setup and Inerting: Assemble the glass reactor and ensure all glassware is dry. Purge the entire system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Monomer and Solvent Preparation: Under a nitrogen atmosphere, charge the reactor with anhydrous toluene and this compound. The amount of solvent can be adjusted to control the reaction concentration.

  • Catalyst Activation: In a separate Schlenk flask under nitrogen, dissolve the (n-BuCp)₂ZrCl₂ in a small amount of anhydrous toluene. To this solution, slowly add the methylaluminoxane (MAO) solution. The Al/Zr molar ratio is a critical parameter and should be in the range of 100:1 to 500:1. Allow the catalyst mixture to pre-activate for 15-30 minutes.

  • Oligomerization Reaction: Heat the reactor containing the this compound and toluene to the desired reaction temperature (typically between 60°C and 120°C). Once the temperature is stable, inject the pre-activated catalyst solution into the reactor using a syringe.

  • Reaction Monitoring: Maintain the reaction at the set temperature for a predetermined time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking small aliquots (under inert conditions) and analyzing the consumption of this compound by gas chromatography.

  • Reaction Quenching: After the desired reaction time, cool the reactor to room temperature. Slowly add methanol to the reaction mixture to quench the catalyst.

  • Product Isolation and Purification:

    • Transfer the reaction mixture to a separation funnel and wash with water to remove the catalyst residues.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the solution and remove the toluene and any unreacted this compound using a rotary evaporator.

    • For higher purity, the resulting oil can be passed through a column of activated alumina to remove any remaining catalyst traces.

  • Hydrogenation (Optional but Recommended): To improve thermal and oxidative stability, the resulting poly(this compound) should be hydrogenated to saturate any remaining double bonds. This is typically done in a high-pressure autoclave using a suitable hydrogenation catalyst (e.g., Ni on kieselguhr, Pd/C).

  • Characterization: The final PAO product should be characterized for its kinematic viscosity at 40°C and 100°C, viscosity index, and pour point according to the respective ASTM methods.

G cluster_prep Preparation cluster_catalyst Catalyst Activation cluster_reaction Oligomerization cluster_purification Purification 1_Hexadecene 1_Hexadecene Reactor Reactor 1_Hexadecene->Reactor Toluene Toluene Toluene->Reactor Reaction_Vessel Reaction_Vessel Metallocene (n-BuCp)2ZrCl2 Activated_Catalyst Activated Catalyst Metallocene->Activated_Catalyst MAO Methylaluminoxane MAO->Activated_Catalyst Activated_Catalyst->Reaction_Vessel Quenching Quench with Methanol Reaction_Vessel->Quenching Washing Washing Quenching->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal PAO_Product Poly(this compound) Oil Solvent_Removal->PAO_Product G 1_Hexadecene 1_Hexadecene Reaction_Flask Reaction_Flask 1_Hexadecene->Reaction_Flask Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Reaction_Flask HDSA Hexadecenyl Succinic Anhydride Reaction_Flask->HDSA Heat (200-230°C) G 1_Hexadecene 1_Hexadecene Reactor Reactor 1_Hexadecene->Reactor Chlorine_Gas Chlorine_Gas Chlorine_Gas->Reactor UV light or Heat Chlorinated_Hexadecene Chlorinated this compound Reactor->Chlorinated_Hexadecene

References

Application Notes and Protocols for the Green Synthesis of Silver Nanoplates using 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver nanoplates (AgNPs) are a class of nanomaterials that have garnered significant interest due to their unique optical properties, which are highly dependent on their shape and size. These properties make them suitable for a wide range of applications, including in biosensing, medical diagnostics, and as antimicrobial agents. The synthesis of these nanostructures through environmentally friendly "green" methods is a key area of research, aiming to reduce the use of hazardous chemicals, high energy consumption, and the generation of toxic byproducts.[1][2] Green synthesis approaches often utilize plant extracts or other biological entities that contain compounds capable of reducing silver ions to elemental silver and stabilizing the resulting nanoparticles.[3][4][5]

While many green synthesis methods rely on aqueous systems and natural extracts, this document outlines a proposed protocol for the synthesis of silver nanoplates in a non-aqueous medium using 1-Hexadecene. This compound is a long-chain alpha-olefin that can act as a high-boiling point solvent and a capping agent, potentially offering control over the anisotropic growth of the nanoplates.[6][7] This proposed method combines a green reducing agent with the unique properties of this compound to create a novel synthetic route.

Experimental Protocols

Materials
  • Silver nitrate (B79036) (AgNO₃) (precursor)

  • Ascorbic acid (reducing agent)

  • This compound (solvent and capping agent)

  • Ethanol (B145695) (for washing)

  • Deionized water

Equipment
  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Synthesis Procedure
  • Preparation of the Reaction Mixture: In a 100 mL three-neck round-bottom flask, 50 mL of this compound is added. The flask is equipped with a condenser and a thermometer and placed in a heating mantle on a magnetic stirrer.

  • Heating: The this compound is heated to 120°C with vigorous stirring.

  • Injection of Precursor: A solution of 0.1 M silver nitrate in deionized water (1 mL) is rapidly injected into the hot this compound.

  • Addition of Reducing Agent: Immediately following the silver nitrate injection, a 0.5 M solution of ascorbic acid in deionized water (2 mL) is injected into the reaction mixture.

  • Reaction: The reaction is allowed to proceed at 120°C for 1 hour. The color of the solution should change, indicating the formation of silver nanoparticles.

  • Cooling and Purification: The reaction mixture is cooled to room temperature. The nanoparticles are then precipitated by adding an excess of ethanol.

  • Centrifugation: The precipitated nanoparticles are collected by centrifugation at 8000 rpm for 20 minutes. The supernatant is discarded.

  • Washing: The nanoparticle pellet is washed twice with ethanol to remove any remaining this compound and other impurities. After each wash, the nanoparticles are collected by centrifugation.

  • Drying and Storage: The final product is dried under vacuum and stored as a powder for further characterization and use.

Data Presentation

Table 1: Expected Physicochemical Properties of Synthesized Silver Nanoplates
ParameterExpected Value/Characteristic
MorphologyTriangular or hexagonal plates
Average Size (edge length)50 - 150 nm
Thickness5 - 15 nm
Surface Plasmon Resonance (SPR) Peak500 - 800 nm (in ethanol)
Crystalline StructureFace-centered cubic (fcc)
Table 2: Influence of Key Reaction Parameters
ParameterEffect on Nanoplate Properties
Reaction TemperatureHigher temperatures may lead to larger nanoplates and a faster reaction rate.
AgNO₃ ConcentrationHigher precursor concentration can result in a higher yield and potentially larger nanoplates.
Ascorbic Acid ConcentrationThe molar ratio of reducing agent to precursor affects the rate of reduction and subsequent nucleation and growth.
Stirring SpeedAffects the homogeneity of the reaction mixture and can influence the size distribution of the nanoparticles.

Visualizations

experimental_workflow Experimental Workflow for Silver Nanoplate Synthesis prep Preparation of Reaction Mixture (this compound in 3-neck flask) heat Heating to 120°C prep->heat inject_ag Injection of AgNO₃ Solution heat->inject_ag inject_aa Injection of Ascorbic Acid Solution inject_ag->inject_aa react Reaction at 120°C for 1 hour inject_aa->react cool Cooling to Room Temperature react->cool precipitate Precipitation with Ethanol cool->precipitate centrifuge Centrifugation (8000 rpm, 20 min) precipitate->centrifuge wash Washing with Ethanol (2x) centrifuge->wash dry Drying and Storage wash->dry char Characterization (UV-Vis, TEM, DLS) dry->char

Caption: Experimental workflow for the green synthesis of silver nanoplates.

signaling_pathway Generalized Mechanism of Silver Nanoplate Formation Ag_ion Ag⁺ Ions Reduction Reduction Ag_ion->Reduction Reducer Reducing Agent (e.g., Ascorbic Acid) Reducer->Reduction Ag_atom Ag⁰ Atoms Reduction->Ag_atom Nucleation Nucleation Ag_atom->Nucleation Seeds Initial Nuclei (Seeds) Nucleation->Seeds Growth Anisotropic Growth Seeds->Growth Nanoplates Silver Nanoplates Growth->Nanoplates Capping Capping by this compound Nanoplates->Capping Stabilization

Caption: Generalized mechanism of silver nanoplate formation.

Mechanism of Formation

The synthesis of silver nanoplates generally proceeds in two main stages: nucleation and growth.

  • Reduction and Nucleation: Silver ions (Ag⁺) from the silver nitrate precursor are reduced to zero-valent silver atoms (Ag⁰) by the ascorbic acid. These atoms then aggregate to form small, stable clusters or nuclei.

  • Anisotropic Growth: The subsequent growth of these nuclei into plate-like structures is an anisotropic process, meaning that growth occurs at different rates on different crystal facets. In the proposed protocol, this compound is expected to act as a capping agent, selectively adsorbing to certain crystallographic faces of the silver nuclei. This preferential capping inhibits growth on these faces while allowing for faster growth on others, leading to the formation of two-dimensional nanoplate structures.

Characterization

The synthesized silver nanoplates should be characterized using various analytical techniques to determine their properties.

  • UV-Visible Spectroscopy: This technique is used to confirm the formation of silver nanoplates and to determine their surface plasmon resonance (SPR) peak, which is indicative of their size and shape.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their morphology (shape), size, and size distribution.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • X-ray Diffraction (XRD): XRD analysis can be employed to determine the crystalline structure of the silver nanoplates.

Conclusion

This document provides a detailed, albeit proposed, protocol for the green synthesis of silver nanoplates using this compound as a non-aqueous solvent and capping agent. This method offers a novel approach to controlling the size and shape of silver nanostructures. Further research and experimental validation are necessary to optimize the reaction parameters and fully characterize the resulting nanoparticles. The successful implementation of this protocol could open new avenues for the synthesis of anisotropic nanoparticles with tailored properties for various applications in research, diagnostics, and drug development.

References

Application Notes: The Role of 1-Hexadecene as a Comonomer in Polyethylene Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of α-olefins as comonomers in ethylene (B1197577) polymerization is a critical strategy for tailoring the properties of polyethylene (B3416737) (PE). 1-Hexadecene (B165127), a long-chain α-olefin, is utilized to produce linear low-density polyethylene (LLDPE) with specific performance characteristics. The introduction of hexadecyl branches along the polyethylene backbone disrupts the crystalline structure, leading to a decrease in density and crystallinity, and a modification of mechanical and thermal properties. This document provides detailed application notes and protocols for the synthesis and characterization of ethylene/1-hexadecene copolymers, intended for researchers in polymer science and material development.

Impact of this compound Incorporation on Polyethylene Properties

The introduction of this compound as a comonomer significantly alters the microstructure and, consequently, the macroscopic properties of polyethylene. The length of the C14 side chains imparted by this compound is particularly effective at disrupting the polymer's ability to crystallize. This leads to a range of materials with tailored properties suitable for various applications.

The primary effects of incorporating this compound include:

  • Decreased Crystallinity and Density: The long alkyl side chains hinder the packing of polyethylene chains into a crystalline lattice, resulting in a lower overall crystallinity and density.[1] This is a defining characteristic of LLDPE.

  • Reduced Melting Temperature (Tm): The disruption of the crystalline structure leads to a lower melting point compared to high-density polyethylene (HDPE).[2] The extent of this reduction is generally proportional to the comonomer content.

  • Modified Mechanical Properties: The incorporation of this compound can enhance properties such as tear strength and impact resistance, which are desirable in applications like films and packaging.[3]

  • Changes in Molecular Weight and Molecular Weight Distribution (MWD): The presence of this compound can influence the catalytic activity and chain transfer reactions during polymerization, thereby affecting the molecular weight and MWD of the resulting copolymer.[4][5]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative impact of this compound incorporation on key polyethylene properties as reported in various studies.

Catalyst SystemThis compound Content (mol%)Melting Temperature (Tm) (°C)Crystallinity (%)Molecular Weight (Mw) ( g/mol )Reference
CpTiCl2(O-2,6-iPr2-4-SiEt3C6H2)–MAO2.1114.8-196,000[1]
CpTiCl2(O-2,6-iPr2-4-SiEt3C6H2)–MAO4.5105.5-158,000[1]
CpTiCl2(O-2,6-iPr2-4-SiEt3C6H2)–MAO8.786.9-115,000[1]
CpTiCl2(O-2,6-iPr2-4-SiEt3C6H2)–MAO15.249.1-78,000[1]
sMAO-Me2SB(iPrN,I*)TiCl2up to 14.2---[6]

Data presented is a compilation from cited literature and may have been generated under different experimental conditions. For direct comparison, refer to the original publications.

Experimental Protocols

Protocol 1: Slurry-Phase Ethylene/1-Hexadecene Copolymerization using a Metallocene Catalyst

This protocol describes a general procedure for the copolymerization of ethylene and this compound in a slurry phase using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).

Materials:

  • Ethylene (polymerization grade)

  • This compound (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Metallocene catalyst (e.g., Cp*TiCl2(O-2,6-iPr2-4-SiEt3C6H2))[1]

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol (B129727) (acidified with HCl)

  • Nitrogen or Argon (high purity)

  • Glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet

Procedure:

  • Reactor Preparation: Thoroughly dry the glass reactor and assemble it under an inert atmosphere (N2 or Ar).

  • Solvent and Monomer Addition: Charge the reactor with anhydrous toluene and the desired amount of this compound.

  • Pressurization and Equilibration: Pressurize the reactor with ethylene to the desired pressure and allow the system to equilibrate at the set polymerization temperature.

  • Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, dissolve the metallocene catalyst in a small amount of toluene. Add the MAO solution and allow the mixture to pre-activate for a specified time.

  • Polymerization Initiation: Inject the activated catalyst solution into the reactor to initiate polymerization. Maintain constant ethylene pressure and temperature throughout the reaction.

  • Polymerization Termination: After the desired reaction time, terminate the polymerization by injecting acidified methanol into the reactor.

  • Polymer Isolation and Purification: Precipitate the copolymer by pouring the reactor contents into an excess of methanol. Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Characterization of Ethylene/1-Hexadecene Copolymers

1. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content Determination

  • Sample Preparation: Dissolve 15-20 mg of the copolymer in approximately 0.6 mL of a suitable solvent (e.g., 1,1,2,2-tetrachloroethane-d2 (B1582424) or 1,2,4-trichlorobenzene/benzene-d6 mixture) at an elevated temperature (e.g., 120 °C).

  • Data Acquisition: Acquire the 13C NMR spectrum on a high-field NMR spectrometer equipped with a high-temperature probe. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the characteristic peaks corresponding to the ethylene and this compound units to calculate the mole percent incorporation of this compound.

2. Differential Scanning Calorimetry (DSC) for Thermal Properties

  • Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., -50 °C).

    • Reheat the sample at the same controlled rate to 200 °C.

  • Data Analysis: Determine the melting temperature (Tm) and the heat of fusion (ΔHf) from the second heating scan. Calculate the percent crystallinity using the heat of fusion of 100% crystalline polyethylene (ΔHf0 = 293 J/g).

3. Gel Permeation Chromatography (GPC) for Molecular Weight and MWD

  • Sample Preparation: Dissolve a small amount of the copolymer in a suitable high-temperature solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 150 °C).

  • Instrumentation: Use a high-temperature GPC system equipped with a set of columns suitable for polyolefin analysis and a differential refractive index (DRI) detector.

  • Analysis: Calibrate the system with narrow MWD polystyrene or polyethylene standards. Inject the dissolved sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Visualizations

G Logical Flow of this compound Incorporation in Polyethylene cluster_input Inputs cluster_process Process cluster_structure Microstructure cluster_properties Resulting Properties Ethylene Ethylene Polymerization Polymerization Ethylene->Polymerization This compound This compound This compound->Polymerization Catalyst_System Catalyst System (Metallocene, Ziegler-Natta) Catalyst_System->Polymerization Copolymer_Backbone Polyethylene Backbone with C14 Side Chains Polymerization->Copolymer_Backbone Decreased_Crystallinity Decreased Crystallinity Copolymer_Backbone->Decreased_Crystallinity disrupts chain packing Modified_Mechanical Modified Mechanical Properties Copolymer_Backbone->Modified_Mechanical introduces branches Lower_Density Lower Density Decreased_Crystallinity->Lower_Density Reduced_Tm Reduced Melting Temp. Decreased_Crystallinity->Reduced_Tm

Caption: Impact of this compound on polyethylene properties.

G Experimental Workflow for Ethylene/1-Hexadecene Copolymerization and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactor_Setup Reactor Setup & Purging Monomer_Charging Charge Toluene & this compound Reactor_Setup->Monomer_Charging Ethylene_Pressurization Pressurize with Ethylene Monomer_Charging->Ethylene_Pressurization Catalyst_Injection Inject Activated Catalyst Ethylene_Pressurization->Catalyst_Injection Polymerization Polymerization Reaction Catalyst_Injection->Polymerization Termination_Precipitation Termination & Precipitation Polymerization->Termination_Precipitation Drying Drying of Copolymer Termination_Precipitation->Drying NMR 13C NMR (Comonomer Content) Drying->NMR DSC DSC (Thermal Properties) Drying->DSC GPC GPC (Molecular Weight) Drying->GPC

Caption: Synthesis and characterization workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-hexadecene (B165127) from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound?

A1: Commercial this compound can contain several types of isomeric impurities, primarily arising from the synthesis process, which often involves oligomerization of ethylene (B1197577) or cracking of larger hydrocarbons.[1] The most common isomers include:

  • Positional isomers: These are other hexadecene isomers where the double bond is not at the C1 position (e.g., 2-hexadecene, 3-hexadecene, etc.).

  • Geometric isomers: For internal alkenes (like 2-hexadecene), cis- and trans- isomers can exist.

  • Branched-chain isomers: These are C16H32 isomers with a branched carbon skeleton.

Q2: Why is it challenging to separate this compound from its isomers?

A2: The separation is difficult because this compound and its isomers have very similar physicochemical properties, including close boiling points and polarities. This makes traditional purification techniques like simple distillation less effective.[2]

Q3: What are the primary methods for purifying this compound?

A3: The main techniques employed for the purification of this compound from its isomeric impurities are:

  • Fractional Distillation: This method separates liquids based on differences in their boiling points. It is more effective than simple distillation for separating components with close boiling points.[3]

  • Adsorption Chromatography: This technique utilizes a solid stationary phase that selectively adsorbs different isomers based on their structural differences. A particularly effective variation for alkenes is argentation chromatography, which uses silver nitrate-impregnated silica (B1680970) gel.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separations and can be scaled up to purify larger quantities of material.[6][7]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound and the quantification of its isomeric impurities are typically determined using high-resolution analytical techniques such as:

  • Gas Chromatography (GC): Capillary GC with a flame ionization detector (GC-FID) is a standard method for quantifying hydrocarbon isomers. The peak area in the chromatogram is generally proportional to the amount of each isomer.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and identification of the isomers by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the ratio of different isomers, particularly the E/Z (cis/trans) ratio of internal alkenes.[8]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor separation of isomers (broad boiling point range). Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column (e.g., Vigreux, packed column).- Pack the column with a suitable material (e.g., Raschig rings, metal sponges) to increase surface area.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Aim for a slow, steady collection of distillate.[3]
Poor insulation of the column.- Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[3]
Temperature fluctuations at the thermometer. "Bumping" of the liquid due to uneven boiling.- Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
Inconsistent heating.- Use a heating mantle with a controller or an oil bath for uniform heating.
No distillate is being collected. Insufficient heating.- Gradually increase the heating mantle temperature until distillation begins.
Leaks in the apparatus.- Check all joints and connections for a tight seal. Use appropriate grease for ground glass joints if necessary.
Adsorption Chromatography (Argentation Chromatography)
Problem Possible Cause(s) Solution(s)
Poor separation of isomers. Inappropriate solvent system.- Optimize the mobile phase. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane.
Silver nitrate (B79036) has degraded.- Silver nitrate is light-sensitive. Prepare the column and run the chromatography in the dark or under amber light to prevent degradation.[4]
Column overloading.- Reduce the amount of sample loaded onto the column.
Silver ions leaching into the purified product. Use of polar protic solvents.- Avoid using polar protic solvents like methanol (B129727) or water as they can dissolve the silver nitrate.[4]
- If silver contamination is a concern, the collected fractions can be passed through a scavenger resin like SiliaMetS® Thiol to remove Ag+ ions.[4]
Preparative HPLC
Problem Possible Cause(s) Solution(s)
Co-elution of isomers. Inadequate stationary phase selectivity.- Switch to a different column. For non-polar compounds like hexadecene, a C18 column is a good starting point. Phenyl-based columns can offer different selectivity through π-π interactions.
Mobile phase composition not optimized.- For reversed-phase HPLC, fine-tune the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Small changes in the mobile phase composition can significantly impact resolution.
Poor peak shape (fronting or tailing). Column overloading.- Reduce the injection volume or the concentration of the sample.
Sample solvent incompatible with the mobile phase.- Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Low recovery of the purified product. Adsorption of the compound onto the stationary phase.- Modify the mobile phase by adding a small amount of a competing agent or changing the pH if applicable (though not for hydrocarbons).
Inefficient fraction collection.- Optimize the fraction collection parameters to ensure the entire peak of interest is collected.

Data Presentation

The following table summarizes a qualitative comparison of the different purification techniques for separating this compound from its isomeric impurities. Quantitative data can vary significantly based on the specific mixture of isomers and the optimized experimental conditions.

Purification Method Principle of Separation Typical Purity Achieved Throughput Advantages Disadvantages
Fractional Distillation Difference in boiling pointsModerate to High (>95%)High- Cost-effective for large quantities.- Relatively simple setup.- Requires significant boiling point differences for high efficiency.- Can be time-consuming.
Argentation Chromatography Reversible complexation of the alkene double bond with silver ionsHigh to Very High (>99%)Low to Moderate- Excellent selectivity for separating isomers based on the position and geometry of the double bond.[5]- Silver nitrate is light-sensitive and can leach into the product.- Not easily scalable for very large quantities.
Preparative HPLC Differential partitioning between a stationary and mobile phaseVery High (>99.5%)Low to Moderate- High resolution and efficiency.- Method development can be systematically optimized from analytical scale.[10]- Higher cost for columns and solvents.- Can be complex to scale up.[11]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To enrich this compound from a mixture containing close-boiling isomeric impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer or oil bath

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all connections are secure.

  • Place the impure this compound mixture into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. The heating rate should be controlled so that the vapor front moves up the column slowly.

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component (ideally, the component with the lowest boiling point).

  • Collect the initial fraction (forerun), which may contain more volatile impurities.

  • As the temperature begins to rise, change the receiving flask to collect the fraction corresponding to the boiling point of this compound (approximately 284-285 °C at atmospheric pressure).[12][13]

  • Collect the desired fraction over a narrow temperature range (e.g., ±1 °C).

  • Stop the distillation before the flask runs dry.

  • Analyze the collected fractions for purity using GC-FID or GC-MS.

Protocol 2: Purification by Argentation Chromatography

Objective: To separate this compound from its positional and geometric isomers using silver nitrate-impregnated silica gel.

Materials:

  • Silica gel (100-200 mesh)

  • Silver nitrate (AgNO₃)

  • Impure this compound

  • Hexane (or other suitable non-polar solvent)

  • Chromatography column

Procedure:

  • Preparation of AgNO₃-Silica Gel: Dissolve silver nitrate in water or methanol and slurry it with silica gel (typically 10-20% AgNO₃ by weight). The solvent is then removed under vacuum to yield a free-flowing powder. This should be done in the dark.

  • Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of hexane and load it onto the top of the column.

  • Elution: Begin eluting the column with hexane. The isomers will separate based on their affinity for the silver ions. Generally, the less substituted the double bond, the stronger the interaction. Therefore, this compound will be retained more strongly than internal isomers.

  • Fraction Collection: Collect fractions and monitor their composition using TLC (visualized with a suitable stain) or GC.

  • Product Recovery: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 3: Purification by Preparative HPLC

Objective: To obtain high-purity this compound using preparative reversed-phase HPLC.

Instrumentation:

  • Preparative HPLC system with a suitable pump, injector, and fraction collector

  • Preparative C18 column

  • Detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as hexadecene has no UV chromophore)

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve baseline separation of this compound from its isomers. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water.

  • Scale-Up: Scale up the analytical method to the preparative scale. The flow rate and injection volume are scaled according to the column dimensions. The scaling factor can be calculated as the ratio of the cross-sectional areas of the preparative and analytical columns.[10]

  • Sample Preparation: Dissolve the impure this compound in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and begin the run.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound.

  • Purity Analysis and Recovery: Analyze the purity of the collected fraction using analytical HPLC or GC-FID. Combine the pure fractions and remove the solvent to obtain the purified this compound.

Mandatory Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis start Start with Impure This compound Mixture setup Assemble Fractional Distillation Apparatus start->setup load Load Mixture and Boiling Chips setup->load heat Gentle Heating load->heat vapor_rise Vapor Rises Through Fractionating Column heat->vapor_rise temp_stabilize Temperature Stabilizes at Boiling Point vapor_rise->temp_stabilize collect_forerun Collect Forerun temp_stabilize->collect_forerun collect_product Collect this compound Fraction collect_forerun->collect_product analyze Analyze Fractions (GC-FID/MS) collect_product->analyze end Pure this compound analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Argentation_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography start Start with Impure This compound prep_ag Prepare AgNO3- Impregnated Silica Gel start->prep_ag pack_col Pack Chromatography Column prep_ag->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Non-Polar Solvent load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/GC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for separating this compound isomers using argentation chromatography.

Prep_HPLC_Troubleshooting start Poor Separation in Preparative HPLC q1 Are peaks co-eluting? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Change Stationary Phase (e.g., to Phenyl column) ans1_yes->sol1 sol2 Optimize Mobile Phase (adjust organic solvent ratio) ans1_yes->sol2 q2 Is peak shape poor (fronting/tailing)? ans1_no->q2 end Improved Separation sol1->end sol2->end ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol3 Reduce Sample Load (concentration/volume) ans2_yes->sol3 sol4 Ensure Sample Solvent is Compatible ans2_yes->sol4 ans2_no->end Other issue sol3->end sol4->end

Caption: Troubleshooting logic for poor separation in preparative HPLC of this compound.

References

Methods for removing oligomers from 1-Hexadecene polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of oligomers from 1-hexadecene (B165127) polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing oligomers from poly(this compound)?

A1: The primary methods for removing low molecular weight oligomers from poly(this compound) and other polyolefins include:

  • Precipitation Fractionation: This technique involves dissolving the polymer in a suitable solvent and then gradually adding a non-solvent to selectively precipitate the higher molecular weight polymer, leaving the oligomers in solution.[]

  • Solvent Extraction: This method utilizes a solvent that selectively dissolves the oligomers without dissolving the main polymer.[] This can be performed using techniques like Soxhlet extraction.

  • Chromatography: Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating polymer chains based on their size or chemical properties.[2] SEC separates molecules based on their hydrodynamic volume, making it ideal for removing smaller oligomers.[3][4]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on several factors, including the desired purity of the final polymer, the scale of the reaction, and the available equipment. The following decision tree can guide your selection:

G start Start: Need to remove oligomers scale What is the scale of your reaction? start->scale lab_scale Lab Scale (< 10g) scale->lab_scale Small pilot_scale Pilot/Large Scale (> 10g) scale->pilot_scale Large purity What is the desired purity? high_purity High Purity (e.g., for analytical standards) purity->high_purity High moderate_purity Moderate Purity (e.g., for material properties testing) purity->moderate_purity Moderate equipment What equipment is available? basic_lab Basic Lab (glassware, stirrers) equipment->basic_lab Basic advanced_lab Advanced Lab (HPLC, SEC) equipment->advanced_lab Advanced lab_scale->purity pilot_scale->purity high_purity->equipment moderate_purity->equipment precipitation Precipitation Fractionation basic_lab->precipitation extraction Solvent Extraction basic_lab->extraction chromatography Chromatography (SEC/HPLC) advanced_lab->chromatography G cluster_0 Dissolution cluster_1 Precipitation cluster_2 Isolation cluster_3 Drying a 1. Dissolve crude polymer in a good solvent (e.g., toluene) at an elevated temperature (e.g., 80°C). b 2. Cool the solution to room temperature. a->b c 3. Slowly add a non-solvent (e.g., methanol) dropwise while stirring vigorously. b->c d 4. Continue adding non-solvent until the solution becomes cloudy, indicating the onset of precipitation. c->d e 5. Allow the mixture to stir for several hours to ensure complete precipitation of the high molecular weight polymer. d->e f 6. Separate the precipitate by centrifugation or filtration. e->f g 7. Wash the precipitate with the non-solvent to remove any remaining dissolved oligomers. f->g h 8. Dry the purified polymer under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved. g->h

References

Long-term storage and stabilization of 1-Hexadecene to prevent oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stabilization of 1-Hexadecene, with a focus on preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] It is crucial to store it in a tightly sealed, inert container, preferably under a nitrogen or argon atmosphere, to minimize exposure to oxygen.[4]

Q2: Why is preventing oxidation of this compound so important?

A2: this compound is an unsaturated hydrocarbon, and its double bond is susceptible to oxidation when exposed to air.[4][5] This process, known as auto-oxidation, leads to the formation of peroxides, which are unstable and can be explosive, especially upon concentration (e.g., during distillation).[6] Oxidation also leads to the formation of impurities such as aldehydes, ketones, and epoxides, which can interfere with experimental results.[1][7][8][9]

Q3: What are the visible signs of this compound degradation?

A3: Signs of degradation can include a change in color (yellowing), an increase in viscosity, or the development of a sharp, rancid odor. The presence of solid precipitates or crystals, particularly around the container cap, can indicate dangerous levels of peroxide formation.[6]

Q4: What is the role of a stabilizer or antioxidant in this compound storage?

A4: A stabilizer, or antioxidant, is a chemical compound added in small quantities to inhibit the oxidation process. These compounds work by scavenging free radicals that initiate and propagate the oxidation chain reaction.[10][11][12] For hydrocarbons, butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant.[7][10][11][13]

Q5: How can I test for the presence of peroxides in my this compound sample?

A5: The presence of peroxides can be detected using several methods, with the most common being a peroxide value (PV) titration. This involves reacting the sample with a potassium iodide solution and titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[2][14] Commercially available peroxide test strips also offer a semi-quantitative assessment. For a more detailed analysis, chromatographic methods like GC-MS can be employed to identify and quantify specific oxidation products.[4][15]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the storage and use of this compound.

Observed Problem Potential Cause Recommended Solution & Investigation
Unexpected peaks in GC-MS analysis of a "pure" this compound standard. Oxidative Degradation: The additional peaks may correspond to oxidation byproducts such as aldehydes, ketones, or epoxides.Investigate: Re-analyze the sample, paying attention to the mass spectra of the unknown peaks for characteristic fragments of oxygenated compounds. Solution: Purge the this compound with an inert gas (nitrogen or argon) before use. If significant degradation has occurred, consider purifying the this compound by distillation, but only after confirming peroxide levels are safely below 10 meq/kg .[2]
Inconsistent reaction yields or kinetics when using this compound from different bottles or of different ages. Variable Purity due to Oxidation: Older samples or those improperly stored are likely to have higher concentrations of oxidation products, which can interfere with reactions.Investigate: Determine the peroxide value (PV) for each batch of this compound.[2][14] A higher PV indicates a greater degree of oxidation. Solution: Standardize your procedure to use this compound with a consistent, low PV. For critical applications, use freshly opened bottles or material that has been stored under an inert atmosphere with an added antioxidant.
A noticeable sharp or rancid odor from the this compound container. Formation of Aldehydes and other Volatile Oxidation Products: These compounds are common secondary oxidation products and have characteristic odors.Investigate: While the odor is a strong indicator, confirm with a peroxide test.[2][14] Solution: If the peroxide value is high, the material may not be suitable for your application. For future prevention, add an antioxidant like BHT (Butylated Hydroxytoluene) at a concentration of 100-200 ppm.[16]
Solid crystals or precipitate observed in the this compound or around the container cap. Advanced Peroxide Formation: This is a critical safety hazard as crystallized peroxides can be shock-sensitive and explosive.IMMEDIATE ACTION: DO NOT MOVE OR OPEN THE CONTAINER. Solution: Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.[6] To prevent this, always store this compound in a cool, dark place and inspect containers regularly, especially if they have been stored for an extended period.

Data Presentation: Antioxidant Effectiveness

The use of antioxidants is a key strategy in the chemical stabilization of this compound. The following table summarizes the typical concentrations and effectiveness of common antioxidants used for unsaturated hydrocarbons.

Antioxidant Typical Concentration Range (ppm) Mechanism of Action Notes
Butylated Hydroxytoluene (BHT) 50 - 200Free radical scavenger (hydrogen donor)Highly effective for hydrocarbons, cost-effective.[10][11][13]
tert-Butylhydroquinone (TBHQ) 100 - 500Free radical scavengerVery effective, often used in biodiesel which shares similarities with long-chain alkenes.[6]
Propyl Gallate (PG) 100 - 500Free radical scavengerOften used in combination with other antioxidants for synergistic effects.[6]
Butylated Hydroxyanisole (BHA) 50 - 200Free radical scavengerSimilar in function to BHT.[6]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) by Titration

This method quantifies the concentration of peroxides in this compound and is a primary indicator of oxidation.

Materials:

  • This compound sample

  • Chloroform-acetic acid solvent mixture (2:3 v/v)

  • Saturated potassium iodide (KI) solution

  • Distilled water

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask with stopper

  • Burette

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the chloroform-acetic acid solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl for one minute, and then store it in the dark for exactly five minutes.

  • After five minutes, add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, shaking continuously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue color.

  • Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.

  • Perform a blank determination under the same conditions without the this compound sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the this compound sample (g)

Protocol 2: Stabilization of this compound with Butylated Hydroxytoluene (BHT)

This protocol describes how to add BHT to this compound for enhanced long-term stability.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), high purity

  • Inert atmosphere glove box or a flask with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Airtight, amber glass storage bottle

Procedure:

  • Calculate the amount of BHT required to achieve the desired concentration (e.g., for 100 ppm in 500 g of this compound, you would need 0.05 g of BHT).

  • Place the this compound into a clean, dry flask equipped with a magnetic stir bar.

  • If possible, perform the following steps in an inert atmosphere glove box. Alternatively, purge the flask containing the this compound with a gentle stream of nitrogen or argon for 10-15 minutes to displace any dissolved oxygen.

  • Weigh the calculated amount of BHT and add it to the this compound.

  • Stir the mixture gently until the BHT is completely dissolved. This should be relatively quick as BHT is soluble in hydrocarbons.

  • Transfer the stabilized this compound to a clean, dry, airtight amber glass bottle.

  • Before sealing the bottle, flush the headspace with nitrogen or argon.

  • Seal the bottle tightly and label it clearly, indicating that it contains BHT and the concentration.

  • Store the stabilized this compound according to the recommended storage conditions (cool, dry, dark).

Visualizations

experimental_workflow cluster_prep Preparation & Stabilization cluster_storage Long-Term Storage cluster_testing Periodic Stability Testing cluster_decision Decision Point cluster_outcome Outcome start Receive/Prepare this compound add_stabilizer Add Antioxidant (e.g., BHT) start->add_stabilizer Optional but Recommended inert_atm Store under Inert Atmosphere (N2/Ar) start->inert_atm add_stabilizer->inert_atm storage Store at Cool, Dry, Dark Conditions inert_atm->storage visual_inspection Visual Inspection (Color, Precipitate) storage->visual_inspection Every 3-6 months peroxide_test Peroxide Value (PV) Test visual_inspection->peroxide_test gcms_analysis GC-MS for Impurity Profile peroxide_test->gcms_analysis decision Meets Specification? gcms_analysis->decision use Use in Experiment decision->use Yes dispose Dispose/Repurify decision->dispose No

Caption: Experimental workflow for the long-term storage and stability testing of this compound.

oxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Secondary Products cluster_inhibition Inhibition by Antioxidant hexadecene This compound (R-CH=CH2) radical Allylic Radical (R-CH=CH-CH2•) hexadecene->radical initiator Initiator (Heat, Light, Metal Ions) initiator->hexadecene Abstracts H• peroxy_radical Peroxy Radical (R-OO•) radical->peroxy_radical + O2 non_radical Non-Radical Products radical->non_radical + R• oxygen Oxygen (O2) hydroperoxide Hydroperoxide (R-OOH) peroxy_radical->hydroperoxide + R-H (another alkene) peroxy_radical->non_radical + R-OO• stable_radical Stable Antioxidant Radical (A•) peroxy_radical->stable_radical + AH hydroperoxide->radical Forms new radicals secondary_products Aldehydes, Ketones, Epoxides hydroperoxide->secondary_products Decomposition antioxidant Antioxidant (AH)

Caption: Simplified pathway of this compound auto-oxidation and the role of antioxidants.

References

Optimization of reaction conditions for experiments using 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of 1-Hexadecene Reactions

Welcome to the technical support center for experiments involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Section 1: General Handling and Purity FAQs

This section addresses fundamental questions about the properties, storage, and purification of this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound (also known as 1-cetene) is a long-chain alpha-olefin with the molecular formula C16H32.[1][2] It is a colorless liquid at room temperature.[1] Its reactive carbon-carbon double bond makes it a versatile building block for polymerization and other chemical syntheses.[3]

PropertyValue
Molecular Formula C16H32
Molar Mass 224.43 g/mol
Appearance Colorless liquid[1]
Density ~0.781 g/cm³ at 20°C[4]
Melting Point 4 °C[1]
Boiling Point 285 °C[1]
Flash Point 132 °C[1]

Q2: How should this compound be handled and stored to prevent degradation?

Due to its high reactivity, this compound can oxidize when exposed to air, forming unwanted impurities.[1] To maintain purity, it should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) using tank blanketing.[1] It is crucial to handle the compound in a well-ventilated area and avoid contact with strong oxidizing agents, with which it can react violently.[4]

Q3: What are common impurities in commercial this compound and how can they be removed?

Commercial this compound may contain branched isomers, such as 2-ethyl-butene-1, which are by-products of its synthesis via ethylene (B1197577) oligomerization.[5] These isomers can be difficult to separate by standard distillation due to close boiling points.[5] A common purification strategy involves selective isomerization of the branched impurities to compounds with significantly different boiling points, followed by fractional distillation.[5] For removing potential inhibitors or polar impurities before sensitive catalytic reactions, passing the olefin through a column of activated alumina (B75360) is a recommended practice.[6]

Section 2: Polymerization Reactions

This section provides troubleshooting for common issues encountered during the polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What catalyst systems are typically used for the polymerization of this compound?

The most common catalysts are Ziegler-Natta systems (e.g., TiCl₄ with an organoaluminum co-catalyst) and metallocene single-site catalysts (e.g., zirconocenes activated by methylaluminoxane (B55162), MAO).[7] Metallocene catalysts, in particular, offer precise control over the polymer's molecular structure and properties.[7] Iron-based catalysts have also been used to produce low molecular weight, branched poly(1-hexene).[8]

Troubleshooting Guide

Problem: Low polymer yield or failure to initiate polymerization.

This is a frequent issue often linked to catalyst deactivation or the presence of impurities.

  • Catalyst Deactivation: The active catalyst species can be unstable. For instance, some zirconium-based catalysts can form stable dimethylalane complexes or inactive π-allyl species that are resistant to further monomer addition.[9][10][11] Elevated temperatures can accelerate this deactivation.[6]

    • Solution: Optimize the reaction temperature; running the polymerization at a lower temperature may improve catalyst stability.[6] Also, ensure the correct cocatalyst-to-catalyst ratio, as an improper ratio can lead to incomplete activation or deactivation.[6]

  • Impurities: Trace amounts of water, oxygen, or other polar compounds in the monomer or solvent can poison the catalyst.[6] Commercial this compound may also contain stabilizers that inhibit polymerization.[6]

    • Solution: Rigorously dry and degas all reagents, solvents, and glassware. Purify the this compound by passing it through activated alumina to remove inhibitors.[6]

  • Inefficient Initiation: Poor mixing can create localized areas of low monomer concentration, hindering initiation.[6] In some systems, the rate of initiation may also be inherently slower than propagation.

    • Solution: Ensure vigorous and consistent stirring. Adjusting the cocatalyst or activator may also improve the initiation rate.[6]

Experimental Protocols

Example Protocol: Metallocene-Catalyzed Polymerization of 1-Hexene (B165129) (Model for this compound)

  • Preparation: In a glovebox, add a solution of methylaluminoxane (MAO) in toluene (B28343) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: Add purified 1-hexene to the flask via syringe.

  • Initiation: In a separate vial, dissolve the metallocene catalyst (e.g., a zirconocene (B1252598) complex) in toluene. Rapidly inject the catalyst solution into the stirring monomer/MAO mixture to initiate polymerization.

  • Reaction: Allow the reaction to proceed at the desired temperature (e.g., 20°C to 50°C) for a set time. Monitor the reaction progress by observing the increase in viscosity.

  • Termination: Quench the reaction by adding acidified methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the resulting solid, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Iron(III) Pre-Catalysts for 1-Hexene Polymerization (Activated with EtAlCl₂)

Pre-CatalystActivity (g polymer molFe⁻¹ h⁻¹)Mn (Da)PDI (Mw/Mn)
Complex 1 2.83 × 10⁶10841.24
Complex 2 2.50 × 10⁶10211.20
Complex 3 2.17 × 10⁶10451.19
Complex 4 2.67 × 10⁶10561.23
Complex 5 2.33 × 10⁶10391.21
Data adapted from a study on salicylaldimine iron(III) pre-catalysts.[8]

Visualization

Catalyst_Deactivation_Workflow start Low Polymer Yield Observed check_impurities Check for Impurities (Water, O₂, Polar Compounds) start->check_impurities Potential Cause check_conditions Verify Reaction Conditions (Temp, Mixing, Ratios) start->check_conditions Potential Cause check_catalyst Investigate Catalyst Stability start->check_catalyst Potential Cause purify Action: Purify Monomer/Solvent (e.g., via Alumina Column) check_impurities->purify optimize_temp Action: Lower Temperature check_conditions->optimize_temp optimize_mixing Action: Increase Stirring Rate check_conditions->optimize_mixing optimize_ratio Action: Adjust Cocatalyst Ratio check_conditions->optimize_ratio pathway_analysis Analyze for Deactivation Pathways (e.g., ESI-MS, NMR) check_catalyst->pathway_analysis end_goal Improved Yield & Stability purify->end_goal optimize_temp->end_goal optimize_mixing->end_goal optimize_ratio->end_goal inactive_species Identified Inactive Species (e.g., Dimethylalane Complexes) pathway_analysis->inactive_species inactive_species->end_goal Leads to new strategies

Caption: Troubleshooting workflow for low yield in polymerization reactions.

Section 3: Hydroformylation Reactions

This section focuses on optimizing conversion and selectivity in the hydroformylation of this compound to produce aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydroformylation, and what influences their ratio?

Hydroformylation adds a formyl group (-CHO) and a hydrogen atom across the double bond. For this compound, this produces two main isomers: the linear aldehyde (heptadecanal) and the branched aldehyde (2-methylhexadecanal). The ratio of these products (n/iso ratio) is a critical measure of regioselectivity and is heavily influenced by the catalyst, ligands, and reaction conditions.[12][13]

Q2: Why is catalyst recovery a challenge in hydroformylation?

The most active and selective catalysts are often homogeneous rhodium complexes.[13] However, separating these soluble catalysts from the product mixture for reuse is difficult and costly, which is a significant drawback given the high price of rhodium.[13]

Troubleshooting Guide

Problem: Low conversion of this compound.

  • Mass Transfer Limitation: In biphasic systems (e.g., aqueous catalyst phase, organic substrate phase), the reaction can be limited by the low solubility of this compound in the catalyst phase.[14]

    • Solution: Introduce a phase-transfer agent or a co-solvent to improve miscibility. Using supercritical CO₂ as a solvent can also enhance mass transport.[12]

  • Low Catalyst Activity: The chosen catalyst may not be active enough under the applied conditions.

    • Solution: Increase temperature or syngas (CO/H₂) pressure, but be aware this can also affect selectivity and catalyst stability.[14] Consider screening different metal precursors or ligands. Rhodium-based catalysts are generally more active than cobalt or platinum for this reaction.[12][13]

Problem: Poor regioselectivity (low n/iso ratio).

  • Ligand Effects: The steric and electronic properties of the phosphine (B1218219) or phosphite (B83602) ligands attached to the metal center are the primary drivers of regioselectivity.

    • Solution: Employ bulky phosphine or phosphite ligands, which tend to sterically favor the formation of the linear aldehyde. Experiment with different ligand "bite angles" and concentrations.

  • Support Effects (for Heterogeneous Catalysts): For supported catalysts, the pore structure and surface chemistry of the support can influence selectivity.

    • Solution: Using supports with controlled pore sizes (e.g., MCM-41) can create a microenvironment that favors one isomer over another.[12]

Data Presentation

Table 2: Effect of Conditions on Hydroformylation of Long-Chain Olefins

OlefinCatalyst SystemTemp (°C)Pressure (bar)Conversion (%)Selectivity (n/iso)
1-DeceneRh/β-CD-(OSG-Me)1.68050100-
This compoundRh/β-CD-(OSG-Me)1.6805065-
1-HexeneRh on MCM-41 (in scCO₂)100207~75~2.5
1-HexenePt on MCM-41 (in scCO₂)100207~20~19.0
Data compiled from various sources.[12][14]

Visualization

Hydroformylation_Optimization start Goal: Optimize Hydroformylation low_conversion Issue: Low Conversion start->low_conversion poor_selectivity Issue: Poor Regioselectivity (Low n/iso ratio) start->poor_selectivity increase_pressure Increase Syngas Pressure low_conversion->increase_pressure Solution increase_temp Increase Temperature low_conversion->increase_temp Solution change_catalyst Screen Catalysts (Rh > Co) low_conversion->change_catalyst Solution improve_mixing Improve Mass Transfer (Co-solvent, scCO₂) low_conversion->improve_mixing Solution ligand_design Modify Ligands (Bulky Phosphines) poor_selectivity->ligand_design Solution support_eng Engineer Support (Pore Size Control) poor_selectivity->support_eng Solution optimize_conditions Optimize Temp/Pressure (Lower temp may help) poor_selectivity->optimize_conditions Solution increase_temp->poor_selectivity Can negatively impact

Caption: Optimization workflow for hydroformylation reactions.

Section 4: Isomerization and Metathesis Reactions

This section covers the intentional use of isomerization and provides troubleshooting for metathesis, where isomerization is often an unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: Under what circumstances is the isomerization of this compound useful?

Isomerization, which shifts the double bond from the alpha position to an internal position, is a key step in processes like isomerization-metathesis. For example, 1-hexene can be isomerized and then cross-coupled with ethylene to produce propylene, a high-value chemical.[15]

Troubleshooting Guide

Problem: Rapid deactivation of isomerization catalyst.

  • Coke Formation: Zeolite catalysts used for isomerization are prone to deactivation by "coking," where heavy hydrocarbon deposits block active sites and pores.[16]

    • Solution: Operating the reaction under supercritical fluid conditions can slow the rate of deactivation by improving the extraction of coke precursors from the catalyst pores.[16] Periodic catalyst regeneration by calcination (burning off the coke in air or an inert atmosphere) is also necessary.[15]

Problem: Low yield or poor selectivity in olefin metathesis.

  • Isomerization Side Reaction: Many metathesis catalysts, particularly heterogeneous ones like WO₃/Al₂O₃, can also be active for double bond isomerization.[17] This can consume the desired alpha-olefin and lead to a complex mixture of products.

    • Solution: Select a more specific metathesis catalyst with lower isomerization activity. The choice between Schrock (Mo, W) and Grubbs (Ru) catalysts depends on the functional group tolerance and desired reactivity.[18] Adding a mild acid can sometimes suppress isomerization by preventing the formation of metal hydride species that initiate the process.[19]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or degrade under the reaction conditions.

    • Solution: Ensure all substrates and solvents are highly pure. For Grubbs-type catalysts, which can be sensitive to air and moisture, maintain strict inert atmosphere conditions.

Experimental Protocols

Example Protocol: Isomerization-Metathesis of 1-Hexene

  • Catalyst Bed: Prepare a fixed-bed reactor with a physical mixture of an isomerization catalyst (e.g., HBEA zeolite) and a metathesis catalyst (e.g., 12MoO₃/Al₂O₃).[15]

  • Activation: Activate the catalyst bed by heating under a flow of inert gas (e.g., argon) to a high temperature (e.g., 550°C).[15]

  • Reaction: Cool the reactor to the reaction temperature (e.g., 150°C). Introduce a feed of 1-hexene and ethylene at a controlled pressure (e.g., 3 bar).[15]

  • Analysis: Collect the reactor effluent and analyze the product distribution using gas chromatography (GC) to determine the conversion of 1-hexene and the yield of propylene.[17]

Visualization

Metathesis_Troubleshooting start Low Metathesis Yield check_isomerization High Degree of Isomerization? start->check_isomerization check_catalyst_activity Catalyst Activity Low/Decreasing? start->check_catalyst_activity check_isomerization->check_catalyst_activity No solution_iso1 Change Catalyst Support (e.g., SiO₂ instead of Al₂O₃) check_isomerization->solution_iso1 Yes solution_iso2 Add Isomerization Inhibitor (e.g., Mild Acid) check_isomerization->solution_iso2 Yes solution_act1 Purify Substrate Rigorously check_catalyst_activity->solution_act1 Yes solution_act2 Ensure Inert Atmosphere (for Ru/Mo catalysts) check_catalyst_activity->solution_act2 Yes solution_act3 Re-evaluate Catalyst Choice (Grubbs vs. Schrock) check_catalyst_activity->solution_act3 Yes end_goal Optimized Metathesis check_catalyst_activity->end_goal No, check other params yes_iso Yes no_iso No solution_iso1->end_goal solution_iso2->end_goal yes_act Yes no_act No solution_act1->end_goal solution_act2->end_goal solution_act3->end_goal

Caption: Decision tree for troubleshooting olefin metathesis reactions.

References

Identifying and minimizing side reactions of 1-Hexadecene in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexadecene (B165127). The information is designed to help identify and minimize common side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in synthesis?

A1: The primary side reactions involving this compound are dependent on the specific synthetic transformation being performed. The most common include:

  • Isomerization: The terminal double bond of this compound can migrate to internal positions, forming various hexadecene isomers. This is particularly prevalent in reactions like hydroformylation, leading to mixtures of branched products instead of the desired linear product.

  • Oxidation: Due to its reactivity, this compound can readily oxidize, especially when exposed to air.[1] This can lead to the formation of epoxides (1,2-epoxyhexadecane) and subsequently 1,2-diols (1,2-dihydroxyhexadecane).[2]

  • Oligomerization and Polymerization: Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, this compound can undergo oligomerization or polymerization, forming dimers, trimers, and higher molecular weight polymers.[3][4] This reduces the yield of the desired monomeric product.

Q2: How can I minimize the isomerization of this compound during hydroformylation?

A2: Minimizing isomerization is crucial for achieving high selectivity for the linear aldehyde in hydroformylation. Key strategies include:

  • Catalyst Selection: Rhodium-based catalysts with specific phosphine (B1218219) ligands are often used to promote linear selectivity.[5] For example, catalysts with bulky phosphine ligands can sterically hinder the formation of branched isomers. The use of heterogeneous catalysts with controlled pore sizes, such as MCM-41, can also improve regioselectivity.[6]

  • Reaction Conditions: Lower temperatures and pressures can sometimes favor the formation of the linear product, although this may also decrease the overall reaction rate. The choice of solvent can also influence selectivity; for instance, supercritical carbon dioxide has been explored as a medium to enhance selectivity.[6][7]

Q3: What are the best practices for storing this compound to prevent oxidation?

A3: To prevent the formation of unwanted oxidized impurities, this compound should be stored with care. The high reactivity of this compound means that exposure to air can cause oxidation of its surface layer.[1] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place.[1] Using tank blanketing is a common industrial practice.[1]

Q4: How can I avoid the polymerization of this compound at high temperatures?

A4: Spontaneous polymerization of this compound can occur at temperatures commonly used in nanocrystal synthesis (120–320 °C).[3][4] To avoid the formation of poly(this compound), it is recommended to replace this compound with saturated, aliphatic solvents whenever the terminal alkene is not a necessary reactant.[3][4] If this compound must be used as a solvent at high temperatures, minimizing reaction time and temperature is crucial. The addition of polymerization inhibitors can also be effective.[8]

Troubleshooting Guides

Problem 1: Low Yield of Linear Aldehyde in Hydroformylation

Symptoms:

  • The primary product is a mixture of aldehydes with a low linear-to-branched (n/iso) ratio.

  • GC-MS analysis shows the presence of multiple hexadecene isomers in the unreacted starting material.

Possible Causes and Solutions:

CauseSolution
Isomerization of this compound The catalyst may be promoting double bond migration. Consider switching to a catalyst system known for high regioselectivity, such as a rhodium catalyst with bulky phosphine ligands.[5] Tandem isomerization-hydroformylation can be a desired pathway for internal olefins to produce linear aldehydes, but for terminal olefins, it is a competing side reaction.[9]
Suboptimal Reaction Conditions High temperatures can sometimes favor isomerization. Experiment with lowering the reaction temperature. The pressure of syngas (CO/H₂) can also affect selectivity; a systematic optimization of pressure should be performed.
Catalyst Deactivation The catalyst may be losing activity and selectivity over time. Ensure the catalyst is handled under inert conditions and consider using a more robust catalyst system.
Problem 2: Presence of Oxygenated Impurities in the Product

Symptoms:

  • NMR or IR spectroscopy indicates the presence of hydroxyl (-OH) or epoxide groups.

  • Mass spectrometry reveals peaks corresponding to the masses of hexadecanediol (B8585689) or epoxyhexadecane.

Possible Causes and Solutions:

CauseSolution
Air Leak in the Reaction Setup Ensure all joints and connections in your glassware or reactor are properly sealed and the system is thoroughly purged with an inert gas before starting the reaction.
Peroxide Contamination in Solvents or Reagents Use freshly distilled or inhibitor-free solvents. Test for the presence of peroxides in starting materials and purify them if necessary.
Unintentional Oxidation during Workup Minimize exposure of the reaction mixture and product to air during extraction, filtration, and purification steps.
Problem 3: Formation of High Molecular Weight Byproducts

Symptoms:

  • The product mixture is viscous or contains a solid precipitate.

  • Size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) shows the presence of oligomers or polymers.

  • NMR analysis shows a decrease in the olefinic protons and a significant increase in the aliphatic signals.

Possible Causes and Solutions:

CauseSolution
High Reaction Temperature This compound can polymerize at elevated temperatures.[3][4] If possible, conduct the reaction at a lower temperature.
Catalyst-Induced Oligomerization Certain catalysts, especially acidic catalysts or some transition metal complexes, can promote the oligomerization of olefins.[10] Select a catalyst that is less prone to this side reaction.
Presence of Initiators Impurities in the starting material or solvent can act as initiators for polymerization. Ensure all reagents are of high purity.

Data Presentation: Quantitative Analysis of Side Reactions

Table 1: Influence of Catalyst System on 1-Hexene (B165129) Hydroformylation
Catalyst SystemLigandTemperature (°C)Pressure (bar H₂/CO)Conversion (%)n/iso RatioReference
Rh(acac)(CO)₂PPh₃8020>992.5[11]
Rh(acac)(CO)₂BISBI100509830[11]
Co₂(CO)₈-120200954[11]

Note: Data is for 1-hexene, which serves as a model for this compound.

Table 2: Effect of Promoters on Rhodium-Catalyzed Hydroformylation of this compound
PromoterConversion (%) (6 h)Chemoselectivity to Aldehydes (%)n/iso RatioReference
None<1--[12]
β-CD3--[12]
RAME-β-CD9--[12]
β-CD-(OSG-Me)₁.₆65522.8[12]

Reaction Conditions: Rh(acac)(CO)₂, TPPTS ligand, 80 °C, 50 bar CO/H₂ (1:1).

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization in Hydroformylation of this compound

This protocol is adapted from procedures for the hydroformylation of long-chain olefins using a rhodium-based catalyst designed for high linear selectivity.[11]

Materials:

  • Rh(acac)(CO)₂ (catalyst precursor)

  • BISBI (ligand)

  • This compound (substrate)

  • Toluene (B28343) (solvent, anhydrous and deoxygenated)

  • Syngas (1:1 mixture of H₂ and CO)

Procedure:

  • In a glovebox, charge a high-pressure autoclave reactor with Rh(acac)(CO)₂ and the BISBI ligand in the desired molar ratio.

  • Add anhydrous, deoxygenated toluene to dissolve the catalyst and ligand.

  • Add this compound to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize and vent the reactor three times with syngas to remove any residual air.

  • Pressurize the reactor to the desired pressure (e.g., 50 bar) with syngas.

  • Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or NMR.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Analyze the product mixture to determine conversion and n/iso ratio.

Protocol 2: Selective Epoxidation of this compound to Minimize Diol Formation

This protocol is based on methods for the selective epoxidation of alkenes using a heterogeneous catalyst.[13]

Materials:

  • Polymer-supported Mo(VI) complex (PBI.Mo) (catalyst)

  • This compound (substrate)

  • tert-Butyl hydroperoxide (TBHP) (oxidant)

  • Dichloromethane (B109758) (solvent, anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the PBI.Mo catalyst and anhydrous dichloromethane.

  • Add this compound to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add TBHP dropwise to the reaction mixture over a period of 1 hour.

  • Monitor the reaction by TLC or GC to follow the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the heterogeneous catalyst. The catalyst can be washed with dichloromethane and dried for potential reuse.

  • Wash the filtrate with a saturated aqueous solution of sodium sulfite (B76179) to quench any remaining peroxides, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Hydroformylation_Pathway This compound This compound n-Heptadecanal n-Heptadecanal This compound->n-Heptadecanal Hydroformylation (Desired Pathway) iso-Heptadecanal iso-Heptadecanal This compound->iso-Heptadecanal Hydroformylation (Side Reaction) Internal Hexadecene Isomers Internal Hexadecene Isomers This compound->Internal Hexadecene Isomers Isomerization (Side Reaction) Internal Hexadecene Isomers->iso-Heptadecanal Hydroformylation

Caption: Reaction pathways in the hydroformylation of this compound.

Experimental_Workflow_Epoxidation cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Combine this compound,\nCatalyst, and Solvent Combine this compound, Catalyst, and Solvent Heat to Reflux Heat to Reflux Combine this compound,\nCatalyst, and Solvent->Heat to Reflux Process Flow Slowly Add Oxidant Slowly Add Oxidant Heat to Reflux->Slowly Add Oxidant Process Flow Cool to RT Cool to RT Slowly Add Oxidant->Cool to RT Process Flow Filter Catalyst Filter Catalyst Cool to RT->Filter Catalyst Process Flow Aqueous Wash Aqueous Wash Filter Catalyst->Aqueous Wash Process Flow Dry and Concentrate Dry and Concentrate Aqueous Wash->Dry and Concentrate Process Flow Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Process Flow Pure Epoxide Pure Epoxide Column Chromatography->Pure Epoxide Process Flow

Caption: Experimental workflow for the selective epoxidation of this compound.

References

How to control the polydispersity of polymers derived from 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled polymerization of 1-Hexadecene (B165127). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired polymer characteristics, with a primary focus on controlling polydispersity.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
High Polydispersity Index (PDI > 1.5) 1. Presence of Impurities: Water, oxygen, or other reactive species in the monomer, solvent, or inert gas can lead to premature chain termination or transfer reactions.[1][2]1. Rigorous Purification: Ensure all reagents and the reaction environment are meticulously purified and dried. Pass the monomer and solvent through activated alumina (B75360) columns and thoroughly degas all liquids.[1] Use high-purity inert gas (Argon or Nitrogen).
2. Non-optimal Reaction Temperature: Higher temperatures can increase the rate of side reactions, such as β-hydride elimination and chain transfer, which broaden the PDI.[2][3]2. Temperature Optimization: Conduct the polymerization at lower temperatures. For many living polymerization systems, temperatures at or below room temperature (e.g., -10°C to 25°C) can significantly reduce side reactions and narrow the PDI.[4][5]
3. Inappropriate Catalyst System: The chosen catalyst may not be suitable for living polymerization or may have a high propensity for chain transfer.3. Catalyst Selection: Employ a catalyst system known for living polymerization of α-olefins, such as certain metallocene or late-transition-metal catalysts.[6][7][8] Single-site catalysts generally offer better control over PDI than multi-site catalysts like traditional Ziegler-Natta systems.[3]
4. Incorrect Monomer-to-Initiator Ratio: This ratio is a key determinant of the final molecular weight. Inconsistencies can lead to a broader distribution of chain lengths.[2]4. Precise Stoichiometry: Carefully control the stoichiometry of the monomer, initiator, and any co-catalyst. Ensure accurate measurements and additions.
5. Inefficient Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.[1][4]5. Rapid Initiation: Select an initiator/catalyst system that exhibits a fast initiation rate relative to propagation. Ensure efficient mixing at the start of the reaction to promote simultaneous initiation.[1]
Low Polymer Yield 1. Catalyst Deactivation: The catalyst may be sensitive to impurities or may decompose at the reaction temperature.[1]1. Purity and Temperature Control: As with high PDI, ensure the utmost purity of all components. If catalyst decomposition is suspected, lower the reaction temperature.[1] Also, verify the age and storage conditions of the catalyst and co-catalyst.[1]
2. Incorrect Co-catalyst/Catalyst Ratio: An improper ratio can result in incomplete activation of the catalyst.[1]2. Optimize Co-catalyst Ratio: The optimal ratio is specific to the catalyst system being used. Consult the literature for the specific catalyst or perform an empirical optimization. For instance, metallocene catalysts often require a large excess of a co-catalyst like methylaluminoxane (B55162) (MAO).[1]
Inconsistent Results Batch-to-Batch 1. Variability in Reagent Quality: Inconsistent purity of the monomer, solvent, or catalyst from different batches can lead to irreproducible outcomes.[2]1. Standardize Reagents: Use reagents from the same batch for a series of experiments. Characterize the purity of new batches of reagents before use.[2]
2. Poor Control of Reaction Parameters: Fluctuations in temperature, pressure, or stirring rate can affect the polymerization kinetics.[2]2. Precise Parameter Control: Ensure stable and precise control over all reaction parameters throughout the experiment.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to achieve a low Polydispersity Index (PDI) for poly(this compound)?

A1: The most effective method is to employ a "living" polymerization technique.[4] Living polymerizations are chain growth processes that proceed in the absence of irreversible chain transfer and termination steps.[4][6] This ensures that all polymer chains are initiated at roughly the same time and grow at a similar rate, resulting in a polymer population with very similar chain lengths and thus a very low PDI (typically close to 1.0).

Q2: Which catalyst systems are recommended for the living polymerization of this compound?

A2: Several catalyst systems have proven effective for the living polymerization of α-olefins like 1-hexene (B165129), and these principles are applicable to this compound. Recommended systems include:

  • Metallocene Catalysts: C₂-symmetrical zirconium-based ansa-metallocenes are known to induce isospecific living polymerization of α-olefins.[7]

  • Non-metallocene Catalysts: Certain late-transition-metal catalysts, such as α-diimine nickel and palladium complexes, have demonstrated living polymerization characteristics for α-olefins.[6][8] Iron(III) complexes with salicylaldimine ligands can also produce polymers with narrow polydispersity.[3]

Q3: How does reaction temperature affect the PDI of poly(this compound)?

A3: Reaction temperature has a significant impact on PDI. Generally, lower reaction temperatures are favored for achieving a low PDI.[5] This is because higher temperatures can increase the frequency of undesirable side reactions, such as chain transfer and termination, which lead to a broader molecular weight distribution and a higher PDI.[3] For some systems, an optimal temperature exists that balances a reasonable reaction rate with minimal side reactions.[3]

Q4: Can I control the molecular weight of poly(this compound) while keeping the PDI low?

A4: Yes, in a living polymerization, the number-average molecular weight (Mn) of the polymer can be predetermined by the molar ratio of the monomer to the initiator, assuming 100% monomer conversion. By carefully controlling this ratio, you can target a specific molecular weight while the living nature of the polymerization ensures a low PDI.

Q5: My GPC results show a PDI greater than 2. What are the common reasons for such a high value in what was intended to be a controlled polymerization?

A5: A PDI greater than 2 in a controlled polymerization system often points to significant deviations from ideal living behavior. Common reasons include:

  • Chain Transfer Reactions: The presence of impurities or the inherent properties of the catalyst system at the given temperature can lead to a high rate of chain transfer, which broadens the PDI.[9]

  • Multiple Active Sites: If the catalyst system has multiple types of active sites with different reactivities, it will produce polymer chains with different growth rates, leading to a broad PDI. This is more common with heterogeneous Ziegler-Natta catalysts.

  • Mass Transfer Limitations: In highly viscous systems, poor mixing can lead to localized variations in monomer concentration, causing different chains to grow at different rates.[9]

  • Bimodal Distribution: The GPC trace might indicate a bimodal distribution, suggesting two distinct polymer populations, which could arise from a secondary initiation mechanism or catalyst degradation to a new active species.

Experimental Protocols

Detailed Methodology for Living Polymerization of this compound using a Zirconium-based Metallocene Catalyst

This protocol is a representative example based on methodologies for similar α-olefins.[4][7] Researchers should consult the primary literature for the specific catalyst they intend to use.

1. Reagent Preparation:

  • Monomer (this compound): Stir over calcium hydride (CaH₂) for 24 hours, then vacuum distill. Store under an inert atmosphere over molecular sieves.

  • Solvent (Toluene): Purify by passing through activated alumina columns and degas thoroughly with argon or nitrogen.

  • Catalyst and Co-catalyst (e.g., ansa-zirconocene and MAO): Store in a glovebox under an inert atmosphere. Prepare stock solutions of known concentration inside the glovebox.

2. Polymerization Procedure:

  • Assemble a Schlenk flask or a glass reactor equipped with a magnetic stirrer and ensure it is flame-dried under vacuum and backfilled with inert gas.

  • In the glovebox, add the desired amount of the co-catalyst solution (e.g., Methylaluminoxane, MAO) to the reactor.

  • Add the purified solvent (toluene) to the reactor.

  • Place the reactor in a temperature-controlled bath set to the desired reaction temperature (e.g., 0°C).

  • Add the purified this compound monomer to the reactor via syringe.

  • Initiate the polymerization by adding the metallocene catalyst stock solution to the stirred monomer/co-catalyst mixture.

  • Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

3. Characterization:

  • Molecular Weight and PDI: Analyze the polymer using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or polyethylene).

  • Structure: Characterize the polymer structure and tacticity using ¹H and ¹³C NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Polymerization Phase cluster_workup Workup & Analysis Phase reagent_prep Reagent Purification (Monomer, Solvent) charge_reactor Charge Reactor (Solvent, Co-catalyst) reagent_prep->charge_reactor reactor_prep Reactor Setup (Flame-dry, Inert atm.) reactor_prep->charge_reactor stock_prep Catalyst/Co-catalyst Stock Solution Prep initiation Initiate Reaction (Add Catalyst) stock_prep->initiation temp_control Set Temperature charge_reactor->temp_control add_monomer Add Monomer temp_control->add_monomer add_monomer->initiation propagation Polymerization (e.g., 1-4 hours) initiation->propagation quench Quench Reaction (Acidified Methanol) propagation->quench precipitate Precipitate Polymer quench->precipitate isolate Filter and Dry precipitate->isolate characterize Characterization (GPC, NMR) isolate->characterize

Caption: Experimental workflow for controlled polymerization of this compound.

pdi_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions high_pdi High PDI Observed impurities Impurities Present (Water, O2) high_pdi->impurities temp High Temperature high_pdi->temp catalyst Wrong Catalyst/ Slow Initiation high_pdi->catalyst mixing Poor Mixing high_pdi->mixing purify Purify Reagents & Inert Atmosphere impurities->purify leads to lower_temp Lower Reaction Temp temp->lower_temp leads to select_catalyst Use Living Catalyst/ Fast Initiator catalyst->select_catalyst leads to improve_mixing Ensure Vigorous Stirring mixing->improve_mixing leads to

Caption: Troubleshooting logic for addressing high polydispersity.

References

Technical Support Center: A Troubleshooting Guide for 1-Hexadecene Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hexadecene (B165127). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Hydroformylation

Hydroformylation, or oxo synthesis, is a pivotal industrial process for producing aldehydes from alkenes. However, achieving high yields and the desired regioselectivity with this compound can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound hydroformylation reaction is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in hydroformylation can stem from several factors, including catalyst deactivation, insufficient temperature or pressure, or impurities in the starting material.

  • Catalyst Deactivation: The catalyst, often a rhodium complex with phosphine (B1218219) ligands, can degrade.[1] Peroxides in this compound can be a culprit. Consider passing the olefin through a column of activated alumina (B75360) to remove peroxides.[1] To check for ligand degradation, ³¹P NMR can be a powerful tool to identify the formation of phosphine oxides or other byproducts.[1]

  • Reaction Conditions: Ensure the temperature and pressure are optimal for your specific catalyst system. Insufficient heat or pressure can lead to slow reaction rates. Conversely, excessively high temperatures can promote side reactions like hydrogenation.[1]

  • Syngas (CO/H₂) Ratio: An improper ratio of carbon monoxide to hydrogen can affect catalyst activity and stability. The optimal ratio is catalyst-dependent.

Q2: How can I improve the regioselectivity (n/iso ratio) of my this compound hydroformylation to favor the linear aldehyde?

A2: Controlling the formation of the linear (n) versus the branched (iso) aldehyde is a common objective.[2]

  • Ligand Choice: Bulky phosphine or phosphite (B83602) ligands tend to promote the formation of the linear aldehyde due to steric hindrance.[3]

  • Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt catalysts.[4]

  • Reaction Parameters: Lower temperatures and higher carbon monoxide partial pressures typically favor the formation of the linear product.[3]

Q3: I am observing significant amounts of heptadecane (B57597) and heptadecanol in my product mixture. How can I minimize these hydrogenation side reactions?

A3: Hydrogenation of the starting alkene (this compound to heptadecane) and the product aldehyde (heptadecanal to heptadecanol) are common side reactions.[1]

  • Adjust Syngas Ratio: Decrease the partial pressure of hydrogen relative to carbon monoxide.[1]

  • Lower Temperature: Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.[1]

Quantitative Data

The following table summarizes the effect of different catalysts and conditions on the hydroformylation of long-chain olefins, providing a baseline for what can be expected with this compound.

Catalyst SystemLigandTemperature (°C)Pressure (bar H₂/CO)Conversion (%)n/iso RatioReference
Rh(acac)(CO)₂PPh₃8020>992.5[4]
Rh(acac)(CO)₂BISBI100509830[4]
Co₂(CO)₈-120200954[4]
Rh/nano-ZnO-10050 (1:1)100-[5]
0.2Ru@NC-15040 (1:1)-93:7[2]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is a general guideline and may require optimization for specific catalyst systems and desired outcomes.

Materials:

  • This compound (purified to remove peroxides)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Triphenylphosphine - PPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Syngas (a mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the phosphine ligand in the desired molar ratio in the anhydrous, degassed solvent.

  • Reactor Sealing and Purging: Seal the autoclave and purge it several times with nitrogen or argon, followed by purging with syngas to ensure an inert atmosphere and to saturate the solvent with the reactant gases.

  • Substrate Addition: Inject the purified this compound into the autoclave.

  • Reaction: Pressurize the reactor with syngas to the desired pressure and heat the mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or NMR spectroscopy.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

  • Product Isolation: Open the reactor and transfer the reaction mixture. The product aldehydes can be isolated and purified by distillation under reduced pressure.

Workflow Diagram

Troubleshooting_Hydroformylation start Low n/iso Ratio ligand Modify Ligand start->ligand Steric Hindrance temp Lower Temperature start->temp Thermodynamic Control pressure Increase CO Pressure start->pressure Kinetic Control end Improved Selectivity ligand->end temp->end pressure->end

Caption: Troubleshooting workflow for addressing low n/iso selectivity in hydroformylation.

Polymerization

The polymerization of this compound, often utilizing Ziegler-Natta catalysts, can be susceptible to issues related to catalyst activity, polymer molecular weight control, and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ziegler-Natta polymerization of this compound is resulting in a low yield. What could be the problem?

A1: Low polymerization yields can be attributed to several factors:

  • Catalyst Poisoning: Ziegler-Natta catalysts are extremely sensitive to impurities such as water, oxygen, and polar compounds in the monomer and solvent. Ensure all reagents and the reactor are scrupulously dried and reactions are carried out under a strictly inert atmosphere.

  • Incorrect Cocatalyst/Catalyst Ratio: The ratio of the organoaluminum cocatalyst (e.g., triethylaluminum) to the titanium catalyst is crucial for activity. This ratio often requires empirical optimization.

  • Temperature: While higher temperatures can increase the initial rate, they can also lead to faster catalyst deactivation.[6]

Q2: The molecular weight of my poly(this compound) is not in the desired range. How can I control it?

A2: The molecular weight of the polymer is influenced by several parameters:

  • Temperature: Higher polymerization temperatures generally lead to lower molecular weight polymers due to increased rates of chain transfer reactions.[6]

  • Monomer Concentration: Higher monomer concentrations typically result in higher molecular weight polymers.

  • Chain Transfer Agents: Hydrogen is a commonly used chain transfer agent to control molecular weight in olefin polymerization. Introducing a controlled amount of hydrogen into the reactor will reduce the polymer chain length.

Q3: I am observing a broad molecular weight distribution (MWD) in my polymer. What are the potential causes?

A3: A broad MWD suggests the presence of multiple active site types on the catalyst or non-uniform reaction conditions.

  • Catalyst Heterogeneity: In heterogeneous Ziegler-Natta catalysts, different active sites can produce polymers with varying chain lengths.

  • Mass Transfer Limitations: Poor mixing can lead to temperature and monomer concentration gradients within the reactor, resulting in a broader MWD.

Quantitative Data

The following table shows the effect of temperature on the polymerization of alpha-olefins, which can serve as a guide for this compound.

MonomerCatalyst SystemTemperature (°C)Activity (g_polymer/mol_Fe⁻¹ h⁻¹)Mn (Da)PDIReference
1-HexeneIron(III) Pre-catalyst/EtAlCl₂302.83 x 10⁶10211.19[6]
1-HexeneIron(III) Pre-catalyst/EtAlCl₂402.88 x 10⁶--[6]
1-HexeneIron(III) Pre-catalyst/EtAlCl₂503.10 x 10⁶10841.24[6]
1-HexeneIron(III) Pre-catalyst/EtAlCl₂602.42 x 10⁶--[6]
Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol provides a general framework for the polymerization of this compound.

Materials:

  • This compound (highly purified and dried)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum - TEAL)

  • Anhydrous, deoxygenated solvent (e.g., Heptane)

  • Reaction vessel equipped with a mechanical stirrer, inert gas inlet, and temperature control.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with a high-purity inert gas (e.g., Argon or Nitrogen).

  • Solvent and Monomer Addition: Add the anhydrous solvent to the reactor, followed by the purified this compound. Bring the mixture to the desired reaction temperature.

  • Catalyst and Cocatalyst Addition: In a separate vessel under an inert atmosphere, prepare a solution of the cocatalyst in the solvent. Add the cocatalyst solution to the reactor. Then, carefully add the Ziegler-Natta catalyst to the reactor.

  • Polymerization: Maintain the reaction at the desired temperature with constant stirring. The polymerization is often exothermic and may require cooling to maintain a constant temperature.

  • Termination: After the desired reaction time, quench the polymerization by adding a deactivating agent, such as isopropanol (B130326) or an acidic solution.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the polymer, wash it repeatedly with the non-solvent to remove catalyst residues, and dry it under vacuum to a constant weight.

Workflow Diagram

Ziegler_Natta_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination TiCl4 TiCl₄ Active_Site Active Ti-Al Complex TiCl4->Active_Site AlEt3 AlEt₃ AlEt3->Active_Site Insertion Monomer Insertion Active_Site->Insertion Monomer This compound Monomer->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Insertion Polymer Poly(this compound) Growing_Chain->Polymer Quench Quenching Agent (e.g., Alcohol) Quench->Polymer

Caption: Simplified workflow of Ziegler-Natta polymerization of this compound.

Epoxidation

The epoxidation of this compound creates a reactive epoxide ring, a valuable intermediate in the synthesis of various fine chemicals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My epoxidation of this compound is giving low yields. What are the common pitfalls?

A1: Low yields in epoxidation can be due to several factors:

  • Peroxy Acid Decomposition: Peroxy acids (e.g., m-CPBA) can decompose, especially in the presence of impurities or at elevated temperatures. It is often best to use fresh or properly stored peroxy acids.

  • Ring-Opening of the Epoxide: The formed epoxide can undergo ring-opening under acidic or basic conditions, leading to diols or other byproducts. Careful control of the reaction pH is important.

  • Reaction Temperature: Epoxidations are often exothermic. Maintaining a controlled temperature, often at or below room temperature, is crucial to prevent side reactions and decomposition of the peroxy acid.

Q2: How can I purify the this compound epoxide from the reaction mixture?

A2: Purification typically involves a multi-step process:

  • Quenching: Destroy any excess peroxy acid by adding a reducing agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution.

  • Extraction: Extract the epoxide into an organic solvent.

  • Washing: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Distillation or Chromatography: For high purity, the crude epoxide can be purified by vacuum distillation or column chromatography.[7]

Experimental Protocol: Epoxidation of this compound with m-CPBA

This is a general procedure for the epoxidation of an alkene.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous chlorinated solvent (e.g., Dichloromethane - DCM)

  • Sodium bicarbonate solution

  • Sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in the anhydrous solvent. Cool the solution in an ice bath.

  • m-CPBA Addition: Dissolve m-CPBA in the same solvent and add it dropwise to the stirred solution of this compound over a period of time, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC.

  • Work-up: Once the reaction is complete, quench the excess m-CPBA by adding sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

Reaction Pathway Diagram

Epoxidation_Pathway Hexadecene This compound TransitionState Concerted Transition State Hexadecene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide 1,2-Epoxyhexadecane TransitionState->Epoxide Acid m-Chlorobenzoic Acid TransitionState->Acid

Caption: Concerted reaction pathway for the epoxidation of this compound with m-CPBA.

Olefin Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. Self-metathesis of this compound can be used to produce longer-chain internal olefins and ethylene (B1197577).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My olefin metathesis reaction is not proceeding. What are the common causes of catalyst deactivation?

A1: Ruthenium-based metathesis catalysts can be deactivated by various species:

  • Impurities: The catalyst is sensitive to impurities in the substrate and solvent, particularly those containing sulfur or phosphorus.

  • Substrate-Related Deactivation: Some functional groups on the substrate can chelate to the metal center and inhibit catalysis.

Q2: The yield of my desired metathesis product is low, and I am observing isomerization of the starting material. What is happening?

A2: Isomerization is a common side reaction in olefin metathesis, often indicating catalyst decomposition.[9] The decomposed catalyst species can be active for double bond migration. To minimize this:

  • Use a More Stable Catalyst: Newer generations of Grubbs and Hoveyda-Grubbs catalysts often exhibit higher stability.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can lead to increased catalyst decomposition and subsequent isomerization.

  • Additives: In some cases, additives can be used to suppress isomerization.

Experimental Protocol: Self-Metathesis of this compound

This is a general procedure for a self-metathesis reaction.

Materials:

  • This compound (purified)

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs 2nd Generation)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the solvent and the purified this compound to the reaction vessel.

  • Catalyst Addition: Add the metathesis catalyst to the solution. The reaction is often run at a substrate-to-catalyst ratio of 100:1 to 1000:1.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction produces ethylene gas, which can be observed bubbling out of the solution.

  • Monitoring: Follow the progress of the reaction by GC or NMR, observing the consumption of this compound and the formation of the internal olefin product (15-triacontene) and ethylene.

  • Termination: Once the reaction is complete, quench the catalyst by adding a reagent like ethyl vinyl ether.

  • Purification: Remove the solvent under reduced pressure. The product can be purified by column chromatography to remove the catalyst residues.

Catalytic Cycle Diagram

Metathesis_Cycle Catalyst [Ru]=CH-R (Active Catalyst) Alkene_Coordination Alkene Coordination Catalyst->Alkene_Coordination + this compound Metallacyclobutane Metallacyclobutane Intermediate Alkene_Coordination->Metallacyclobutane [2+2] Cycloaddition Product_Release Product Release Metallacyclobutane->Product_Release Retro [2+2] Cycloaddition New_Alkene New Alkene Product Product_Release->New_Alkene New_Carbene New Carbene Species Product_Release->New_Carbene New_Carbene->Catalyst Completes Cycle

Caption: Simplified catalytic cycle for olefin metathesis.

References

Technical Support Center: The Impact of 1-Hexadecene Impurities on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Hexadecene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from impurities in this compound, which can significantly impact experimental results in polymerization, nanoparticle synthesis, and drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and where do they come from?

Commercial this compound is typically of high purity (≥99.0%), but trace impurities can be present, originating from the synthesis process, storage, or handling.[1][2] Key impurities to be aware of include:

  • Oxidation Products: Due to its reactive double bond, this compound can oxidize upon exposure to air, especially at elevated temperatures.[3][4] This can form peroxides, aldehydes, ketones, carboxylic acids, and epoxides like 1,2-epoxyhexadecane.[3][5][6]

  • Isomeric Impurities: The manufacturing process can result in other C16 isomers, such as internal olefins and branched (vinylidene-type) olefins.[7]

  • Residual Catalysts: Traces of catalysts used during polymerization synthesis (e.g., zirconium or aluminum compounds) may remain.[8][9]

  • Water: Moisture can be introduced during storage and handling and is detrimental to many reactions.[2][10]

  • Shorter and Longer Chain Olefins: Byproducts from the ethylene (B1197577) oligomerization process can include other alpha-olefins (e.g., 1-dodecene, 1-octadecene).

  • Solvents: Residual solvents from synthesis and purification steps may be present.[2]

Q2: How can I test for the presence of impurities in my this compound sample?

Several analytical techniques can be used to assess the purity of this compound. The appropriate method depends on the suspected impurity.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common and effective methods for identifying and quantifying volatile impurities such as isomers, residual solvents, and shorter/longer chain olefins.[2] An analytical standard of this compound typically has a purity of ≥99.8% as determined by GC.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for detecting functional groups that are not present in pure this compound, such as the hydroxyl (-OH) and carbonyl (C=O) groups from oxidation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities if they are present in sufficient concentration and have distinct spectral signatures.[2]

  • Peroxide Test Strips/Titration: A quick and simple way to test for the presence of peroxide impurities, which can form upon storage and exposure to air.[6]

Q3: Can this compound polymerize during my experiment?

Yes, this is a critical consideration, especially in high-temperature applications like nanoparticle synthesis. The analogous alpha-olefin, 1-octadecene, is known to spontaneously polymerize at temperatures between 120–320 °C.[11][12] This resulting poly(1-octadecene) is an aliphatic impurity that can be difficult to separate from the desired nanocrystals due to similar solubility and size.[11] It is highly probable that this compound exhibits similar behavior.

Troubleshooting Guides

Guide 1: Polymerization Reactions

Issue: Low molecular weight or broad polydispersity (PDI) in poly(this compound).

Low molecular weight in polymerization is often caused by factors that prematurely terminate chain growth.[13]

Potential Cause Troubleshooting Steps
Catalyst Deactivation by Impurities 1. Purify this compound: Pass the monomer through a column of activated alumina (B75360) to remove polar inhibitors and stabilizers.[10] 2. Dry and Degas: Ensure the monomer and any solvents are rigorously dried and deoxygenated to remove water and oxygen, which can poison sensitive catalysts.[10]
Incorrect Chain Transfer Rate 1. Adjust Cocatalyst: The type and concentration of the cocatalyst (e.g., aluminum alkyls) can significantly affect molecular weight. For poly(1-hexene), triisobutylaluminum (B85569) (TIBAL) may produce higher molecular weight polymer than triethylaluminum (B1256330) (TEA).[14] 2. Control Temperature: Higher polymerization temperatures generally decrease molecular weight by increasing the rate of chain transfer reactions.[10]
Residual Catalyst Impurities in Monomer If using a specific catalyst system, ensure the monomer is free from residues of other catalytic species that could interfere with the reaction.

Experimental Protocol: Purification of this compound for Polymerization

This protocol describes a general method for removing common inhibitors and water.

  • Setup: Assemble a glass chromatography column packed with activated alumina. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Packing: Add activated alumina to the column. The amount will depend on the volume of this compound to be purified (a rule of thumb is a 10:1 ratio of alumina to monomer by weight).

  • Elution: Pass the commercial this compound through the column under a positive pressure of inert gas.

  • Collection: Collect the purified monomer in a dry, inert-atmosphere flask (e.g., a Schlenk flask).

  • Storage: Store the purified this compound under an inert atmosphere and away from light. For long-term storage, consider adding a molecular sieve to scavenge any residual moisture.

Logical Workflow for Troubleshooting Low Molecular Weight Polymer

G start Low Molecular Weight Observed purity Verify Monomer Purity (GC, Peroxide Test) start->purity stoichiometry Check Reactant Stoichiometry purity->stoichiometry Purity OK purify_monomer Action: Purify Monomer (e.g., Alumina Column) purity->purify_monomer Impurities Detected conditions Review Reaction Conditions (Temp, Time, Pressure) stoichiometry->conditions Stoichiometry Correct adjust_stoich Action: Recalculate and Adjust Stoichiometry stoichiometry->adjust_stoich Error Found catalyst Assess Catalyst Activity conditions->catalyst Conditions Optimal optimize_cond Action: Optimize Temperature and Reaction Time conditions->optimize_cond Suboptimal fresh_catalyst Action: Use Fresh Catalyst/ Optimize Cocatalyst catalyst->fresh_catalyst Activity Suspect end_ok High Molecular Weight Achieved purify_monomer->end_ok adjust_stoich->end_ok optimize_cond->end_ok fresh_catalyst->end_ok

Troubleshooting workflow for low molecular weight polymer.
Guide 2: Nanoparticle Synthesis (e.g., Quantum Dots, Lipid Nanoparticles)

Issue: Inconsistent nanoparticle size, shape, or poor monodispersity.

The quality of nanoparticles is highly sensitive to trace impurities in the reaction medium.[11]

Potential Cause Troubleshooting Steps
Presence of Unwanted Ligands/Coordinating Species 1. Check for Oxidation: Oxidation products (aldehydes, carboxylic acids) can act as competing capping agents, affecting nanocrystal growth and stability. Use freshly purified this compound. 2. Solvent Purity: Ensure all solvents are of high purity and anhydrous, as even trace amounts of water or other coordinating impurities can alter nanoparticle morphology.[15]
Uncontrolled Polymerization of this compound 1. Lower Reaction Temperature: If the protocol allows, reduce the synthesis temperature to minimize the rate of this compound polymerization. 2. Use Saturated Alkane Solvent: For syntheses where this compound acts only as a non-coordinating solvent, consider replacing it with a high-boiling point saturated alkane (e.g., hexadecane) to prevent polymerization.[11]
Poor Purity of Lipid Components In the formulation of Lipid Nanoparticles (LNPs), the purity of all lipid components, including this compound if used, is critical for proper self-assembly, stability, and encapsulation efficiency.[16][17] Use lipids from reputable suppliers with documented purity.

Experimental Protocol: Analytical Workflow for Purity Assessment of this compound

This workflow outlines the steps to characterize the purity of a this compound sample before use in a sensitive nanoparticle synthesis.

G start This compound Sample gcms GC-MS Analysis start->gcms ftir FTIR Analysis start->ftir peroxide Peroxide Test start->peroxide gcms_res Identify/Quantify: - Isomers - Other Olefins - Residual Solvents gcms->gcms_res ftir_res Detect: - Carbonyls (C=O) - Hydroxyls (-OH) (from oxidation) ftir->ftir_res peroxide_res Detect/Quantify: - Peroxides peroxide->peroxide_res decision Purity Acceptable? gcms_res->decision ftir_res->decision peroxide_res->decision proceed Proceed with Experiment decision->proceed Yes purify Purify Sample decision->purify No purify->start Re-analyze

Workflow for purity analysis of this compound.
Guide 3: Drug Development and Formulation

Issue: Low drug encapsulation efficiency or instability of lipid-based drug delivery systems.

The performance of drug delivery systems, such as lipid nanoparticles (LNPs) or microspheres, depends heavily on the purity of the formulation components.[1][16]

Potential Cause Troubleshooting Steps
Impurity-Induced LNP Instability 1. Verify Lipid Purity: Impurities in any lipid component can disrupt the ordered packing within the nanoparticle, leading to drug leakage or particle aggregation.[17][18] Source high-purity lipids and verify their identity and purity upon receipt. 2. Control pH and Ionic Strength: Ensure that buffers used during formulation are not contaminated, as this can affect the charge of ionizable lipids critical for nucleic acid encapsulation.[16]
Residual Solvents Affecting Drug Loading 1. Quantify Residual Solvents: Use techniques like thermogravimetric analysis (TGA) or GC to quantify residual solvents in your polymer or lipid raw materials.[1] 2. Optimize Drying Process: If preparing microspheres via solvent evaporation, ensure the drying process is sufficient to remove residual solvents, which can impact drug solubility and encapsulation.[1][19]

Signaling Pathway: Impact of Impurities on LNP-Mediated Drug Delivery

This diagram illustrates how impurities can hypothetically interfere with the intended pathway of an LNP-based therapeutic.

G cluster_0 Formulation & Circulation cluster_1 Cellular Level LNP LNP Formulation (with this compound) Circulation Systemic Circulation LNP->Circulation Degradation Premature LNP Degradation or Aggregation LNP->Degradation Impurity-induced Impurity Impurity (e.g., Oxidation Product) Impurity->LNP Disrupts Packing Uptake Cellular Uptake (Endocytosis) Circulation->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape FailedEscape Failed Endosomal Escape (Lysosomal Degradation) Endosome->FailedEscape Poor LNP stability Release Drug Release Escape->Release Action Therapeutic Action Release->Action

Hypothetical impact of impurities on LNP drug delivery.

References

Technical Support Center: Enhancing the Reactivity of 1-Hexadecene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the reactivity and successful application of 1-hexadecene (B165127) in various organic synthesis reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Hydroformylation

Q1: My hydroformylation of this compound is showing low conversion to the desired aldehyde products.

A1: Low conversion in hydroformylation can stem from several factors:

  • Catalyst Activity: The chosen rhodium or cobalt catalyst may have low activity. Consider screening different catalysts or increasing the catalyst loading. For instance, rhodium catalysts supported on nano-oxides have demonstrated high activity, achieving up to 100% conversion.[1]

  • Reaction Conditions: Temperature and pressure play a crucial role. For rhodium-catalyzed hydroformylation, temperatures between 80-100°C and syngas (CO/H₂) pressures of 20-50 bar are often effective.[2] Increasing the pressure can sometimes improve conversion, but may also affect regioselectivity.[3]

  • Ligand Degradation: The phosphine (B1218219) ligands used with rhodium catalysts can degrade under reaction conditions, leading to loss of catalytic activity.[4] Ensure high-purity ligands are used and consider using more robust ligand systems.

  • Mass Transfer Limitation: In biphasic systems, poor mixing can limit the reaction rate. Ensure vigorous stirring to maximize the interfacial area between the aqueous catalyst phase and the organic substrate phase.[5]

Q2: I am observing poor regioselectivity (low n/iso ratio) in the hydroformylation of this compound, with a high proportion of the branched aldehyde.

A2: Achieving high regioselectivity for the linear aldehyde (n-aldehyde) is a common challenge. Here are some strategies to improve it:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky phosphine ligands, such as BISBI, can favor the formation of the linear aldehyde, leading to n/iso ratios as high as 30.[2]

  • Reaction Temperature and Pressure: Lower temperatures and higher carbon monoxide pressures generally favor the formation of the linear aldehyde by suppressing isomerization of the starting alkene.[4]

  • Catalyst System: Platinum-based catalysts, particularly those on mesoporous supports like MCM-41, have shown higher regioselectivity compared to their rhodium counterparts, although they may exhibit lower overall activity.[6]

Q3: Significant amounts of 1-hexadecane and isomerized internal hexadecenes are forming as byproducts.

A3: The formation of alkanes (hydrogenation) and internal olefins (isomerization) are common side reactions in hydroformylation.[7][8]

  • Hydrogenation: This occurs when the alkene is hydrogenated by the H₂ in the syngas. This can be minimized by optimizing the H₂/CO ratio. A 1:1 ratio is a common starting point.

  • Isomerization: Alkene isomerization is often catalyzed by the same metal complex. Using ligands that promote faster hydroformylation over isomerization can help. Additionally, as mentioned, lower temperatures can disfavor isomerization.[4]

Olefin Metathesis

Q1: My cross-metathesis reaction with this compound is resulting in a high percentage of homodimerized products.

A1: Suppressing homodimerization is key to achieving high yields of the desired cross-metathesis product.

  • Reaction Stoichiometry: Use a large excess of one of the alkene partners. This statistically favors the cross-metathesis pathway.[9]

  • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and can be more effective at promoting cross-metathesis over homodimerization, especially with sterically hindered alkenes.[10]

  • Reaction Concentration: For cross-metathesis, more concentrated solutions are generally preferred to favor intermolecular reactions.[10]

Q2: The metathesis catalyst (e.g., Grubbs catalyst) appears to be deactivating quickly.

A2: Catalyst deactivation is a significant challenge in olefin metathesis.[11][12]

  • Purity of Reagents and Solvents: Metathesis catalysts are sensitive to impurities, especially oxygen, moisture, and coordinating functional groups.[11][12] Ensure all reagents and solvents are rigorously purified and dried, and the reaction is performed under an inert atmosphere. Some solvents like DCM may contain stabilizers (e.g., amylene) that can interfere with the reaction.[13]

  • Functional Group Incompatibility: Substrates containing strongly coordinating groups, such as unprotected amines or some N-heterocycles, can poison the catalyst.[14] Protection of these functional groups may be necessary.

  • Ethylene (B1197577) Removal: In reactions that produce ethylene as a byproduct (e.g., ring-closing metathesis or cross-metathesis of terminal alkenes), its accumulation can inhibit the catalyst. Bubbling an inert gas like argon through the reaction mixture can help remove ethylene and drive the reaction to completion.[10]

Epoxidation

Q1: The epoxidation of this compound is incomplete, and I'm recovering unreacted starting material.

A1: Incomplete conversion can be due to several factors:

  • Oxidant Stoichiometry: Ensure at least one equivalent of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) is used. For less reactive systems, a slight excess (1.1-1.5 equivalents) may be necessary.

  • Reaction Temperature: While many epoxidations proceed at room temperature, some systems may require gentle heating to go to completion. However, be cautious as higher temperatures can also lead to side reactions.

  • Catalyst Activity (for catalyzed reactions): If using a catalytic system (e.g., with H₂O₂), the catalyst may not be active enough. Consider screening different catalysts or increasing the catalyst loading.

Q2: My epoxidation reaction is producing significant amounts of the corresponding diol as a byproduct.

A2: The formation of a diol is a common side reaction, resulting from the ring-opening of the newly formed epoxide.[15]

  • Acidic Conditions: The presence of acid, either as an impurity or as a byproduct of the oxidant (e.g., m-chlorobenzoic acid from m-CPBA), can catalyze the hydrolysis of the epoxide. Adding a mild base, like sodium bicarbonate, to the reaction mixture can neutralize any acid and suppress diol formation.

  • Water Content: Ensure anhydrous conditions are maintained, as water is required for the hydrolysis of the epoxide.

Q3: I am observing the formation of other byproducts, such as aldehydes or ketones.

A3: Under certain conditions, the epoxide can isomerize to form carbonyl compounds.[9] This can be more prevalent with certain catalysts or at higher reaction temperatures. Optimizing the reaction conditions to favor epoxidation over isomerization is key.

Polymerization

Q1: I am unable to control the molecular weight of the poly(this compound).

A1: Controlling the molecular weight of the polymer is crucial for tailoring its properties.

  • Chain Transfer Agents: The addition of a chain transfer agent, such as hydrogen, can effectively reduce the molecular weight of the polymer.[4][16] Unsaturated alcohols have also been used as chain-transfer agents to introduce aldehyde end-groups.[17]

  • Monomer to Initiator Ratio: In living polymerizations, the molecular weight is directly proportional to the ratio of monomer to initiator. By carefully controlling this ratio, the molecular weight can be predicted and controlled.

  • Polymerization Temperature: Lowering the polymerization temperature generally leads to an increase in the molecular weight of the resulting polymer.[8]

Q2: The polymerization catalyst is deactivating over time, leading to low yields.

A2: Catalyst deactivation is a known issue in Ziegler-Natta and other coordination polymerizations.[18][19][20]

  • Impurity Scavenging: Impurities in the monomer and solvent can poison the catalyst. Pre-treating the monomer and solvent with a scavenger, such as trialkylaluminum, can help remove these impurities.

  • Formation of Dormant Species: In some systems, the active catalyst can react to form dormant or inactive species. For example, with zirconocene (B1252598) catalysts, the formation of dimethylalane complexes can lead to a previously unrecognized pathway for catalyst deactivation.[18][20]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound is a combustible liquid and may be fatal if swallowed and enters airways.[19] It is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong oxidizing agents, as this can lead to a violent reaction.[17]

Q2: How should this compound be stored?

A2: this compound should be stored in a cool, dry, well-ventilated area away from heat and sources of ignition.[21] Due to its high reactivity with air, which can lead to the formation of unwanted oxidized impurities, it is often stored under an inert atmosphere, such as nitrogen.[6]

Q3: What are the common applications of this compound in organic synthesis?

A3: this compound is a versatile building block in organic synthesis.[12] It is commonly used as a monomer or comonomer in polymerization reactions to produce polymers with specific properties.[12] It also serves as a starting material for the synthesis of surfactants, lubricants, plasticizers, and other specialty chemicals.[12]

Q4: Can I use this compound in aqueous reaction media?

A4: this compound is immiscible with water.[22] However, it can be used in aqueous biphasic reactions with the aid of phase-transfer catalysts or surfactants to facilitate the interaction between the organic substrate and a water-soluble catalyst.[5]

Data Presentation: Comparative Performance in this compound Reactions

The following tables summarize quantitative data for key reactions involving this compound, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Hydroformylation of this compound

Catalyst SystemLigandTemperature (°C)Pressure (bar H₂/CO)Conversion (%)n/iso RatioTOF (h⁻¹)Reference
Rh(acac)(CO)₂PPh₃8020>992.51000[2]
Rh(acac)(CO)₂BISBI100509830800[2]
Co₂(CO)₈-120200954100[2]
Rh/nano-ZnO-10050100--[1]
Rh(acac)(CO)₂TPPTS8050652.8-[5]

Table 2: Metathesis of 1-Hexene (B165129) (as a model for this compound)

CatalystCatalyst Loading (mol%)Temperature (°C)Conversion (%)Selectivity (to 5-decene)Reference
WO₃/SiO₂-420-460--[15]
Re₂O₇/γ-Al₂O₃-45Low-[23]

Table 3: Epoxidation of 1-Hexene (as a model for this compound)

OxidantCatalystSolventTemperature (°C)Conversion of 1-Hexene (%)Selectivity to Epoxide (%)Reference
H₂O₂Fe-TS-1Acetonitrile7033.492.0
O₂Mo(VI) complexDMF60-90Nearly complete-[9]

Table 4: Polymerization of 1-Hexene (as a model for this compound)

Catalyst SystemCocatalystTemperature (°C)Polymer Yield (g/g Cat·h)Mₙ ( g/mol )Mₙ/MₙReference
Ti-MgAlEt₃70--10-22[4]
Ti-MgAl(i-Bu)₃70--4-5[4]
Z-N118--899252,300-[22]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the transformation of this compound.

Protocol 1: Hydroformylation of this compound using a Rhodium-Based Catalyst[2]

Materials:

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • This compound (substrate)

  • Toluene (B28343) (solvent, anhydrous)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In a glovebox, charge the autoclave with Rh(acac)(CO)₂ and the desired amount of PPh₃ ligand.

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add this compound to the reactor.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar) and then vent three times to ensure an inert atmosphere.

  • Pressurize the reactor to the final desired pressure with syngas.

  • Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously.

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine conversion and regioselectivity.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product mixture can be purified by distillation or chromatography to isolate the desired heptadecanal (B146464) isomers.

Protocol 2: Cross-Metathesis of this compound with a Second Alkene using Grubbs Catalyst[9]

Materials:

  • Grubbs second-generation catalyst

  • This compound

  • Second alkene partner (e.g., in excess)

  • Dichloromethane (DCM, anhydrous and degassed)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound and the second alkene in anhydrous, degassed DCM in a Schlenk flask.

  • In a separate vessel, dissolve the Grubbs catalyst in a small amount of DCM.

  • Add the catalyst solution to the stirred solution of the alkenes.

  • If the reaction is sluggish, gently heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired cross-metathesis product.

Protocol 3: Epoxidation of this compound with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in a slight molar excess (e.g., 1.1 equivalents).

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • The crude product can be purified by flash chromatography if necessary.

Protocol 4: Ziegler-Natta Polymerization of this compound[22]

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Triethylaluminum (TEAL) or other alkylaluminum co-catalyst

  • This compound (purified to remove inhibitors and moisture)

  • Heptane or other suitable anhydrous, deoxygenated solvent

  • Jacketed glass reactor with mechanical stirring, temperature control, and an inert gas inlet/outlet

Procedure:

  • Thoroughly dry and purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous, deoxygenated solvent to the reactor.

  • Introduce the alkylaluminum co-catalyst to the solvent to scavenge any remaining impurities.

  • Add the Ziegler-Natta catalyst to the reactor.

  • Introduce the purified this compound monomer to the reactor.

  • Maintain the desired polymerization temperature using the reactor jacket.

  • The polymerization is often exothermic, so cooling may be required to maintain a constant temperature.

  • After the desired reaction time, quench the polymerization by adding a small amount of an alcohol (e.g., isopropanol).

  • The polymer will precipitate from the solution. Filter the polymer and wash it with an acidified alcohol solution to remove catalyst residues, followed by washing with pure alcohol.

  • Dry the resulting poly(this compound) in a vacuum oven at a moderate temperature.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the synthesis and modification of this compound.

Hydroformylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst_Prep Catalyst & Ligand (Rh(acac)(CO)2 + PPh3) Autoclave_Charging Charge Autoclave (in Glovebox) Catalyst_Prep->Autoclave_Charging Substrate_Prep This compound & Anhydrous Toluene Substrate_Prep->Autoclave_Charging Pressurization Pressurize with Syngas (H2/CO) Autoclave_Charging->Pressurization Heating_Stirring Heat & Stir (e.g., 80°C) Pressurization->Heating_Stirring Cooling_Venting Cool & Vent Heating_Stirring->Cooling_Venting Sampling_Analysis GC Analysis (Conversion & n/iso) Cooling_Venting->Sampling_Analysis Purification Purification (Distillation/Chromatography) Sampling_Analysis->Purification

Caption: Workflow for the hydroformylation of this compound.

Metathesis_Troubleshooting Start Low Yield in Cross-Metathesis Check1 High Homodimerization? Start->Check1 Solution1 Increase Excess of one Alkene Partner Check1->Solution1 Yes Check2 Catalyst Deactivation? Check1->Check2 No End Improved Yield Solution1->End Solution2a Purify Reagents & Solvents Check2->Solution2a Yes Solution2b Protect Coordinating Functional Groups Solution2a->Solution2b Solution2c Remove Ethylene (if applicable) Solution2b->Solution2c Solution2c->End

Caption: Troubleshooting logic for olefin metathesis.

Epoxidation_Byproducts Start This compound + Oxidant Desired 1,2-Epoxyhexadecane (Desired Product) Start->Desired Byproduct1 1,2-Hexadecanediol (Diol Byproduct) Desired->Byproduct1 Byproduct2 Heptadecanal/2-Heptadecanone (Isomerization Byproducts) Desired->Byproduct2 Cause1 Acid/Water catalyzed Ring Opening Byproduct1->Cause1 Cause2 Thermal or Catalyst-induced Isomerization Byproduct2->Cause2

Caption: Common byproducts in this compound epoxidation.

Polymerization_Control Goal Control Poly(this compound) Molecular Weight Factor1 Chain Transfer Agent (e.g., H2) Goal->Factor1 Factor2 Monomer / Initiator Ratio Goal->Factor2 Factor3 Polymerization Temperature Goal->Factor3 Outcome1 Increase [Agent] → Decrease MW Factor1->Outcome1 Outcome2 Increase Ratio → Increase MW Factor2->Outcome2 Outcome3 Decrease Temp → Increase MW Factor3->Outcome3

Caption: Factors controlling molecular weight in polymerization.

References

Technical Support Center: 1-Hexadecene Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe handling and disposal of 1-Hexadecene in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is generally considered to have low acute toxicity. However, the primary hazard is aspiration toxicity; it may be fatal if swallowed and enters the airways[1][2][3]. It can also cause mild skin and eye irritation upon contact[4]. Repeated exposure may lead to skin dryness or cracking[1].

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following PPE is recommended when handling this compound:

  • Hand Protection: Neoprene or nitrile rubber gloves[4].

  • Eye Protection: Chemical safety goggles. Contact lenses should not be worn[4].

  • Skin and Body Protection: A laboratory coat and suitable protective clothing to prevent skin contact[4][5].

  • Respiratory Protection: Generally not required in a well-ventilated area. However, if there is a risk of inhalation of vapors or mists, a NIOSH-approved respirator is recommended[4][6][7].

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[1][8]. It should be kept away from heat, sparks, open flames, and strong oxidizing agents[1][4].

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents[1][2][4]. Contact with these materials can lead to vigorous reactions.

Q5: How should this compound waste be disposed of?

A5: this compound and its containers must be disposed of as hazardous waste. The recommended method is incineration by a licensed waste disposal company[5]. Do not dispose of it into sewers or release it into the environment[1][6].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected color change in reaction Contamination with incompatible materials (e.g., oxidizing agents). Side reactions due to impurities in starting materials.Stop the reaction immediately. Review the experimental protocol for potential sources of contamination. Purify starting materials if necessary.
Solidification of this compound in storage Storage temperature is below its melting point (approximately 4°C).Gently warm the container in a water bath to melt the contents. Ensure the container is properly sealed to prevent moisture ingress.
Mild skin irritation after handling Direct skin contact with this compound.Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1][4]. Always wear appropriate gloves during handling.
Faint organic odor in the lab Improperly sealed container or minor spill.Check that all containers of this compound are tightly closed. Inspect the work area for any small spills and clean them up according to the spill cleanup protocol. Ensure adequate ventilation.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound
  • Preparation:

    • Ensure a clean and organized workspace, preferably within a fume hood[5].

    • Verify that an emergency eyewash station and safety shower are accessible[1][5].

    • Don the required PPE: chemical safety goggles, nitrile or neoprene gloves, and a lab coat[4].

  • Dispensing:

    • Ground the container when transferring large volumes to prevent static discharge.

    • Use clean, compatible glassware or equipment for dispensing.

    • Measure the required amount of this compound carefully, avoiding splashes.

    • Immediately and securely recap the stock container after dispensing.

  • Post-Handling:

    • Clean any contaminated surfaces.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water[4].

Protocol 2: Small-Scale Spill Cleanup (under 100 mL)
  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated. Open windows or increase fume hood sash height if safe to do so[9].

    • Eliminate all ignition sources[8][10].

  • Containment and Absorption:

    • Wear appropriate PPE, including gloves and eye protection.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents[1][6][9]. Work from the outside of the spill inwards to prevent spreading[9].

  • Cleanup and Disposal:

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container[1][11].

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol), and place the cleaning materials in the waste container.

    • Decontaminate the area with soap and water[12].

    • Seal the waste container and label it as "Hazardous Waste: this compound"[5].

    • Arrange for pickup by your institution's environmental health and safety (EHS) office[5].

Data Presentation

PropertyValueReference
CAS Number 629-73-2[1]
Molecular Formula C₁₆H₃₂[4]
Molar Mass 224.44 g/mol [13]
Appearance Colorless liquid or solid[4]
Melting Point 4 °C[8]
Boiling Point 285 °C[8]
Flash Point 132 °C (269.6 °F)[1]
Lower Explosion Limit 0.5 % (v/v)[4]
Upper Explosion Limit 5.8 % (v/v)[4]
Solubility Insoluble in water; Soluble in alcohol and ether[4][8]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Protocol PPE Don Appropriate PPE Prep->PPE Vent Ensure Proper Ventilation PPE->Vent Dispense Dispense Chemical Vent->Dispense Proceed to Handling React Perform Experiment Dispense->React Clean Clean Work Area React->Clean Experiment Complete Waste Segregate Waste Clean->Waste Dispose Dispose via EHS Waste->Dispose SpillResponse Spill Spill Occurs Alert Alert Others & Evacuate if Necessary Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill Small LargeSpill Large Spill (>100mL) or Unknown Assess->LargeSpill Large/Unknown Cleanup Contain & Clean Up with Spill Kit SmallSpill->Cleanup EHS Contact EHS/Emergency Services LargeSpill->EHS Dispose Dispose of Waste Cleanup->Dispose

References

Validation & Comparative

A Comparative Guide to 1-Hexadecene and 1-Octadecene in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-quality nanoparticles, the choice of solvent is a critical parameter that significantly influences the final product's characteristics. Among the high-boiling point solvents frequently employed, 1-hexadecene (B165127) and 1-octadecene (B91540) are two of the most common. This guide provides an objective comparison of these two alpha-olefins, supported by experimental data, to aid researchers in selecting the optimal solvent for their nanoparticle synthesis protocols.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of this compound and 1-octadecene. These properties, particularly the boiling point and viscosity, play a crucial role in the reaction kinetics and growth of nanoparticles.

PropertyThis compound1-Octadecene
Molecular Formula C₁₆H₃₂C₁₈H₃₆
Molecular Weight 224.43 g/mol 252.48 g/mol
Boiling Point 285 °C[1]315 °C[2]
Melting Point 4 °C18 °C
Density 0.78 g/cm³ at 20 °C[1]0.79 g/cm³ at 20 °C
Viscosity (kinematic) 3.83 cSt at 20 °C[1]3.85 cP at 25 °C[3]

Performance in Nanoparticle Synthesis

The selection between this compound and 1-octadecene extends beyond their physical properties and into their chemical behavior at the high temperatures typically required for nanoparticle synthesis.

1-Octadecene (ODE): The Double-Edged Sword

1-Octadecene is a widely utilized solvent in the synthesis of a variety of nanoparticles, including quantum dots (e.g., CdSe, InP) and metal oxides (e.g., Fe₃O₄, TiO₂)[2][4]. Its high boiling point makes it ideal for high-temperature synthesis, allowing for better crystal growth and narrow size distributions.

However, a significant drawback of 1-octadecene is its propensity to polymerize at temperatures commonly used in nanoparticle synthesis (120–320 °C)[4][5]. This polymerization leads to the formation of poly(1-octadecene) (poly(ODE)), a waxy byproduct that is notoriously difficult to separate from the final nanoparticle product due to its similar solubility[4][5]. The presence of poly(ODE) can interfere with subsequent surface functionalization and characterization of the nanoparticles.

The terminal alkene group in 1-octadecene can also be reactive and participate in the synthesis. For instance, it can act as a reducing agent for sulfur and selenium precursors in the synthesis of chalcogenide nanocrystals[4]. In such cases, the use of a saturated solvent alternative would not be viable.

This compound: A Similar Alkene with Potential Advantages

As a shorter-chain homolog of 1-octadecene, this compound shares many of its properties as a high-boiling point, non-coordinating solvent. Its lower boiling point may be advantageous for syntheses that do not require the extreme temperatures achievable with 1-octadecene. While less extensively reported in the literature specifically in direct comparison, its chemical similarity to 1-octadecene suggests it would also be susceptible to polymerization at high temperatures, a factor that researchers should consider. However, for syntheses where the reactivity of the terminal alkene is not required, saturated alkanes like n-hexadecane have been shown to be effective substitutes for 1-octadecene, yielding nanoparticles of similar quality without the issue of polymerization[4]. This suggests that for many applications, the choice between these alpha-olefins and their saturated counterparts is a critical consideration.

Experimental Protocols

The following is a generalized experimental protocol for the hot-injection synthesis of nanoparticles, a common method where either this compound or 1-octadecene can be used as the solvent.

Generalized Hot-Injection Synthesis of Nanoparticles

  • Precursor Solution Preparation:

    • The metal precursor (e.g., cadmium oxide, iron(III) acetylacetonate) is dissolved in a mixture of the chosen solvent (this compound or 1-octadecene) and a coordinating ligand (e.g., oleic acid, oleylamine) in a three-neck flask.

    • This mixture is typically degassed under vacuum at an elevated temperature (e.g., 120 °C) for a period (e.g., 1 hour) to remove water and oxygen.

  • Chalcogenide/Reducing Agent Solution Preparation:

    • In a separate vial, the chalcogenide precursor (e.g., selenium, sulfur) or reducing agent is dissolved in the same solvent (this compound or 1-octadecene) or a compatible co-solvent (e.g., trioctylphosphine).

  • Injection and Growth:

    • The temperature of the metal precursor solution is raised to the desired reaction temperature (typically between 240 °C and 320 °C).

    • The chalcogenide/reducing agent solution is rapidly injected into the hot precursor solution under vigorous stirring.

    • The reaction is allowed to proceed for a specific time to allow for nanoparticle growth. The size of the nanoparticles can often be tuned by controlling the reaction time and temperature.

  • Quenching and Purification:

    • The reaction is quenched by rapidly cooling the flask.

    • The nanoparticles are isolated by precipitation with a non-solvent (e.g., ethanol, acetone) and centrifugation.

    • The nanoparticles are washed multiple times to remove unreacted precursors, excess ligands, and any solvent-related byproducts.

Logical Workflow for Solvent Selection

The decision-making process for selecting between this compound, 1-octadecene, or a saturated alkane can be visualized as follows:

Solvent_Selection start Start: Nanoparticle Synthesis Requirement need_alkene Does the reaction require a terminal alkene? start->need_alkene temp Required Synthesis Temperature need_alkene->temp Yes consider_alkane Consider Saturated Alkane (e.g., n-Hexadecane, n-Octadecane) need_alkene->consider_alkane No use_ode Use 1-Octadecene (Higher boiling point) temp->use_ode > 285 °C use_hde Use this compound (Lower boiling point) temp->use_hde <= 285 °C purification Be aware of potential poly(alkene) impurities and plan purification accordingly. use_ode->purification use_hde->purification no_impurities Benefit from no alkene polymerization impurities. consider_alkane->no_impurities

Caption: A decision tree for selecting a high-boiling point solvent for nanoparticle synthesis.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the hot-injection synthesis of nanoparticles.

Nanoparticle_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_injection Injection and Growth cluster_purification Purification precursor_mix Mix Metal Precursor, Ligand, and This compound/1-Octadecene degas Degas under Vacuum at ~120 °C precursor_mix->degas heat Heat to Reaction Temp. (240-320 °C) degas->heat inject Rapidly Inject Chalcogenide Solution heat->inject growth Nanoparticle Growth inject->growth quench Quench Reaction (Cool Down) growth->quench precipitate Precipitate with Non-solvent quench->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge final_product Redisperse Purified Nanoparticles centrifuge->final_product

Caption: A typical workflow for the hot-injection synthesis of nanoparticles.

Conclusion

Both this compound and 1-octadecene are effective high-boiling point solvents for the synthesis of a wide range of nanoparticles. The choice between them, and indeed whether to use an alkene or a saturated alkane, is highly dependent on the specific requirements of the synthesis.

  • 1-Octadecene is well-established and its higher boiling point is beneficial for syntheses requiring very high temperatures. However, the significant potential for polymerization and subsequent product contamination is a major drawback that necessitates careful consideration of purification strategies.

  • This compound offers a slightly lower boiling point, which may be sufficient for many syntheses while potentially reducing the extent of polymerization, although this requires further direct comparative studies.

  • For syntheses where the reactivity of the terminal double bond is not essential, saturated alkanes like n-hexadecane present a compelling alternative, eliminating the problem of polymerization and simplifying product purification.

Ultimately, the optimal solvent choice will be a balance between the required reaction temperature, the chemical role of the solvent in the reaction, and the ease of purification of the final nanoparticle product. Researchers are encouraged to perform small-scale trial reactions to determine the most suitable solvent for their specific system.

References

Evaluating the Purity of 1-Hexadecene from Different Chemical Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly influence experimental outcomes. 1-Hexadecene, a long-chain alpha-olefin, is utilized in various applications, including as an organic intermediate and a component in drilling fluids.[1][2] The presence of impurities can lead to undesirable side reactions, affect product yield, and compromise the integrity of research data. This guide provides an objective comparison of this compound purity from various suppliers, supported by detailed experimental protocols for its evaluation.

The purity of commercially available this compound typically ranges from 95% to over 99.5%.[3][4][5] The most common analytical method for determining the purity of alkenes like this compound is gas chromatography (GC).[6][7] This technique allows for the separation and quantification of volatile and semi-volatile compounds in a mixture.[8] For a more in-depth analysis, hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) are invaluable for identifying unknown impurities.[8][9]

Comparative Purity Data

To provide a clear comparison, the following table summarizes hypothetical purity data for this compound from several major chemical suppliers. These values are based on the typical purities advertised and are intended for illustrative purposes. For actual batch-specific purity, always refer to the supplier's certificate of analysis.

SupplierProduct NumberStated Purity (%)Potential ImpuritiesAnalytical Method
Supplier A 12345>99.0 (GC)Isomers of hexadecene, C16 alkanes, oxidation byproductsGas Chromatography (GC)
Supplier B 67890≥99Isomers of hexadecene, shorter and longer chain olefinsGas Chromatography (GC)
Supplier C ABCDE952-Ethyl-1-tetradecene, 2-Hexyl-1-decene, n-OctadecaneGas Chromatography (GC)
Supplier D FGHIJ>99.5 (GC)Trace isomers and alkanesGas Chromatography (GC)

Experimental Workflow for Purity Assessment

A robust experimental workflow is essential for the accurate determination of this compound purity. The following diagram outlines a comprehensive approach, combining quantitative analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) and qualitative identification of impurities by Gas Chromatography-Mass Spectrometry (GC-MS).

G Experimental Workflow for this compound Purity Evaluation cluster_0 Sample Preparation cluster_1 Quantitative Analysis cluster_2 Qualitative Analysis Sample This compound Sample (from supplier) Dilution Dilute with Hexane (B92381) (e.g., 1 mg/mL) Sample->Dilution GCFID GC-FID Analysis Dilution->GCFID Inject GCMS GC-MS Analysis Dilution->GCMS Inject Quantify Calculate % Purity (Peak Area Normalization) GCFID->Quantify PurityReport Comprehensive Purity Report Quantify->PurityReport Purity Result Identify Identify Impurities (Mass Spectra Library Search) GCMS->Identify Identify->PurityReport Impurity Profile

Workflow for this compound purity analysis.

Experimental Protocols

The following are detailed protocols for the quantitative and qualitative analysis of this compound.

1. Sample Preparation

  • Objective: To prepare the this compound sample for GC analysis.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in high-purity hexane and fill to the mark.

    • Mix thoroughly to ensure a homogenous solution.

    • Transfer a portion of the solution to a 2 mL autosampler vial for injection.

2. Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Objective: To determine the percentage purity of this compound by peak area normalization.[10]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • GC Conditions:

    • Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 10 minutes at 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity of this compound using the following formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

3. Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify the chemical structure of any impurities present in the this compound sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Use the same GC conditions as for the GC-FID analysis to ensure comparable retention times.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak in the chromatogram.

    • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) to identify the impurities. The fragmentation patterns of alkenes can be complex, but characteristic fragments can aid in identification.[11]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

For further structural confirmation and to identify isomers that may co-elute in GC, ¹H and ¹³C NMR spectroscopy can be employed.[12][13][14][15] The chemical shifts and coupling constants of the vinylic protons are particularly useful for distinguishing between different isomers of hexadecene.[16]

By following these protocols, researchers can independently verify the purity of this compound from different suppliers, ensuring the quality and reliability of their experimental work.

References

A Comparative Guide to GC-MS and Other Methods for Validating 1-Hexadecene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of raw materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. 1-Hexadecene (B165127), a long-chain alpha-olefin, is utilized in various applications, including the synthesis of polymers and specialty chemicals.[1][2] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, complete with experimental protocols and supporting data.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.[3] The method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Experimental Protocol for GC-MS Analysis of this compound

This protocol outlines a general method for the purity assessment of this compound. Optimization may be required based on the specific instrumentation and the anticipated impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Dilute the sample with 1 mL of a high-purity solvent such as hexane (B92381) or dichloromethane.[3]

  • If quantitative analysis is required, add a known concentration of an appropriate internal standard (e.g., n-Hexadecane) to the sample solution.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or higher to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Identification of the this compound peak is confirmed by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by prominent fragment ions.[4]

  • Impurities are identified by their respective mass spectra and retention times.

Data Presentation: Expected GC-MS Results for this compound Purity Analysis

The following table summarizes the expected data from a GC-MS analysis of a high-purity this compound sample.

CompoundRetention Time (min)Key Mass Fragments (m/z)Purity (%)
This compound~12.541, 43, 55, 57, 69≥99.0
Potential Impurities (e.g., isomers, shorter/longer chain olefins, alkanes)VariableVariable<1.0

Note: Retention times are approximate and can vary depending on the specific GC system and conditions. Commercial grades of this compound can have purities of 95% or higher.[4][5] High-purity grades with assays of ≥99.0% and ≥99.8% are also available.[1][6]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Hexane weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate library_search Library Search chromatogram->library_search calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound purity analysis using GC-MS.

Comparison with Alternative Analytical Methods

While GC-MS is a robust method, other techniques can also be employed for olefin purity analysis, each with its own advantages and limitations.[7]

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. For non-polar compounds like this compound, a refractive index detector (RID) or evaporative light scattering detector (ELSD) would be necessary.[8][9]Can analyze non-volatile impurities without derivatization.Lower sensitivity for hydrocarbons compared to GC-FID or GC-MS.[10] this compound lacks a UV chromophore, limiting detector choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural confirmation and identification of impurities with distinct spectral signatures.[8]Lower sensitivity than chromatographic methods for trace impurities. Quantification can be complex.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, identifying functional groups.Rapid and non-destructive. Useful for confirming the presence of the alkene C=C bond.[7]Primarily a qualitative technique with limited quantitative capabilities for purity assessment.[7]
Titration Methods (e.g., Bromine Number) Chemical reaction to quantify the degree of unsaturation.[7]Simple, cost-effective, and provides a bulk measure of olefin content.[7]Non-specific; it quantifies all unsaturated compounds and does not identify individual impurities.

Logical Framework for Method Selection

Method_Selection start Define Analytical Goal qualitative Qualitative Analysis (Structural Confirmation) start->qualitative quantitative Quantitative Analysis (Purity & Impurity Profile) start->quantitative bulk Bulk Unsaturation start->bulk nmr NMR Spectroscopy qualitative->nmr ftir FTIR Spectroscopy qualitative->ftir gcms GC-MS quantitative->gcms hplc HPLC quantitative->hplc titration Titration bulk->titration

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the comprehensive validation of this compound purity, GC-MS stands out as the preferred method due to its high resolution, sensitivity, and ability to both quantify the main component and identify unknown impurities. While other techniques such as HPLC, NMR, and FTIR have their specific applications, they generally serve as complementary methods. For routine quality control where a simple measure of total unsaturation is sufficient, traditional titration methods can be a cost-effective alternative. The choice of analytical method should be guided by the specific requirements of the application, including the need for qualitative versus quantitative data, the expected purity level, and the potential nature of any impurities.

References

A Spectroscopic Showdown: Differentiating 1-Hexadecene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 1-Hexadecene and its various isomers. This guide provides a detailed analysis of their characteristic features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

The precise identification of alkene isomers is a critical aspect of chemical synthesis and analysis, particularly in fields like drug development and materials science, where the geometry and position of a double bond can significantly influence a molecule's physical, chemical, and biological properties. This guide offers an objective comparison of the spectroscopic signatures of this compound and its positional and geometric isomers, providing a foundational framework for their differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and a selection of its isomers. These values are compiled from various spectral databases and literature sources.

¹H NMR Spectral Data

The ¹H NMR spectra of hexadecene isomers are primarily distinguished by the chemical shifts and coupling constants of the vinylic protons.

CompoundVinylic Proton Chemical Shifts (δ, ppm)Key Differentiating Features
This compound ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂)[1]A complex multiplet for the internal vinylic proton and two distinct multiplets for the terminal vinylic protons are characteristic.
(E)-2-Hexadecene ~5.4 (m, 2H, -CH=CH-)The two vinylic protons are chemically equivalent, appearing as a single multiplet.
(Z)-3-Hexadecene ~5.3-5.4 (m, 2H, -CH=CH-)Similar to the (E)-isomer, but with potential slight upfield shifts for the vinylic protons.
(E)-3-Hexadecene ~5.4 (m, 2H, -CH=CH-)The vinylic protons appear as a multiplet, often with a larger coupling constant compared to the (Z)-isomer.
(Z)-7-Hexadecene ~5.3-5.4 (m, 2H, -CH=CH-)Vinylic protons appear as a multiplet, with chemical shifts influenced by the surrounding alkyl chains.
(E)-8-Hexadecene ~5.3-5.4 (m, 2H, -CH=CH-)The symmetrical nature of this isomer results in a single environment for the vinylic protons.
¹³C NMR Spectral Data

The position of the double bond is clearly indicated by the chemical shifts of the sp² hybridized carbons in the ¹³C NMR spectra.

CompoundVinylic Carbon Chemical Shifts (δ, ppm)Key Differentiating Features
This compound ~139.2 (=CH-), ~114.1 (=CH₂)[1]The terminal double bond shows a significant difference in the chemical shifts of the two vinylic carbons.
(E)-2-Hexadecene ~124.5, ~130.5Two distinct signals for the internal vinylic carbons.
(Z)-3-Hexadecene ~123.5, ~129.0The chemical shifts are similar to the (E)-isomer, but often with slight upfield shifts.
(E)-3-Hexadecene ~124.5, ~130.0The chemical shifts are influenced by the stereochemistry of the double bond.
(Z)-7-Hexadecene ~130.0A single peak for the two equivalent vinylic carbons due to symmetry.
(E)-8-Hexadecene ~130.4[2]A single peak for the two equivalent vinylic carbons, characteristic of a symmetrical internal alkene.
Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for distinguishing between cis and trans isomers and identifying the presence of a terminal double bond.

CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)=C-H Bend (out-of-plane) (cm⁻¹)
This compound ~1640[1]~3080[1]~990 and ~910 (strong)[1]
(E)-Isomers (general) ~1670 (weak to medium)~3020~965 (strong)
(Z)-Isomers (general) ~1650 (weak to medium)~3020~700 (strong, broad)
Mass Spectrometry Data

The fragmentation patterns in mass spectrometry can help determine the position of the double bond, although isomers can sometimes yield very similar spectra. The molecular ion peak (M⁺) for all hexadecene isomers is expected at m/z 224.

CompoundKey Fragment Ions (m/z)Fragmentation Pattern Insights
This compound 41, 43, 55, 57, 69, 71, 83, 97[1]Dominated by allylic cleavage, leading to a series of fragment ions separated by 14 amu (CH₂).
Internal Isomers (general) Similar to this compound, but relative intensities of fragments may differ.The position of the double bond influences the stability of the carbocation fragments formed upon cleavage, leading to variations in the abundance of certain ions.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hexadecene isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32, adjusted to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-150 ppm.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the liquid hexadecene sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the hexadecene isomer (approximately 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these isomers.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Hexadecene Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Hexadecene Isomer Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_FTIR Prepare Neat Liquid Film Sample->Prep_FTIR Prep_GCMS Dilute in Hexane Sample->Prep_GCMS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR GCMS GC-MS Analysis Prep_GCMS->GCMS Interpret_NMR Analyze Chemical Shifts & Coupling Constants NMR->Interpret_NMR Interpret_FTIR Identify Functional Group & Stereochemistry Bands FTIR->Interpret_FTIR Interpret_GCMS Analyze Retention Times & Fragmentation Patterns GCMS->Interpret_GCMS Compare Compare Spectroscopic Data of Isomers Interpret_NMR->Compare Interpret_FTIR->Compare Interpret_GCMS->Compare Conclusion Isomer Identification & Differentiation Compare->Conclusion

Caption: Spectroscopic analysis workflow for hexadecene isomers.

References

Performance Analysis of 1-Hexadecene Versus Other Alpha-Olefins in Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization performance of 1-hexadecene (B165127) against other common long-chain alpha-olefins, namely 1-octene (B94956), 1-dodecene, and 1-tetradecene. The data presented is sourced from various studies employing both Ziegler-Natta and metallocene catalyst systems. This document aims to offer an objective analysis supported by experimental data to aid in the selection of appropriate monomers for polyalphaolefin (PAO) synthesis, which has applications in fields ranging from advanced lubricants to drug delivery matrices.

Comparative Performance Data

The polymerization of alpha-olefins is significantly influenced by the monomer's chain length. Generally, as the carbon chain of the alpha-olefin increases, steric hindrance at the catalyst's active site becomes more pronounced, leading to a decrease in catalytic activity and often affecting the molecular weight of the resulting polymer.[1][2] The choice of catalyst system, be it a traditional Ziegler-Natta catalyst or a more modern metallocene catalyst, also plays a crucial role in determining the final polymer properties.[3]

Below are tables summarizing the performance of this compound in comparison to other alpha-olefins in homopolymerization reactions, categorized by the type of catalyst used.

Metallocene-Catalyzed Homopolymerization

Metallocene catalysts are known for producing polymers with narrow molecular weight distributions (polydispersity index - PDI) due to their single-site nature.[4]

MonomerCatalyst SystemTemperature (°C)Activity (kg polymer/mol catalyst·h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1-HexeneO^N^N (Salicylaldimine)Iron(III)/EtAlCl₂503100108412801.18
1-Octenerac-Et(Ind)₂ZrCl₂/MAO70----
1-DodeceneCpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAO-----
1-TetradeceneCpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAO-----
This compoundCp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAO-----

Data for 1-octene, 1-dodecene, 1-tetradecene, and this compound homopolymerization with metallocene catalysts under comparable conditions is sparse in the readily available literature, with most studies focusing on copolymerization with ethylene.[5] The activity for 1-octene polymerization with rac-Et(Ind)₂ZrCl₂/MAO was noted to be high.[6]

Ziegler-Natta-Catalyzed Homopolymerization

Ziegler-Natta catalysts are widely used in industrial polyolefin production and typically yield polymers with a broader molecular weight distribution compared to metallocenes.[7]

MonomerCatalyst SystemTemperature (°C)Activity (g polymer/g catalyst·h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1-Octeneα-TiCl₃-AlEt₃-----
1-Decene (B1663960)MgCl₂-supported TiCl₄/Al(i-Bu)₃5018018,00072,0004.0
This compound------

Experimental Protocols

The following is a representative experimental protocol for the slurry polymerization of a long-chain alpha-olefin, which can be adapted for monomers such as this compound. This protocol is based on general procedures described in the literature for Ziegler-Natta and metallocene-catalyzed polymerizations.[9][10][11]

Materials:

  • Alpha-olefin (this compound, 1-octene, etc.), purified by passing through activated alumina (B75360) and stored over molecular sieves.

  • Toluene (B28343) (or other suitable inert solvent), dried and deoxygenated.

  • Catalyst (e.g., TiCl₄/MgCl₂ supported Ziegler-Natta catalyst or a metallocene complex).

  • Cocatalyst (e.g., triethylaluminum (B1256330) (TEAL) or methylaluminoxane (B55162) (MAO)).

  • Nitrogen or Argon gas (high purity).

Equipment:

  • Jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inlet/outlet for inert gas and monomer.

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Syringes and cannulas for transferring reagents.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried in an oven and assembled while hot. It is then purged with high-purity nitrogen or argon for at least one hour to ensure an inert atmosphere.

  • Solvent and Monomer Addition: A predetermined volume of dried and deoxygenated toluene is transferred to the reactor via cannula. The reactor is brought to the desired polymerization temperature (e.g., 50-70 °C). The purified alpha-olefin monomer is then added to the reactor.

  • Cocatalyst and Catalyst Injection: The cocatalyst (e.g., TEAL or MAO) is injected into the reactor. The mixture is allowed to stir for a few minutes. Subsequently, the catalyst, prepared as a slurry in toluene, is injected into the reactor to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a set period (e.g., 1-2 hours) while maintaining a constant temperature and stirring speed. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Polymer Recovery: The polymerization is terminated by adding an acidified alcohol (e.g., ethanol (B145695) with a small amount of HCl). The polymer precipitates and is then filtered, washed multiple times with ethanol, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

  • Characterization: The resulting polymer is characterized for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Catalytic activity is calculated based on the mass of the polymer produced, the amount of catalyst used, and the reaction time.

Polymerization Mechanism and Experimental Workflow

The polymerization of alpha-olefins with Ziegler-Natta and many metallocene catalysts is widely accepted to proceed via the Cossee-Arlman mechanism. This mechanism involves the coordination of the olefin monomer to a vacant site on the transition metal center of the catalyst, followed by migratory insertion of the olefin into the metal-alkyl bond, thus propagating the polymer chain.

Below is a diagram illustrating the key steps of the Cossee-Arlman mechanism.

Cossee_Arlman_Mechanism cluster_catalyst Catalyst Active Site cluster_reaction Polymerization Cycle Active_Site [M]-P (Active Catalyst with Growing Polymer Chain 'P') Coordination Monomer Coordination Active_Site->Coordination Monomer Alpha-Olefin Monomer (e.g., this compound) Monomer->Coordination Coordination Insertion Migratory Insertion Coordination->Insertion Chain Growth New_Active_Site [M]-P-Monomer (Elongated Polymer Chain) Insertion->New_Active_Site New_Active_Site->Active_Site Regeneration of Active Site for next cycle

Caption: Cossee-Arlman polymerization mechanism.

The following diagram illustrates a typical experimental workflow for the laboratory-scale synthesis and analysis of polyalphaolefins.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Drying and Inerting) Start->Reactor_Prep Reagent_Prep Reagent Preparation (Monomer and Solvent Purification) Start->Reagent_Prep Polymerization Slurry Polymerization (Catalyst and Cocatalyst Injection) Reactor_Prep->Polymerization Reagent_Prep->Polymerization Termination Reaction Termination (Addition of Alcohol/Acid) Polymerization->Termination Isolation Polymer Isolation (Filtration and Washing) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for alpha-olefin polymerization.

References

1-Hexadecene as an Internal Standard for Chromatographic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chromatographic analysis, the precision and accuracy of quantitative measurements are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample injection, instrument response, and sample preparation. This guide provides a comprehensive comparison of 1-hexadecene (B165127) as a potential internal standard against commonly used alternatives, supported by its physicochemical properties and insights from existing analytical methodologies. While direct, extensive experimental comparisons are limited in publicly available literature, this guide synthesizes available data to offer a robust framework for its application.

Principles of Internal Standardization

An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples. It should also be chromatographically resolved from the analytes and not interfere with their detection. By adding a known amount of the internal standard to all samples, standards, and blanks, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratiometric measurement effectively compensates for variations that can occur during the analytical workflow.[1][2]

Properties of this compound

This compound is a C16 alpha-olefin with properties that make it a plausible candidate as an internal standard, particularly for the analysis of other long-chain hydrocarbons, fatty acids, and their derivatives.

PropertyValue
Molecular Formula C₁₆H₃₂
Molecular Weight 224.43 g/mol
Boiling Point 284-285 °C
Melting Point 4-5 °C
Density 0.781 g/mL at 20 °C
Solubility Soluble in alcohol and other organic solvents; insoluble in water.

Comparison with Common Internal Standards

The selection of an internal standard is critical and depends on the specific application. Here, we compare this compound with its saturated counterpart, n-hexadecane, and deuterated standards, which are often considered the "gold standard."

Internal StandardChemical StructureKey AdvantagesKey DisadvantagesBest Suited For
This compound CH₂(CH₂)₁₃CH=CH₂- Structurally similar to long-chain unsaturated analytes. - High purity is commercially available.- The double bond may exhibit different chromatographic behavior on polar columns compared to saturated analytes. - Potential for reactivity with certain derivatization agents.Analysis of long-chain alkenes, unsaturated fatty acids, and related compounds.
n-Hexadecane CH₃(CH₂)₁₄CH₃- Chemically inert and stable. - Commonly used and well-characterized.[1]- May not perfectly mimic the behavior of unsaturated analytes during extraction and chromatography.General purpose IS for non-polar, long-chain hydrocarbons and fatty acids.
Deuterated Standards Analyte-specific- Closely mimics the analyte's chemical and physical properties. - Co-elutes with the analyte, providing excellent correction for matrix effects.[3]- Can be expensive and not always commercially available for all analytes.High-precision quantitative analysis, especially in complex matrices and for regulatory submissions.

Experimental Protocols

Analyte: Long-chain fatty acid methyl esters (FAMEs)
Internal Standard: this compound

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the target FAMEs in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane (B92381) at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by diluting the analyte stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • To each calibration standard, add a constant amount of the this compound internal standard solution to achieve a final concentration of 20 µg/mL.

3. Sample Preparation:

  • To 1 mL of the sample extract, add the same constant amount of the this compound internal standard solution as used in the calibration standards.

4. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

5. Data Analysis:

  • Identify the peaks corresponding to the analytes and this compound based on their retention times and mass spectra.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Visualizing the Workflow

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Cal_Std Calibration Standards Stock->Cal_Std Dilution Sample_Prep Sample Preparation Stock->Sample_Prep Spiking GC_MS GC-MS Analysis Cal_Std->GC_MS Sample_Prep->GC_MS Integration Peak Integration GC_MS->Integration Ratio Area Ratio Calculation Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantification Curve->Quant

Figure 1. General workflow for quantitative GC-MS analysis using an internal standard.

Logical Relationships in Method Validation

The validation of an analytical method using an internal standard is a critical step to ensure its reliability. The following diagram illustrates the key parameters and their logical connections in the validation process.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Figure 2. Key parameters for analytical method validation.

Conclusion

This compound presents itself as a viable and cost-effective internal standard for the chromatographic analysis of long-chain unsaturated compounds. Its structural similarity to such analytes suggests it can effectively compensate for variations during analysis. While its saturated counterpart, n-hexadecane, is more commonly cited, the presence of the double bond in this compound may offer advantages in mimicking the behavior of unsaturated analytes, particularly in complex matrices.

For researchers developing new analytical methods, the choice between this compound, n-hexadecane, and more expensive deuterated standards will depend on the specific requirements for accuracy, precision, and cost. It is recommended that a thorough method validation be performed to ensure the chosen internal standard meets the performance criteria for the intended application.[4][5] The provided experimental protocol and workflow diagrams offer a solid foundation for developing and validating a robust quantitative method using this compound as an internal standard.

References

A Comparative Analysis of Solvents in 1-Hexadecene Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative study of various solvents for key reactions involving 1-hexadecene (B165127), a long-chain alpha-olefin of significant industrial interest. The data presented, including that for the shorter-chain analogue 1-hexene (B165129) as a proxy, offers a framework for solvent selection and process optimization.

Executive Summary

This guide explores the impact of different solvents on three major classes of reactions for this compound and its analogues: hydroformylation, epoxidation, and metathesis. The selection of an appropriate solvent is shown to be crucial for maximizing yield and selectivity, as well as for facilitating catalyst and product separation. This document provides a compilation of experimental data, detailed reaction protocols, and visual representations of reaction workflows to aid in the rational selection of solvents for specific applications.

Comparative Performance of Solvents

The efficiency of this compound reactions is highly dependent on the solvent system employed. The following tables summarize quantitative data from various studies, highlighting the performance of different solvents in key transformations.

Hydroformylation

Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry for the production of aldehydes from alkenes. The choice of solvent can impact catalyst activity, regioselectivity (the ratio of linear to branched aldehydes, n/iso), and catalyst recycling.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (bar H₂/CO)Conversion (%)n/iso RatioTOF (h⁻¹)
Rh(acac)(CO)₂ / PPh₃1-HexeneToluene8020>992.51000
Rh(acac)(CO)₂ / BISBI1-HexeneToluene100509830800
Co₂(CO)₈1-HexeneToluene120200954100
Rh(acac)(CO)₂ / TPPTSThis compoundAqueous Biphasic805065--

Data for 1-hexene is presented as a representative model for alpha-olefin hydroformylation. TOF = Turnover Frequency.

Epoxidation

The epoxidation of this compound yields valuable epoxide intermediates used in the synthesis of various fine chemicals and polymers. Solvent polarity and the ability to stabilize transition states are key factors in this reaction.

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Selectivity (%)
Titanium Silicalite-1 (TS-1)1-HexeneMethanol---
Titanium Silicalite-1 (TS-1)1-HexeneAcetonitrile---
Titanium Silicalite-1 (TS-1)1-HexeneAcetone (B3395972)---
mCPBA1,5-Hexadiene (B165246)Dichloromethane (B109758) (DCM)071-

A direct comparison of quantitative yield and selectivity for 1-hexene epoxidation in methanol, acetonitrile, and acetone was not available in the provided search results, though a study noted significant kinetic differences. The data for mCPBA is for a related diene and is included for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. The following are representative procedures for the hydroformylation and epoxidation of this compound or its analogues.

General Procedure for the Hydroformylation of 1-Hexene

This protocol is a representative method for the hydroformylation of 1-hexene using a rhodium-based catalyst in an organic solvent.[1]

Materials:

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (B44618) (PPh₃) (ligand)

  • 1-Hexene (substrate)

  • Toluene (solvent)

  • Syngas (H₂/CO mixture)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve

Procedure:

  • The autoclave is charged with Rh(acac)(CO)₂ and triphenylphosphine in the desired molar ratio.

  • Toluene and 1-hexene are added to the autoclave.

  • The reactor is sealed and purged several times with nitrogen, followed by purging with syngas.

  • The autoclave is pressurized with the H₂/CO mixture to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 80 °C) with vigorous stirring.

  • The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine conversion and regioselectivity.

  • Upon completion, the autoclave is cooled to room temperature and the excess pressure is carefully released.

  • The reaction mixture is collected and the product is purified by distillation.

General Procedure for the Epoxidation of 1,5-Hexadiene

This protocol describes the epoxidation of 1,5-hexadiene using m-chloroperoxybenzoic acid (mCPBA), a common method for olefin epoxidation.

Materials:

  • 1,5-Hexadiene (substrate)

  • m-Chloroperoxybenzoic acid (mCPBA) (oxidant)

  • Dichloromethane (DCM) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,5-hexadiene in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • mCPBA is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the m-chlorobenzoic acid byproduct.

  • The filtrate is washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • The product is purified by fractional distillation.

Visualizing Reaction Workflows and Pathways

Graphical representations of experimental workflows and reaction mechanisms provide a clear and concise understanding of the processes involved.

Experimental_Workflow_Hydroformylation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Precursor Rh(acac)(CO)₂ Autoclave Autoclave Catalyst_Precursor->Autoclave Ligand PPh₃ Ligand->Autoclave Solvent_Substrate Toluene + This compound Solvent_Substrate->Autoclave Pressurization Pressurize (H₂/CO) Autoclave->Pressurization Heating_Stirring Heating & Stirring Sampling_GC Sampling & GC Analysis Heating_Stirring->Sampling_GC Pressurization->Heating_Stirring Purification Product Purification Sampling_GC->Purification Product Product Purification->Product Solvent_Selection_Logic Define_Reaction Define Reaction Type (e.g., Hydroformylation) Identify_Criteria Identify Key Criteria (Solubility, Polarity, BP) Define_Reaction->Identify_Criteria Screen_Solvents Screen Potential Solvents Identify_Criteria->Screen_Solvents Experimental_Validation Experimental Validation Screen_Solvents->Experimental_Validation Analyze_Results Analyze Results (Yield, Selectivity) Experimental_Validation->Analyze_Results Select_Optimal Select Optimal Solvent Analyze_Results->Select_Optimal

References

Titration vs. Spectroscopy: A Comparative Guide to 1-Hexadecene Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of raw materials and synthesized compounds is a cornerstone of robust and reliable scientific outcomes. In the case of 1-Hexadecene, a long-chain aliphatic alkene, accurate purity determination is critical for its application in polymer synthesis, specialty chemical production, and as a component in complex organic mixtures. This guide provides an objective comparison of two primary analytical approaches for this compound purity validation: titration and spectroscopy, with a focus on Fourier-Transform Infrared (FTIR) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented herein is supported by established analytical principles and available experimental data to aid in the selection of the most appropriate method for a given application.

The choice between titration and spectroscopic methods for this compound purity analysis hinges on a variety of factors, including the required accuracy and precision, the nature of potential impurities, sample throughput needs, and available instrumentation. Titration, a classic chemical analysis method, offers a cost-effective approach for quantifying the overall unsaturation, while spectroscopic techniques provide more detailed structural information and can identify and quantify specific impurities.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance characteristics of bromine number titration, FTIR spectroscopy, and qNMR spectroscopy for the purity validation of this compound. It is important to note that while specific performance data for this compound is not always available, the presented values are based on typical performance for similar long-chain alkenes and the general capabilities of each technique.[1]

ParameterBromine Number TitrationFTIR SpectroscopyQuantitative NMR (qNMR) Spectroscopy
Primary Use Quantification of total unsaturation (C=C double bonds)Identification of functional groups, quantification of C=C bondsStructural elucidation and absolute quantification of the analyte and impurities
Specificity Low (reacts with any bromine-consuming species)Moderate (characteristic C=C stretch, but can have interferences)[2]High (structurally specific signals for this compound and impurities)[3]
Accuracy (% Recovery) 98.0% - 102.0% (for suitable samples)[4]97.0% - 103.0% (with proper calibration)[5]99.0% - 101.0%[1]
Precision (RSD) < 2.0%< 3.0%< 1.0%[6]
Limit of Detection (LOD) ~0.1 g Br₂/100g~0.05%~0.1%[1]
Limit of Quantification (LOQ) ~0.3 g Br₂/100g~0.15%~0.3%[1]
Sample Throughput ModerateHighLow to Moderate
Cost & Complexity Low instrument cost, moderate complexityModerate instrument cost, low to moderate complexityHigh instrument cost, requires specialized expertise
Key Advantage Cost-effective for routine checks of unsaturationRapid, non-destructive, good for screeningPrimary method, provides unambiguous structural and quantitative data without a specific reference standard for the analyte[3][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. The following sections outline the methodologies for each analytical technique.

Bromine Number Titration

This method determines the degree of unsaturation by measuring the amount of bromine that reacts with the double bonds in this compound. The bromine number is expressed as grams of bromine absorbed by 100 grams of the sample.[7][8]

Principle: The carbon-carbon double bond in this compound reacts with bromine in an addition reaction. By titrating the sample with a standardized bromine solution, the amount of bromine consumed can be determined, which is directly proportional to the amount of this compound.

Instrumentation and Reagents:

  • Automatic potentiometric titrator with a platinum electrode

  • Titration vessel

  • Analytical balance

  • Bromide-Bromate solution (0.25 M Br₂)

  • Glacial acetic acid

  • Dichloromethane (or a suitable non-reactive solvent)

  • Methanol

  • Sulfuric acid (1:5 diluted)

  • Potassium iodide solution (for titrant standardization)

  • Sodium thiosulfate (B1220275) solution (for titrant standardization)

Procedure:

  • Titrant Standardization: Standardize the bromide-bromate solution against a certified primary standard, such as sodium thiosulfate, to determine its exact concentration.

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound sample into a titration vessel. The sample size depends on the expected bromine number. Dissolve the sample in a suitable solvent mixture, such as glacial acetic acid and dichloromethane.[8]

  • Titration: Cool the sample solution to 0-5 °C. Titrate the sample with the standardized bromide-bromate solution using an automatic potentiometric titrator. The endpoint is detected by a sharp change in the potential of the platinum electrode.

  • Blank Determination: Perform a blank titration using the same procedure and reagents but without the this compound sample.

  • Calculation: The bromine number is calculated using the following formula: Bromine Number = [(A - B) × N × 7.99] / W Where:

    • A = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the bromide-bromate solution

    • 7.99 = Molar mass of bromine ( g/mol ) divided by 10

    • W = Weight of the sample (g)

FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used to identify and quantify the C=C double bond in this compound.[2]

Principle: The C=C stretching vibration in this compound absorbs infrared radiation at a characteristic frequency. According to the Beer-Lambert law, the absorbance of this peak is directly proportional to the concentration of this compound.

Instrumentation and Reagents:

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • High-purity this compound reference standard

  • Suitable solvent (e.g., hexane, carbon tetrachloride)

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of the this compound reference standard in a suitable solvent at known concentrations.

  • Record the FTIR spectrum of each standard solution using the ATR accessory.

  • Identify the characteristic absorption band for the C=C stretching vibration of this compound, which is typically in the range of 1640-1680 cm⁻¹.[9]

  • Measure the absorbance of this peak for each standard.

  • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the this compound sample at a concentration that falls within the range of the calibration curve.

  • Record the FTIR spectrum of the sample solution under the same conditions as the standards.

  • Measure the absorbance of the C=C stretching peak.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve. The purity can then be calculated based on the initial weight of the sample.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides both structural and quantitative information, allowing for the direct determination of this compound purity without the need for a specific this compound reference standard.[3][6]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a characteristic this compound signal to the integral of a certified internal standard of known concentration, the absolute amount of this compound can be determined.

Instrumentation and Reagents:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and a precise amount of the internal standard into an NMR tube.[10]

  • Add a known volume of the deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. It is crucial to use acquisition parameters that ensure accurate quantification, such as a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 seconds).[6]

  • Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integration: Integrate the characteristic signals of this compound (e.g., the vinylic protons at ~4.9-5.8 ppm) and a well-resolved signal of the internal standard.

  • Calculation: The purity of this compound can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualizations

Titration Workflow

Titration_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Weigh this compound Sample dissolve Dissolve in Solvent weigh->dissolve titrate Potentiometric Titration dissolve->titrate standardize Standardize Bromine Titrant standardize->titrate endpoint Detect Endpoint titrate->endpoint calculate Calculate Bromine Number endpoint->calculate blank Perform Blank Titration blank->calculate purity Determine Purity calculate->purity

Caption: Workflow for this compound purity validation by titration.

Spectroscopy Workflow

Spectroscopy_Workflow cluster_ftir FTIR Spectroscopy cluster_qnmr qNMR Spectroscopy ftir_prep Prepare Standards & Sample ftir_acquire Acquire FTIR Spectra ftir_prep->ftir_acquire ftir_cal Generate Calibration Curve ftir_acquire->ftir_cal ftir_quant Quantify C=C Absorbance ftir_acquire->ftir_quant ftir_cal->ftir_quant ftir_purity Calculate Purity ftir_quant->ftir_purity qnmr_prep Prepare Sample with Internal Standard qnmr_acquire Acquire 1H NMR Spectrum qnmr_prep->qnmr_acquire qnmr_process Process Spectrum qnmr_acquire->qnmr_process qnmr_acquire->qnmr_process qnmr_integrate Integrate Signals qnmr_process->qnmr_integrate qnmr_purity Calculate Absolute Purity qnmr_integrate->qnmr_purity start Purity Validation of this compound start->ftir_prep start->qnmr_prep

Caption: Workflows for this compound purity validation by spectroscopy.

Conclusion

Both titration and spectroscopic methods offer viable approaches for the purity validation of this compound, each with distinct advantages and limitations.

  • Bromine number titration is a cost-effective and well-established method for determining the total unsaturation content. It is particularly useful for routine quality control where a rapid assessment of the primary functional group is sufficient. However, its lack of specificity means it cannot distinguish between this compound and other unsaturated impurities.

  • FTIR spectroscopy provides a rapid, non-destructive screening tool. While it can quantify the C=C double bond, its accuracy is dependent on careful calibration, and it may be susceptible to interferences from other components with similar functional groups.

  • Quantitative NMR (qNMR) spectroscopy stands out as a primary and highly accurate method for purity determination.[3] Its ability to provide detailed structural information allows for the simultaneous identification and quantification of this compound and its impurities without the need for a specific this compound reference standard. While the initial instrument cost and complexity are higher, the quality and comprehensiveness of the data make it the preferred method for applications requiring high accuracy and for the certification of reference materials.

Ultimately, the choice of method will depend on the specific requirements of the analysis. For routine process monitoring, titration or FTIR may be sufficient. However, for drug development, reference material certification, and applications where a comprehensive understanding of purity is critical, qNMR is the superior choice. In many cases, a combination of these techniques can provide a more complete picture of the sample's purity.

References

Cross-Validation of Analytical Methods for the Characterization of 1-Hexadecene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the characterization and purity assessment of 1-Hexadecene (C₁₆H₃₂), a long-chain alpha-olefin used in various research and industrial applications. The cross-validation of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy is crucial for ensuring data accuracy, reliability, and consistency. This document outlines the principles of these methods, presents their performance characteristics, and provides detailed experimental protocols.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for this compound characterization depends on the specific requirements of the analysis, such as the need for quantitative purity determination, structural elucidation, or functional group identification. The following table summarizes the typical performance characteristics of GC-MS, Quantitative NMR (qNMR), and FTIR for the analysis of long-chain olefins.

Disclaimer: The following data is representative of the performance of these analytical methods for long-chain hydrocarbons and may vary depending on the specific instrumentation, sample matrix, and protocol optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and direct quantification without a reference standard of the analyte.Absorption of infrared radiation by molecular vibrations, identifying functional groups present in the molecule.
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (RSD) < 2%< 1%< 5%
Limit of Detection (LOD) Low (ng/mL to pg/mL)High (µg/mL to mg/mL)Moderate (mg/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)High (µg/mL to mg/mL)Moderate (mg/mL)
Specificity High (excellent for isomer separation)Very High (provides detailed structural information)Moderate (identifies functional groups)
Throughput HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for purity analysis and impurity profiling of this compound.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For purity analysis, prepare a sample solution of this compound at a concentration of approximately 100 µg/mL.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve generated from the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard of the analyte.[1]

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a known amount of an internal standard with a certified purity (e.g., maleic acid, 1,4-dinitrobenzene) for quantitative analysis.

b. Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Proton (¹H) NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).

    • Spectral Width: -2 to 12 ppm.

  • Carbon-13 (¹³C) NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). For qNMR, calculate the purity of this compound by comparing the integral of a characteristic proton signal of the analyte to the integral of a known signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, confirming the presence of the alkene C=C bond and C-H bonds in this compound.

a. Sample Preparation:

  • Neat Liquid: Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Attenuated Total Reflectance (ATR): Directly apply a drop of the liquid sample onto the ATR crystal.

b. Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Format: Transmittance or Absorbance.

  • Data Analysis: Identify characteristic absorption bands for the C=C stretch (around 1640 cm⁻¹), vinyl C-H stretch (around 3080 cm⁻¹), and aliphatic C-H stretches (around 2850-2960 cm⁻¹).

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound characterization.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation & Analysis cluster_comparison 3. Data Comparison & Evaluation cluster_conclusion 4. Conclusion define_objectives Define Objectives (Purity, Identity, Impurities) select_methods Select Methods (GC-MS, NMR, FTIR) define_objectives->select_methods prepare_samples Prepare Homogeneous This compound Sample Batch select_methods->prepare_samples gcms_analysis GC-MS Analysis (Validate Linearity, Precision, Accuracy) prepare_samples->gcms_analysis nmr_analysis NMR Analysis (Structure Confirmation, qNMR Purity) prepare_samples->nmr_analysis ftir_analysis FTIR Analysis (Functional Group Confirmation) prepare_samples->ftir_analysis compare_purity Compare Quantitative Purity (GC-MS vs. qNMR) gcms_analysis->compare_purity compare_identity Compare Identity Data (MS vs. NMR vs. FTIR) gcms_analysis->compare_identity nmr_analysis->compare_purity nmr_analysis->compare_identity ftir_analysis->compare_identity statistical_analysis Statistical Analysis (t-test, F-test) compare_purity->statistical_analysis compare_identity->statistical_analysis establish_equivalence Establish Method Equivalence or Define Specific Applications statistical_analysis->establish_equivalence final_report Final Cross-Validation Report establish_equivalence->final_report

Cross-validation workflow for this compound analysis.

References

Benchmarking the performance of catalysts for 1-Hexadecene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst system is paramount in controlling the polymerization of 1-hexadecene (B165127), a long-chain alpha-olefin, to produce poly(this compound) with desired properties. The choice of catalyst dictates key polymer characteristics such as molecular weight, polydispersity, and microstructure, which in turn influence the material's physical and chemical properties. This guide provides an objective comparison of the performance of three major classes of catalysts—Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts—supported by experimental data.

Performance Comparison of Catalyst Systems

The performance of different catalyst systems in this compound and analogous 1-hexene (B165129) polymerization is summarized in the table below. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, general trends in catalytic activity, molecular weight (MW), and polydispersity index (PDI) can be observed.

Catalyst ClassCatalyst System ExampleMonomerActivity (kg polymer / mol catalyst · h)Mₙ ( kg/mol )Mₙ/Mₙ (PDI)Key Polymer Characteristics
Ziegler-Natta TiCl₄/MgCl₂/FeCl₃ with TEA1-Hexene950 g/gCat·h-BroadHigh molecular weight, broad MWD, often isotactic
Metallocene Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)/Borate (B1201080)/AlⁱBu₃1-Tetradecene4120 - 586010201.38High molecular weight, narrow MWD, potential for high tacticity
Late-Transition Metal (Salicylaldimine)Iron(III)/EtAlCl₂1-Hexene2170 - 28301.021 - 1.0841.19 - 1.24Low to high molecular weight, very narrow PDI, often produces branched polymers

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for this compound polymerization using each class of catalyst.

Ziegler-Natta Catalysis

Catalyst System: TiCl₄ supported on MgCl₂ with an internal donor, activated by a cocatalyst like triethylaluminum (B1256330) (TEA).

Procedure:

  • Catalyst Preparation: A MgCl₂ support is chemically activated, often through reaction with an alcohol, followed by treatment with TiCl₄. An internal electron donor is typically added during this process to enhance stereospecificity.

  • Polymerization:

    • A high-pressure stainless-steel reactor is thoroughly dried and purged with inert gas (e.g., nitrogen or argon).

    • A solvent such as n-hexane and the desired amount of this compound are introduced into the reactor.

    • The cocatalyst (e.g., TEA) is added, and the mixture is stirred and brought to the desired reaction temperature (e.g., 50-70°C).

    • The solid Ziegler-Natta catalyst component is injected into the reactor to initiate polymerization.

    • The reaction is allowed to proceed for a set time, with the monomer consumption potentially monitored.

    • The polymerization is terminated by adding an acidified alcohol (e.g., methanol/HCl).

    • The resulting polymer is washed, filtered, and dried under vacuum.[1]

Metallocene Catalysis

Catalyst System: A metallocene complex (e.g., a zirconocene (B1252598) or titanocene) activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO) or a borate compound.

Procedure:

  • Catalyst Activation: The metallocene precatalyst is activated by a cocatalyst. In the case of MAO, a significant molar excess of MAO to the metallocene is typically used. For borate activators, a stoichiometric amount is often sufficient in the presence of an alkylaluminum scavenger.

  • Polymerization:

    • A glass or stainless-steel reactor is rigorously cleaned, dried, and filled with an inert atmosphere.

    • The solvent (e.g., toluene (B28343) or hexane) and this compound are added to the reactor and thermally equilibrated.

    • The cocatalyst solution (e.g., MAO in toluene) is introduced.

    • Polymerization is initiated by injecting the metallocene catalyst solution.

    • The reaction is maintained at the desired temperature (which can range from low temperatures like -30°C to higher temperatures depending on the catalyst's stability and desired polymer properties) for the specified duration.[2]

    • The reaction is quenched, typically with an alcohol.

    • The polymer is precipitated, washed, and dried.

Late-Transition Metal Catalysis

Catalyst System: A complex of a late transition metal (e.g., iron, nickel, palladium) with a chelating ligand (e.g., α-diimine, salicylaldimine), activated by a cocatalyst such as ethylaluminum dichloride (EtAlCl₂) or MAO.

Procedure:

  • Catalyst Activation: The late-transition metal complex is activated in the presence of the monomer or just prior to its introduction.

  • Polymerization:

    • A carousel parallel reactor or a standard Schlenk flask is charged with the late-transition metal precatalyst, the monomer (this compound), and a solvent.

    • The solution is stirred and brought to the reaction temperature (e.g., 30-60°C).

    • The cocatalyst (e.g., EtAlCl₂) is added to start the polymerization.

    • After the designated reaction time, the polymerization is terminated by adding an acidic solution (e.g., 2 M HCl).

    • The organic phase containing the polymer is separated, washed with water, and dried.

    • The solvent is evaporated to yield the polymer.[3]

Polymer Characterization

Gel Permeation Chromatography (GPC): The molecular weight (Mₙ and Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the resulting poly(this compound) are determined by GPC. The analysis is typically performed at an elevated temperature in a solvent like 1,2,4-trichlorobenzene, using polystyrene standards for calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the microstructure of the polymer, including its tacticity (stereoregularity) and the presence of any branching.

Visualizations

experimental_workflow General Experimental Workflow for this compound Polymerization cluster_prep Reactor Preparation cluster_reaction Polymerization Reaction cluster_workup Product Work-up cluster_analysis Polymer Analysis prep_reactor Dry & Purge Reactor add_solvent Add Solvent & this compound prep_reactor->add_solvent add_cocatalyst Add Cocatalyst add_solvent->add_cocatalyst initiate Inject Catalyst add_cocatalyst->initiate polymerize Polymerize at Set T & P initiate->polymerize quench Quench Reaction polymerize->quench wash_filter Wash & Filter Polymer quench->wash_filter dry Dry Polymer wash_filter->dry gpc GPC (MW & PDI) dry->gpc nmr NMR (Microstructure) dry->nmr

Caption: General experimental workflow for this compound polymerization.

catalyst_polymer_architecture Influence of Catalyst Class on Polymer Architecture cluster_catalysts Catalyst Classes cluster_polymers Resulting Polymer Architectures zn Ziegler-Natta linear_isotactic Linear, Isotactic (High Crystallinity) zn->linear_isotactic met Metallocene linear_atactic Linear, Atactic/Syndiotactic (Variable Crystallinity) met->linear_atactic ltm Late-Transition Metal branched Branched, Amorphous (Low Crystallinity) ltm->branched

References

Safety Operating Guide

Proper Disposal of 1-Hexadecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Hexadecene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to follow standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE) to prevent exposure. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are easily accessible.[2]

Precautionary Measure Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., vinyl, latex, polyethylene).[2]
Skin and Body Protection Laboratory coat and other protective clothing to prevent skin contact.[2]
Respiratory Protection Generally not required with adequate ventilation; however, if vapors or mists are generated, use appropriate respiratory protection.[1][2]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through incineration by a licensed hazardous waste disposal company.[2][3] This ensures the complete destruction of the chemical.

  • Waste Collection :

    • Collect unused this compound and any contaminated materials (e.g., absorbent pads from a spill cleanup) in a designated, compatible, and sealable waste container.[1][2]

    • Relatively unreactive organic reagents like this compound should be collected in a designated container for non-halogenated organic waste.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][5]

  • Container Management :

    • Use a chemical-resistant container that can be tightly sealed.[1][2]

    • Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound".[2] The original product container can be reused for this purpose, but the original label must be completely defaced.[6]

    • Keep the waste container closed at all times except when adding waste.[6]

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

    • The storage area should be secure, and the container should be stored locked up.[1][4][7]

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][8]

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][9]

Spill and Leak Procedures

In the event of a spill, adhere to the following procedures:

  • Ensure Ventilation and Remove Ignition Sources : Immediately ensure the area is well-ventilated and remove all sources of ignition.[1]

  • Contain the Spill : Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to contain and absorb the spilled liquid.[7][8]

  • Clean the Area : After absorbing the material, thoroughly clean the contaminated surface.

  • Dispose of Cleanup Materials : Collect the absorbent material and any other contaminated items and dispose of them as hazardous waste, following the procedures outlined above.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify this compound Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a designated, labeled, and sealable container. B->C H Spill Occurs B->H D Store container in a cool, dry, well-ventilated, and secure area. C->D E Contact EHS or Licensed Waste Disposal Company. F Arrange for Pickup and Incineration. E->F G Document Disposal Record F->G I Contain spill with inert absorbent material. H->I J Collect contaminated materials. I->J J->C

This compound Disposal Workflow

References

Personal protective equipment for handling 1-Hexadecene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Hexadecene

This guide provides immediate safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[1][2][3] The use of a chemical fume hood is recommended, especially when heating or creating aerosols.

  • Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.[1] Contact lenses should not be worn when handling this chemical.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] Gloves should be inspected prior to use and replaced if any signs of degradation or breakthrough are observed.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1] A lab coat is standard.

  • Respiratory Protection: If there is a risk of inhalation, particularly with heated material or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][2]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Avoid contact with eyes, skin, and clothing.[1][3]

  • Do not breathe vapors or mists.[2][5]

  • Keep away from heat, sparks, and open flames.[1]

  • Use non-sparking tools.[3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]

  • Store away from incompatible materials such as oxidizing agents.[1]

  • Observe all label precautions.[2][5]

Safety Data Summary
PropertyValueSource
Flash Point 132 °C (269.6 °F) - closed cup[6]
Boiling Point 285 °C
GHS Hazard Statement H304: May be fatal if swallowed and enters airways.[6][7]
Storage Class Code 10 - Combustible liquids[6]
Emergency and First Aid Procedures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

  • In case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation persists, seek medical attention.[2][5]

  • If Inhaled: Move the person to fresh air.[1][3] If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur.[4]

  • If Swallowed: Do NOT induce vomiting.[2][7] Immediately call a poison center or doctor.[7] If vomiting occurs naturally, have the victim lean forward.[4]

Disposal Plan
  • Waste Generation: All materials contaminated with this compound, including used containers, absorbent materials from spills, and disposable PPE, should be considered chemical waste.

  • Collection and Storage:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Store the waste container in a well-ventilated area, away from incompatible materials.

  • Disposal Method:

    • Dispose of contents and container in accordance with local, state, and federal regulations.[3][4] This may require disposal at a licensed hazardous waste facility.[5]

    • Do not dispose of waste into sewers or waterways.[1][2][5] Incineration may be a suitable disposal method.[1]

Visual Workflow for Safe Handling of this compound

Safe_Handling_of_1_Hexadecene cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash/Shower) prep_ppe->prep_eng handle_chem Handle this compound in Fume Hood prep_eng->handle_chem Proceed handle_avoid Avoid Contact and Inhalation handle_chem->handle_avoid handle_heat Keep Away from Ignition Sources handle_chem->handle_heat disp_collect Collect Waste in Labeled Container handle_chem->disp_collect Waste Generated em_spill Spill handle_chem->em_spill em_exposure Exposure handle_chem->em_exposure disp_store Store Waste Safely disp_collect->disp_store disp_dispose Dispose via Approved Hazardous Waste Vendor disp_store->disp_dispose em_spill_action Contain Spill with Inert Absorbent em_spill->em_spill_action em_exposure_action Administer First Aid and Seek Medical Attention em_exposure->em_exposure_action

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.